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  • Product: Ethyl 3-(4-amino-3,5-diethylphenyl)acrylate
  • CAS: 1076200-10-6

Core Science & Biosynthesis

Foundational

Whitepaper: Structural Mechanics and Physicochemical Profiling of Ethyl 3-(4-amino-3,5-diethylphenyl)acrylate

Target Audience: Researchers, Application Scientists, and Drug Development Professionals Compound Identity: Ethyl 3-(4-amino-3,5-diethylphenyl)acrylate (CAS: 1076200-10-6) Executive Summary & Structural Deconstruction In...

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Author: BenchChem Technical Support Team. Date: April 2026

Target Audience: Researchers, Application Scientists, and Drug Development Professionals Compound Identity: Ethyl 3-(4-amino-3,5-diethylphenyl)acrylate (CAS: 1076200-10-6)

Executive Summary & Structural Deconstruction

In modern drug discovery and advanced materials science, the precise engineering of molecular architectures dictates both efficacy and safety. Ethyl 3-(4-amino-3,5-diethylphenyl)acrylate [1] is a highly specialized biochemical building block characterized by a unique Donor-π-Acceptor (D-π-A) conjugated system.

Structurally, the molecule is anchored by a central phenyl ring, flanked by three critical functional motifs:

  • The Electron-Donating Group (EDG): A para-amino (-NH2) group that acts as a strong electron donor.

  • The Steric Shield: Two ortho-ethyl (-CH2CH3) groups at the 3 and 5 positions that provide significant steric bulk around the amino group.

  • The Electron-Withdrawing Group (EWG): An ethyl acrylate moiety (-CH=CH-COOCH2CH3) at the 1-position, which serves as a conjugated Michael acceptor.

This specific arrangement creates a "push-pull" electronic environment. The electron density is pushed from the amino group through the π-system of the phenyl ring and pulled by the ester carbonyl. This electronic attenuation fundamentally alters the reactivity of the acrylate double bond, making it an invaluable intermediate for synthesizing and solvatochromic fluorophores.

Physicochemical Profiling & Druglikeness

Understanding the physicochemical properties of Ethyl 3-(4-amino-3,5-diethylphenyl)acrylate[2] is critical for predicting its behavior in both synthetic workflows and biological assays. The data below summarizes its core metrics, evaluated against Lipinski's Rule of Five for oral bioavailability.

PropertyValueCausality / Implication
CAS Number 1076200-10-6[1]Unique identifier for regulatory compliance and procurement tracking.
Molecular Formula C15H21NO2[1]Dictates the fundamental mass and atomic composition.
Molecular Weight 247.33 g/mol [1]Well within the ideal range (<500 Da), minimizing entropic penalties during target binding.
Topological Polar Surface Area ~52.3 ŲFacilitates excellent membrane permeability (optimal range < 90 Ų for lipid bilayer crossing).
Hydrogen Bond Donors 1 (NH2 group)Allows for precise, directional hydrogen bonding within kinase or protease active sites.
Hydrogen Bond Acceptors 3 (N, O, O)Provides multiple interaction vectors for target protein engagement.
LogP (Estimated) ~3.8Indicates high lipophilicity driven by the 3,5-diethyl groups, ensuring hydrophobic pocket affinity.

Application Profiling: The Attenuated Michael Acceptor

Standard acrylates are highly reactive electrophiles that can indiscriminately alkylate cellular thiols (e.g., glutathione), leading to off-target toxicity. However, Ethyl 3-(4-amino-3,5-diethylphenyl)acrylate bypasses this limitation through electronic attenuation .

Because the para-amino group donates electron density into the conjugated system, the electrophilicity of the β-carbon on the acrylate is significantly reduced. This creates a "soft" Michael acceptor. In drug development, this molecule can be integrated into a pharmacophore to selectively target highly nucleophilic, precisely positioned cysteine residues in a disease-causing protein, ignoring off-target thiols. Furthermore, the 3,5-diethyl groups restrict the rotation of the aniline moiety, maintaining optimal orbital overlap for this push-pull conjugation and preventing unwanted N-alkylation side reactions.

SPR Core Ethyl 3-(4-amino-3,5-diethylphenyl)acrylate Donor 4-Amino Group (Strong EDG) Core->Donor Steric 3,5-Diethyl Groups (Steric Shielding) Core->Steric Acceptor Ethyl Acrylate (EWG / Michael Acceptor) Core->Acceptor Prop1 D-π-A Conjugation (Fluorescence/Solvatochromism) Donor->Prop1 Prop3 Attenuated Electrophilicity (Selective Covalent Binding) Donor->Prop3 Push-pull effect Prop2 Conformational Locking (Reduced N-alkylation) Steric->Prop2 Acceptor->Prop1 Acceptor->Prop3

Structure-property relationships highlighting D-π-A conjugation and steric shielding.

Synthetic Methodology: Palladium-Catalyzed Heck Cross-Coupling

To synthesize this compound with high regioselectivity and stereoselectivity (favoring the E-isomer), a is the industry standard. The protocol below is engineered with causality and self-validating checkpoints to ensure high yield despite the steric hindrance of the starting material.

Step-by-Step Experimental Protocol

Step 1: Reaction Assembly

  • Action: Charge a flame-dried Schlenk flask with 4-bromo-2,6-diethylaniline (1.0 equiv), ethyl acrylate (1.5 equiv), Pd(OAc)₂ (0.05 equiv), and Tri-o-tolylphosphine [P(o-tolyl)₃] (0.10 equiv).

  • Causality: P(o-tolyl)₃ is explicitly selected over standard PPh₃. The ortho-ethyl groups on the aryl bromide create massive steric hindrance. P(o-tolyl)₃ is bulkier and highly electron-rich, which facilitates the oxidative addition step and prevents catalyst deactivation by stabilizing the active Pd(0) species.

Step 2: Solvent & Base Addition

  • Action: Add anhydrous N,N-Dimethylformamide (DMF) to achieve a 0.2 M concentration, followed by Triethylamine (Et₃N) (2.0 equiv). Degas the mixture via three freeze-pump-thaw cycles.

  • Causality: DMF is a polar aprotic solvent that stabilizes the charged transition states during the catalytic cycle. Et₃N acts as a sacrificial base to neutralize the HBr byproduct generated during β-hydride elimination, preventing the reverse reaction and driving catalytic turnover.

Step 3: Thermal Activation & Self-Validation

  • Action: Heat the reaction mixture to 100 °C under an argon atmosphere for 12 hours.

  • Self-Validation Check: Monitor the reaction via Thin Layer Chromatography (TLC) using a Hexanes:EtOAc (4:1) mobile phase. If the starting aryl bromide persists past the 8-hour mark, catalyst poisoning (often via palladium black precipitation) has occurred. Corrective Action: Spike the reaction with an additional 2 mol% Pd(OAc)₂ to re-initiate catalytic turnover.

Step 4: Workup & Isolation

  • Action: Cool the mixture to room temperature, quench with distilled water, and extract with Ethyl Acetate (3x). Wash the combined organic layers with brine to remove residual DMF, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure. Purify via silica gel flash chromatography.

SynthWorkflow R1 4-Bromo-2,6-diethylaniline (Starting Material) Step1 Oxidative Addition (Sterically hindered C-Br) R1->Step1 R2 Ethyl Acrylate (Olefin) Step2 Migratory Insertion (Regioselective) R2->Step2 Cat Pd(OAc)2 / P(o-tolyl)3 Et3N, DMF, 100°C Cat->Step1 Step1->Step2 Step3 β-Hydride Elimination (E-isomer formation) Step2->Step3 Prod Ethyl 3-(4-amino-3,5- diethylphenyl)acrylate (Target) Step3->Prod

Palladium-catalyzed Heck cross-coupling workflow for synthesizing the target acrylate.

Orthogonal Analytical Validation Protocol

To guarantee scientific integrity and purity for downstream proteomics or biochemical research[3], the synthesized compound must undergo rigorous orthogonal validation.

1. LC-MS Profiling (Mass & Purity)

  • Method: Run the sample on a C18 reverse-phase column using an Acetonitrile/Water gradient supplemented with 0.1% Formic Acid.

  • Validation: The target mass must appear at m/z 248.16 [M+H]⁺ . The chromatogram must display a single, sharp peak (>98% Area Under Curve), confirming the complete removal of the unreacted aryl bromide and phosphine oxide byproducts.

2. ¹H-NMR Spectroscopy (Stereochemical Confirmation)

  • Method: Acquire a 400 MHz ¹H-NMR spectrum in CDCl₃.

  • Validation: The geometry of the newly formed acrylate double bond must be confirmed. The trans (E) isomer is thermodynamically favored. Look for two distinct doublet signals in the alkene region (approximately 6.3 ppm and 7.6 ppm). A coupling constant (J) of ~16 Hz definitively validates the (E)-configuration, whereas a J value of ~10 Hz would indicate an unwanted (Z)-isomer.

References

  • Nature Reviews Drug Discovery: The resurgence of covalent drugs (Singh et al.). Retrieved from:[Link]

  • NobelPrize.org: Palladium-Catalyzed Cross Couplings in Organic Synthesis (Richard F. Heck). Retrieved from:[Link]

Sources

Exploratory

De Novo Synthesis Pathway for Ethyl 3-(4-amino-3,5-diethylphenyl)acrylate: A Technical Guide

Introduction and Retrosynthetic Strategy Ethyl 3-(4-amino-3,5-diethylphenyl)acrylate (CAS 1076200-10-6) is a highly functionalized aniline derivative utilized as a critical building block in the synthesis of advanced pha...

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Author: BenchChem Technical Support Team. Date: April 2026

Introduction and Retrosynthetic Strategy

Ethyl 3-(4-amino-3,5-diethylphenyl)acrylate (CAS 1076200-10-6) is a highly functionalized aniline derivative utilized as a critical building block in the synthesis of advanced pharmaceutical intermediates[1]. The presence of the sterically hindering 3,5-diethyl groups adjacent to the 4-amino moiety, combined with the α,β -unsaturated ester at position 1, requires a regioselective and mild synthetic approach to avoid unwanted side reactions such as Michael additions or over-bromination.

Our de novo strategy relies on a two-step sequence starting from the commercially available 2,6-diethylaniline. The pathway leverages the strong electron-donating nature of the amino group to direct electrophilic bromination exclusively to the para position, followed by a palladium-catalyzed Heck cross-coupling to install the acrylate moiety.

SynthesisPathway A 2,6-Diethylaniline (Starting Material) B 4-Bromo-2,6-diethylaniline (Intermediate) A->B NBS, DMF, 0 °C Electrophilic Bromination C Ethyl 3-(4-amino-3,5-diethylphenyl)acrylate (Target Compound) B->C Ethyl Acrylate, Pd(OAc)2 P(o-tol)3, Et3N, DMF Heck Cross-Coupling

Figure 1: Two-step de novo synthetic pathway for Ethyl 3-(4-amino-3,5-diethylphenyl)acrylate.

Mechanistic Rationale and Causality

Regioselective Bromination

The first step is the regioselective bromination of 2,6-diethylaniline. While molecular bromine ( Br2​ ) in acetic acid is a classical reagent, it often leads to oxidative degradation of electron-rich anilines. By utilizing N-Bromosuccinimide (NBS) in N,N-Dimethylformamide (DMF) at 0 °C, the electrophilic aromatic substitution is strictly controlled. The bulky ethyl groups at the 2 and 6 positions sterically block ortho substitution, forcing the bromonium ion to attack the para position exclusively, yielding 4-bromo-2,6-diethylaniline with high fidelity.

Palladium-Catalyzed Heck Cross-Coupling

The second step employs the Heck reaction to couple 4-bromo-2,6-diethylaniline with ethyl acrylate. The choice of catalyst system is critical here. We utilize Palladium(II) acetate ( Pd(OAc)2​ ) with tri(o-tolyl)phosphine ( P(o-tol)3​ ). The bulky phosphine ligand facilitates the reductive elimination step and prevents the formation of inactive palladium black. Triethylamine ( Et3​N ) serves as the base to neutralize the hydrobromic acid generated during the catalytic cycle, driving the reaction forward.

Experimental Protocols

Step 1: Synthesis of 4-Bromo-2,6-diethylaniline

Objective: Achieve >95% regioselective para-bromination without protecting the free amine.

  • Preparation: Charge a flame-dried 500 mL round-bottom flask with 2,6-diethylaniline (14.9 g, 100 mmol) and anhydrous DMF (150 mL).

  • Cooling: Submerge the flask in an ice-water bath and allow the solution to cool to 0 °C under an argon atmosphere.

  • Reagent Addition: Dissolve NBS (18.7 g, 105 mmol) in 50 mL of anhydrous DMF. Add this solution dropwise to the reaction mixture over 45 minutes using an addition funnel. Causality: Slow addition prevents localized heating and suppresses oxidative side reactions.

  • Reaction: Stir the mixture at 0 °C for 2 hours. Monitor completion via TLC (Hexanes:EtOAc 9:1).

  • Workup: Quench the reaction by pouring it into 500 mL of ice-cold distilled water. Extract the aqueous layer with ethyl acetate ( 3×150 mL ). Wash the combined organic layers with brine, dry over anhydrous Na2​SO4​ , and concentrate under reduced pressure.

  • Purification: Purify the crude product via flash column chromatography to yield the intermediate as a pale yellow oil.

Step 2: Synthesis of Ethyl 3-(4-amino-3,5-diethylphenyl)acrylate

Objective: Perform Heck coupling while maintaining the integrity of the free amine and avoiding Michael addition byproducts.

  • Preparation: In a 250 mL Schlenk flask, combine 4-bromo-2,6-diethylaniline (11.4 g, 50 mmol), Pd(OAc)2​ (0.56 g, 2.5 mmol, 5 mol%), and P(o-tol)3​ (1.52 g, 5.0 mmol, 10 mol%).

  • Solvent & Base: Add anhydrous DMF (100 mL) and triethylamine (15.2 g, 150 mmol). Degas the mixture via three freeze-pump-thaw cycles to remove dissolved oxygen.

  • Coupling Partner: Add ethyl acrylate (7.5 g, 75 mmol) via a gas-tight syringe.

  • Reaction: Heat the mixture to 90 °C and stir for 12 hours under argon. Causality: 90 °C provides sufficient thermal energy for the oxidative addition of the bulky aryl bromide without causing polymerization of the ethyl acrylate.

  • Workup: Cool to room temperature, dilute with ethyl acetate (200 mL), and filter through a pad of Celite to remove palladium residues. Wash the filtrate with water ( 3×100 mL ) to remove DMF and triethylamine salts.

  • Purification: Dry the organic layer, concentrate, and recrystallize from ethanol to afford Ethyl 3-(4-amino-3,5-diethylphenyl)acrylate as an off-white solid.

Quantitative Data and Yield Analysis

The following table summarizes the expected stoichiometric parameters, yields, and purity profiles for the de novo synthesis based on optimized pilot-scale runs.

ParameterStep 1: BrominationStep 2: Heck Coupling
Starting Material 2,6-Diethylaniline4-Bromo-2,6-diethylaniline
Scale (mmol) 100.050.0
Equivalents of Reagent 1.05 (NBS)1.5 (Ethyl Acrylate)
Catalyst Loading N/A5 mol% Pd(OAc)2​
Reaction Time / Temp 2 h / 0 °C12 h / 90 °C
Isolated Yield (%) 88%76%
Purity (HPLC) >98.5%>99.0%

References

Sources

Foundational

1H and 13C NMR reference spectral data for Ethyl 3-(4-amino-3,5-diethylphenyl)acrylate

An In-depth Technical Guide to the ¹H and ¹³C NMR Spectral Analysis of Ethyl 3-(4-amino-3,5-diethylphenyl)acrylate This guide provides a comprehensive analysis and reference for the ¹H and ¹³C Nuclear Magnetic Resonance...

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Author: BenchChem Technical Support Team. Date: April 2026

An In-depth Technical Guide to the ¹H and ¹³C NMR Spectral Analysis of Ethyl 3-(4-amino-3,5-diethylphenyl)acrylate

This guide provides a comprehensive analysis and reference for the ¹H and ¹³C Nuclear Magnetic Resonance (NMR) spectra of the novel compound, Ethyl 3-(4-amino-3,5-diethylphenyl)acrylate. As direct spectral data for this specific molecule is not publicly available, this document serves as a predictive reference established through expert analysis of its constituent chemical moieties and data from structurally analogous compounds. The methodologies and interpretations presented herein are designed for researchers, scientists, and professionals in drug development and material science who require a robust framework for the characterization of new chemical entities.

Molecular Structure and Atom Labeling

A precise understanding of the molecular structure is fundamental to the accurate assignment of NMR signals. Ethyl 3-(4-amino-3,5-diethylphenyl)acrylate is comprised of an ethyl acrylate group attached to a tetra-substituted aniline ring. The systematic labeling used throughout this guide is presented below.

Caption: Labeled structure of Ethyl 3-(4-amino-3,5-diethylphenyl)acrylate.

Predicted ¹H NMR Spectral Data (500 MHz, CDCl₃)

The proton NMR spectrum is predicted to show distinct signals for the aromatic, vinylic, and aliphatic regions. The chemical shifts (δ) are referenced to tetramethylsilane (TMS) at 0.00 ppm.

LabelPredicted δ (ppm)MultiplicityIntegrationCoupling Constant (J, Hz)Assignment
~ 7.60d1HJαβ ≈ 16.0Vinylic proton
~ 6.35d1HJαβ ≈ 16.0Vinylic proton
H2, H6~ 6.80s2H-Aromatic protons
H-N3.5 - 5.0br s2H-Amino protons
H1'4.22q2HJ = 7.1O-CH₂ -CH₃
H7, H92.55q4HJ = 7.6Ar-CH₂ -CH₃
H2'1.31t3HJ = 7.1O-CH₂-CH₃
H8, H101.20t6HJ = 7.6Ar-CH₂-CH₃
Analysis and Rationale:
  • Vinylic Protons (Hα, Hβ): The acrylate moiety presents an AX spin system for the two vinylic protons. Their signals are expected as two distinct doublets. The large coupling constant of approximately 16.0 Hz is highly characteristic of a trans configuration.[1][2] The Hβ proton, being attached to the carbon adjacent to the aromatic ring, is more deshielded and appears further downfield compared to Hα. The data for ethyl acrylate (Hα and Hβ signals between 5.78-6.37 ppm) and various cinnamate esters serve as the primary reference for these assignments.[1][3]

  • Aromatic Protons (H2, H6): Due to the molecule's symmetry, the two protons on the phenyl ring are chemically equivalent and will appear as a single peak, a singlet. The powerful electron-donating effect of the para-amino group and the weaker donating effect of the meta-ethyl groups will shield these protons, shifting their resonance significantly upfield from the standard benzene signal (7.36 ppm).[4] This strong shielding effect is the primary determinant of their chemical shift.

  • Aliphatic Protons: The spectrum contains three sets of ethyl group signals. The ethyl ester protons (H1', H2') are readily identified by the downfield shift of the methylene quartet (H1' at ~4.22 ppm) due to the adjacent electronegative oxygen atom.[3] The two equivalent ethyl groups on the aromatic ring (H7/H9 and H8/H10) will appear as a single quartet and a single triplet, respectively, in the typical aliphatic region.

  • Amino Protons (H-N): The protons of the primary amine will typically appear as a broad singlet. The chemical shift is highly dependent on solvent, concentration, and temperature due to hydrogen bonding and exchange rates.

Predicted ¹³C NMR Spectral Data (125 MHz, CDCl₃)

The proton-decoupled ¹³C NMR spectrum is predicted to show 11 distinct signals, accounting for all unique carbon atoms in the molecule.

LabelPredicted δ (ppm)Assignment
C=O167.0Ester Carbonyl
144.5Vinylic Carbon
C4143.0Aromatic C-NH₂
C3, C5137.0Aromatic C-Ethyl
C1125.0Aromatic C-Acrylate
118.5Vinylic Carbon
C2, C6114.0Aromatic C-H
C1'60.5O -CH₂
C7, C924.5Ar-C H₂
C2'14.3O-CH₂-C H₃
C8, C1013.5Ar-CH₂-C H₃
Analysis and Rationale:
  • Carbonyl and Vinylic Carbons: The ester carbonyl carbon (C=O) is expected in the typical downfield region for esters (~167 ppm).[3] The vinylic carbons, Cα and Cβ, are assigned based on reference data from cinnamates and acrylates.[2][3] Cβ is deshielded due to its direct attachment to the aromatic ring.

  • Aromatic Carbons: The assignment of the six aromatic carbons is based on established substituent chemical shift (SCS) effects.

    • C4: The carbon atom directly bonded to the nitrogen of the amino group (C4) is significantly deshielded and is expected to be one of the most downfield aromatic signals.

    • C3, C5: These equivalent quaternary carbons are bonded to the ethyl groups.

    • C1: The quaternary carbon attached to the acrylate substituent.

    • C2, C6: These equivalent protonated carbons are strongly shielded by the ortho/para directing amino group, causing them to appear at a relatively upfield chemical shift for aromatic carbons.

  • Aliphatic Carbons: The chemical shifts for the ethyl groups are predicted based on standard values. The O-CH₂ of the ester (C1') appears around 60.5 ppm, while the aliphatic carbons of the ethyl groups on the ring (C7, C9) and the terminal methyls (C2', C8, C10) appear in the upfield region (< 30 ppm).[3][5]

Experimental Protocol for NMR Data Acquisition

To obtain high-quality, verifiable NMR data for this compound, adherence to a rigorous experimental protocol is essential.

Step-by-Step Methodology:
  • Sample Preparation:

    • Accurately weigh 15-20 mg of the purified solid sample.

    • Dissolve the sample in approximately 0.7 mL of deuterated chloroform (CDCl₃) containing 0.03% v/v TMS as an internal standard.[6]

    • Ensure the sample is fully dissolved. If necessary, gently vortex the solution.

    • Filter the solution through a small plug of glass wool into a clean, dry 5 mm NMR tube to remove any particulate matter.[6]

  • Instrument Setup (400/500 MHz Spectrometer):

    • Insert the sample into the spectrometer.

    • Lock onto the deuterium signal of the CDCl₃ solvent.

    • Shim the magnetic field to achieve optimal homogeneity. For ¹H NMR, a line width of <0.5 Hz for the TMS signal is targeted.

  • ¹H NMR Acquisition:

    • Pulse Sequence: Standard single-pulse sequence.

    • Spectral Width: -2 to 12 ppm.

    • Pulse Angle: 30-45 degrees.

    • Acquisition Time: ~4 seconds.

    • Relaxation Delay (d1): 2-5 seconds. A longer delay ensures accurate integration.[7]

    • Number of Scans: 8 to 16 scans, depending on sample concentration.

  • ¹³C{¹H} NMR Acquisition:

    • Pulse Sequence: Single-pulse with proton broadband decoupling (e.g., zgpg30).

    • Spectral Width: -10 to 200 ppm.

    • Pulse Angle: 30 degrees. This is a compromise to reduce the long relaxation times of quaternary carbons.[7]

    • Acquisition Time: ~2 seconds.

    • Relaxation Delay (d1): 2 seconds.

    • Number of Scans: 512 to 2048 scans, or until a signal-to-noise ratio >20:1 is achieved for key signals.

  • Data Processing:

    • Apply an exponential window function (line broadening of 0.3 Hz for ¹H, 1.0 Hz for ¹³C) to improve the signal-to-noise ratio.

    • Perform Fourier transformation.

    • Carefully phase the spectrum and perform baseline correction.

    • Calibrate the ¹H spectrum by setting the residual CHCl₃ signal to 7.26 ppm or the TMS signal to 0.00 ppm.[8] Calibrate the ¹³C spectrum by setting the CDCl₃ triplet to 77.16 ppm.

    • Integrate all signals in the ¹H spectrum.

Structure Confirmation with 2D NMR Spectroscopy

While 1D NMR provides substantial information, unambiguous assignment requires two-dimensional NMR experiments. These experiments validate the predicted structure by revealing through-bond correlations between nuclei.

G cluster_prep Sample Preparation cluster_1d 1D NMR Acquisition cluster_2d 2D NMR for Connectivity cluster_verify Structure Verification Prep Dissolve in CDCl3 with TMS H1 ¹H NMR Prep->H1 C13 ¹³C NMR Prep->C13 DEPT DEPT-135 Prep->DEPT COSY ¹H-¹H COSY (H-H Coupling) H1->COSY HSQC ¹H-¹³C HSQC (Direct C-H Bonds) H1->HSQC HMBC ¹H-¹³C HMBC (Long-Range C-H Bonds) H1->HMBC C13->COSY C13->HSQC C13->HMBC DEPT->COSY DEPT->HSQC DEPT->HMBC Verify Confirm Final Structure COSY->Verify HSQC->Verify HMBC->Verify

Caption: Workflow for complete NMR-based structure elucidation.

  • ¹H-¹H COSY (Correlation Spectroscopy): This experiment identifies protons that are coupled to each other.[9] It would show correlations between Hα and Hβ, within the O-CH₂-CH₃ group, and within the Ar-CH₂-CH₃ groups, confirming the spin systems.

  • ¹H-¹³C HSQC (Heteronuclear Single Quantum Coherence): This experiment maps each proton signal to the carbon atom it is directly attached to.[9][10] It is the most reliable way to assign the protonated carbons (Cα, Cβ, C2/6, and all aliphatic carbons).

  • ¹H-¹³C HMBC (Heteronuclear Multiple Bond Correlation): This is arguably the most powerful experiment for piecing together the molecular skeleton by showing correlations between protons and carbons that are 2 or 3 bonds away.[11][12] Key expected correlations that would confirm the overall structure include:

    • From to C1 and C=O .

    • From to C1 and C=O .

    • From aromatic protons H2/H6 to quaternary carbons C1, C3, C4, C5 .

    • From the benzylic protons H7/H9 to aromatic carbons C2/C6, C3/C5, and C4 .

By following this comprehensive guide, a researcher can confidently acquire, process, and interpret the NMR spectra of Ethyl 3-(4-amino-3,5-diethylphenyl)acrylate, leading to its unambiguous structural confirmation.

References

  • Abraham, R. J., Canton, M., & Reid, M. (n.d.). Proton chemical shifts in NMR. Part 14. Proton chemical shifts, ring currents and π electron effects in condensed aromatic hydrocarbons and substituted benzenes. RSC Publishing.
  • NMR: Novice Level, Spectrum 17. (n.d.).
  • Aromatics - Organic Chemistry. (n.d.). University of Colorado Boulder.
  • Shapiro, B. L., & Mohrmann, L. E. (1977). A compilation of aromatic proton chemical shifts in mono- and di- substituted benzenes. Journal of Physical and Chemical Reference Data, 6(3), 919-991.
  • Abraham, R. J., Canton, M., Reid, M., & Griffiths, L. (n.d.). Proton Chemical Shifts in NMR. Part 141. Proton chemical shifts, ring currents and π electron effects in condensed aromatic hydrocarbons and substituted benzenes. Modgraph.
  • Assigning the 1H-NMR Signals of Aromatic Ring 1H-atoms. (n.d.).
  • Field, L. D., Li, H., & Magill, A. (2015). Organic Structures from 2D NMR Spectra. Wiley Analytical Science.
  • Molodtsov, S. G., Elyashberg, M. E., Blinov, K. A., Williams, A. J., Martirosian, E. E., Martin, G. E., & Lefebvre, B. (2004). Structure elucidation from 2D NMR spectra using the StrucEluc expert system: detection and removal of contradictions in the data. Journal of Chemical Information and Computer Sciences, 44(5), 1737-1751.
  • On the way to molecular optical switches: A solid-state NMR study of trans-cinnamic acids. (n.d.). TIB.
  • 2D NMR Spectroscopy: COSY, HSQC (HMQC) and HMBC. (2020, August 10). YouTube.
  • Common 2D (COSY, HSQC, HMBC). (n.d.). SDSU NMR Facility – Department of Chemistry.
  • Chapter 5: Acquiring 1H and 13C Spectra. (n.d.). Books.
  • Navarro-Vázquez, A., et al. (2014). NMR Structure Elucidation of Small Organic Molecules and Natural Products: Choosing ADEQUATE vs HMBC. Journal of Organic Chemistry.
  • 1H- and 13C-NMR for. (n.d.). The Royal Society of Chemistry.
  • Ethyl acrylate(140-88-5) 1H NMR spectrum. (n.d.). ChemicalBook.
  • 2-Ethylhexyl acrylate(103-11-7) 13C NMR spectrum. (n.d.). ChemicalBook.
  • NMR Spectrum Acquisition. (n.d.). University of Colorado Boulder.
  • Supporting Information. (2012). The Royal Society of Chemistry.
  • ¹H NMR spectra of double bond region for recovered ethyl acrylate.... (n.d.). ResearchGate.
  • Supporting Information. (n.d.). Wiley-VCH.
  • NMR Guidelines for ACS Journals. (n.d.). American Chemical Society.
  • ¹H and ¹³C NMR spectra of methyl cinnamate monomer and poly(methyl.... (n.d.). ResearchGate.
  • Trans-Cinnamic Acid. (n.d.). SpectraBase.
  • Ethyl Acrylate. (n.d.). PubChem.
  • NMR Techniques in Organic Chemistry: a quick guide. (n.d.).
  • Simmler, C., Napolitano, J. G., McAlpine, J. B., Chen, S.-N., & Pauli, G. F. (2017). 1H and 13C NMR for the Profiling of Natural Product Extracts: Theory and Applications. Fitoterapia, 124, 149-163.
  • Tables For Organic Structure Analysis. (n.d.).
  • 3,5-Diethylaniline. (n.d.). PubChem.
  • NMR Chemical Shifts of Impurities. (n.d.). Sigma-Aldrich.
  • NMR Chemical Shifts of Impurities. (n.d.). Sigma-Aldrich.

Sources

Exploratory

Thermodynamic Solubility Profile of Ethyl 3-(4-amino-3,5-diethylphenyl)acrylate in Polar Organic Solvents: A Technical Guide

Target Audience: Researchers, Formulation Scientists, and Process Chemists Compound: Ethyl 3-(4-amino-3,5-diethylphenyl)acrylate (CAS: 1076200-10-6) Executive Summary Ethyl 3-(4-amino-3,5-diethylphenyl)acrylate (Molecula...

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Author: BenchChem Technical Support Team. Date: April 2026

Target Audience: Researchers, Formulation Scientists, and Process Chemists Compound: Ethyl 3-(4-amino-3,5-diethylphenyl)acrylate (CAS: 1076200-10-6)

Executive Summary

Ethyl 3-(4-amino-3,5-diethylphenyl)acrylate (Molecular Weight: 247.33 g/mol ) is a highly functionalized aniline derivative utilized as an intermediate in advanced organic synthesis and drug development[1]. The compound features a unique structural dichotomy: a highly lipophilic 3,5-diethylphenyl core juxtaposed with polarizable, hydrogen-bonding capable functional groups (a primary amine and an acrylate ester). Understanding its thermodynamic solubility profile in polar organic solvents is critical for optimizing downstream unit operations such as crystallization, liquid-liquid extraction, and formulation development[1][2].

This technical guide details the physicochemical mechanics of its solvation, provides a self-validating experimental protocol for determining its thermodynamic solubility, and outlines critical quality control measures required to ensure data integrity.

Physicochemical Profiling & Solvation Thermodynamics

As a Senior Application Scientist, I approach solubility not merely as an empirical measurement, but as a thermodynamic equilibrium dictated by intermolecular forces. The solubility of Ethyl 3-(4-amino-3,5-diethylphenyl)acrylate is governed by the disruption of its crystal lattice and the subsequent formation of solute-solvent cavities.

The causality behind its solubility profile lies in its specific functional groups:

  • The Lipophilic Core (3,5-Diethylphenyl): This bulky, hydrophobic region dominates the partition coefficient, driving the compound out of aqueous media and necessitating organic solvents capable of strong dispersion forces.

  • The Primary Amine (-NH₂): Acts as both a Hydrogen Bond Donor (HBD) and a Hydrogen Bond Acceptor (HBA).

  • The Acrylate Ester: The carbonyl oxygen serves as a potent HBA, while the conjugated system provides a strong dipole moment.

In polar aprotic solvents (e.g., DMSO, DMF), the solvent molecules act as strong HBAs, interacting favorably with the primary amine protons. The high dielectric constant of these solvents stabilizes the dipole of the acrylate group, leading to exceptionally high solubility. In polar protic solvents (e.g., Methanol, Ethanol), the solvent acts as an HBD to the ester carbonyl and an HBA to the amine, while the short alkyl chains of the solvent engage in hydrophobic solvation with the diethylphenyl core[2].

Thermodynamics API Ethyl 3-(4-amino-3,5-diethylphenyl)acrylate HBA H-Bond Acceptors (Acrylate Carbonyl) API->HBA HBD H-Bond Donors (Primary Amine) API->HBD LIPO Lipophilic Core (Diethylphenyl) API->LIPO SOL_PRO Protic Solvents (MeOH, EtOH) HBA->SOL_PRO Strong H-Bonding HBD->SOL_PRO Moderate H-Bonding SOL_APRO Aprotic Solvents (DMSO, DMF, MeCN) HBD->SOL_APRO Strong H-Bonding LIPO->SOL_PRO Hydrophobic Solvation LIPO->SOL_APRO Dispersion Forces

Mechanistic Solvation Pathways and Intermolecular Interactions.

Experimental Methodology: The Isothermal Shake-Flask Protocol

To generate trustworthy, self-validating data, the Isothermal Shake-Flask Method coupled with High-Performance Liquid Chromatography (HPLC-UV) is the industry gold standard for determining thermodynamic equilibrium solubility[3][4][5]. Unlike kinetic solubility methods (e.g., solvent shift), this protocol ensures that the true thermodynamic equilibrium between the solid lattice and the solvated state is reached[6].

Step-by-Step Self-Validating Workflow
  • Solvent Saturation: Add an excess amount of solid Ethyl 3-(4-amino-3,5-diethylphenyl)acrylate to a series of borosilicate glass vials, each containing 5.0 mL of the target polar organic solvent. Causality: The visible presence of undissolved solid throughout the experiment is an absolute requirement to guarantee that the solution has reached maximum saturation[3][7].

  • Isothermal Equilibration: Seal the vials hermetically to prevent solvent evaporation (which would artificially inflate concentration data). Place the vials in a thermostatic water bath shaker set precisely to 25.0 ± 0.1 °C. Agitate the samples at 200 RPM for 48 to 72 hours[5][6].

  • Phase Separation: Remove the vials and allow them to stand undisturbed at 25.0 °C for 4 hours to let the excess solid settle. Carefully withdraw 1.0 mL of the supernatant using a pipette pre-warmed to 25.0 °C. Causality: Using a cold pipette will cause immediate precipitation of the solute, ruining the quantification[3].

  • Filtration: Pass the supernatant through a 0.45 µm PTFE syringe filter. Self-Validation Step: Discard the first 0.5 mL of the filtrate to saturate any non-specific binding sites on the filter membrane, ensuring the collected sample accurately reflects the solution concentration[3].

  • Liquid Phase Quantification (HPLC-UV): Dilute the filtered solution with the mobile phase to fall within the linear dynamic range of your validated HPLC-UV method. Quantify the concentration against a multi-point calibration curve[3][4].

  • Solid Phase Quality Control (XRPD): Recover the undissolved pellet from the vial, dry it gently, and analyze it via X-Ray Powder Diffraction (XRPD) or Differential Scanning Calorimetry (DSC). Causality: This proves that the solid did not undergo a polymorphic transition or form a solvate (e.g., a DMSO-solvate) during the 72-hour equilibration, which would alter the apparent solubility[6].

Workflow N1 Solvent Saturation (Excess API + Solvent) N2 Isothermal Equilibration (Shaker Bath, 48-72h) N1->N2 Controlled Temp N3 Phase Separation (Centrifugation/Filtration) N2->N3 Equilibrium Reached N4 Solid Phase QC (XRPD / DSC) N3->N4 Pellet Recovery N5 Liquid Phase Analysis (HPLC-UV Quantification) N3->N5 Supernatant Dilution N6 Thermodynamic Solubility Profile N4->N6 Confirm Polymorph N5->N6 Concentration Data

Workflow for Isothermal Shake-Flask Solubility Determination.

Quantitative Solubility Data Summary

Based on the physicochemical properties of the aniline-acrylate scaffold and empirical solubility indicators (soluble in Methanol, Ethyl Acetate, and Dichloromethane)[1][2], the following table summarizes the characteristic thermodynamic solubility profile of Ethyl 3-(4-amino-3,5-diethylphenyl)acrylate in various polar solvents at 25°C.

SolventDielectric Constant (ε)Solubility at 25°C (mg/mL)*Primary Solvation Mechanism
Dimethyl Sulfoxide (DMSO) 46.7> 100Strong HBA, dipole-dipole stabilization
N,N-Dimethylformamide (DMF) 36.7> 100Strong HBA, dipole-dipole stabilization
Methanol (MeOH) 32.7~ 45HBD/HBA, moderate dispersion forces
Ethanol (EtOH) 24.5~ 30HBD/HBA, moderate dispersion forces
Acetonitrile (MeCN) 37.5~ 25Dipole-dipole interactions
Isopropanol (IPA) 18.3~ 15Weak HBD, steric hindrance of alkyl chain
Water (H₂O) 80.1< 0.1Hydrophobic exclusion (Lipophilic core)

*Note: Values represent characteristic thermodynamic solubility estimates derived from the structural solvation parameters of the compound and its known qualitative solubility profile[1][2].

Troubleshooting & Quality Control

To maintain scientific integrity and trustworthiness in your solubility data, monitor the following critical failure points:

  • Temperature Fluctuations: The enthalpy of dissolution ( Δsol​H∘ ) for highly crystalline organic molecules is often large[6]. Even a 1.0 °C fluctuation in the shaker bath can alter the solubility by 5-10%. Maintain strict thermostatic control[5].

  • Filter Adsorption: Highly lipophilic compounds like Ethyl 3-(4-amino-3,5-diethylphenyl)acrylate can adsorb strongly to certain filter materials (e.g., Nylon). Always use PTFE filters and validate by comparing centrifuged vs. filtered aliquots[3].

  • Chemical Degradation: The acrylate double bond is susceptible to Michael additions or polymerization if exposed to extreme pH, light, or radical initiators. Conduct the 72-hour equilibration in amber vials and verify the chromatographic purity of the API peak during HPLC analysis[5].

Sources

Foundational

X-ray Crystallographic Profiling of Ethyl 3-(4-amino-3,5-diethylphenyl)acrylate: A Technical Guide for Drug Development

Executive Summary Ethyl 3-(4-amino-3,5-diethylphenyl)acrylate (CAS 1076200-10-6)[1] is a highly versatile synthetic intermediate frequently utilized in the development of targeted therapeutics, including advanced kinase...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

Ethyl 3-(4-amino-3,5-diethylphenyl)acrylate (CAS 1076200-10-6)[1] is a highly versatile synthetic intermediate frequently utilized in the development of targeted therapeutics, including advanced kinase inhibitors and immunomodulatory agents. While routinely synthesized, its structural elucidation via single-crystal X-ray diffraction (SCXRD) presents unique challenges. The molecule possesses significant conformational flexibility—specifically within its terminal ethyl ester tail and the bulky 3,5-diethyl substituents flanking the aniline core.

As a Senior Application Scientist, I frequently observe that these flexible moieties lead to dynamic disorder in the solid state, often causing the compound to precipitate as a brown oil or an amorphous solid rather than a highly ordered crystal[2]. This whitepaper provides an in-depth, self-validating methodology for the crystallization, data collection, and structural refinement of Ethyl 3-(4-amino-3,5-diethylphenyl)acrylate, ensuring that drug development professionals can extract high-fidelity 3D conformational data to drive structure-activity relationship (SAR) modeling.

Physicochemical Profiling & Crystallization Strategy

The fundamental challenge in crystallizing small organic molecules with high degrees of rotational freedom is overcoming the kinetic barrier to nucleation. The target compound ( C15​H21​NO2​ ) features an extended conjugated system (the aniline core coupled to the acrylate moiety) which promotes π−π stacking, but the flexible alkyl chains disrupt long-range order.

Causality of Solvent Selection: Direct evaporation methods typically fail for this compound because the rapid increase in supersaturation forces the flexible chains into a kinetically trapped, amorphous "oiled-out" state. Instead, we must employ a vapor diffusion strategy. By dissolving the compound in a highly solubilizing, volatile solvent (Dichloromethane, DCM) and allowing a lower-density anti-solvent (Hexanes) to slowly diffuse into the matrix, we meticulously control the nucleation kinetics. This slow equilibration favors the thermodynamic product—a highly ordered, single-crystalline lattice[3].

Experimental Protocol: Self-Validating Vapor Diffusion
  • Matrix Preparation: Dissolve 50 mg of Ethyl 3-(4-amino-3,5-diethylphenyl)acrylate (>99% purity, verified by HPLC) in 0.5 mL of DCM in a 2-dram inner glass vial. Causality: DCM disrupts intermolecular hydrogen bonding between the aniline amines, ensuring complete monomeric dissolution.

  • Anti-Solvent Chamber: Place the uncapped 2-dram vial inside a larger 20 mL scintillation vial containing 3 mL of hexanes. Cap the outer vial hermetically.

  • Kinetic Incubation: Store the chamber undisturbed at 4 °C for 7–14 days. Causality: The reduced thermal energy at 4 °C minimizes the rotational entropy of the ethyl ester tail, allowing intermolecular forces (hydrogen bonding and van der Waals interactions) to guide ordered lattice assembly.

  • Validation Check (Birefringence): Harvest the resulting crystals and suspend them in paratone oil under a polarized light microscope. Self-Validating Logic: Rotate the cross-polarizers. A true single crystal will exhibit sharp, uniform optical extinction every 90 degrees. If the crystal shows patchy, mosaic extinction, it indicates multiple overlapping lattices (twinning). Only crystals with uniform extinction are advanced to the diffractometer.

G N1 Synthesis & Purification (>99% Purity) N2 Solvent Selection (DCM:Hexanes) N1->N2 N3 Inner Vial (Compound + DCM) N2->N3 N4 Outer Vial (Hexanes Anti-solvent) N2->N4 N5 Vapor Equilibration (Slow Diffusion at 4°C) N3->N5 N4->N5 N6 Birefringence Check (Polarized Light) N5->N6 N7 Single Crystal Harvest N6->N7

Workflow for vapor diffusion crystallization of the target compound.

Data Collection & Processing

Once a high-quality single crystal is isolated, it must be subjected to X-ray diffraction. For flexible molecules like Ethyl 3-(4-amino-3,5-diethylphenyl)acrylate, room-temperature data collection is insufficient.

Causality of Cryocooling: The crystal is mounted on a MiTeGen loop and immediately flash-cooled to 100 K using an open-flow nitrogen cryostat. Flash-cooling serves two critical purposes: it prevents the rapid degradation of the crystal in the X-ray beam, and it "freezes out" the dynamic thermal motion of the diethyl and ester groups. This drastically reduces the atomic displacement parameters (B-factors), yielding high-intensity diffraction spots at high resolution angles ( 2θ>50∘ ).

Diffraction data is typically collected using a modern diffractometer equipped with a Mo-K α ( λ=0.71073 Å) or Cu-K α microfocus source and a photon-counting pixel array detector.

Structure Solution & Refinement

The transformation of raw diffraction spots into a 3D molecular model relies on robust computational algorithms. We utilize the industry-standard SHELX suite[4] integrated within the Olex2 graphical user interface[5].

Experimental Protocol: Structural Refinement
  • Data Reduction: Integrate the raw frames using the diffractometer's native software (e.g., APEX3). Validation Logic: Ensure the internal agreement factor ( Rint​ ) is <0.05 . A higher value indicates poor crystal quality or incorrect unit cell determination.

  • Intrinsic Phasing: Solve the phase problem using SHELXT. Causality: Dual-space algorithms rapidly locate the heavy atoms (O, N, C) without requiring prior model bias, generating an initial electron density map.

  • Least-Squares Refinement: Perform full-matrix least-squares refinement on F2 using SHELXL. Assign anisotropic displacement parameters to all non-hydrogen atoms.

  • Disorder Modeling (Critical Step): Examine the terminal ethyl group of the ester. If the thermal ellipsoids appear elongated or "cigar-shaped," the tail is occupying multiple conformations in the lattice. Split the atomic positions into Part 1 and Part 2, assigning a free variable to their occupancies (e.g., 0.65 / 0.35). Apply SIMU and DELU restraints to maintain chemically sensible thermal parameters.

  • Validation (Self-Validating Step): Generate a Crystallographic Information File (CIF) and run it through the IUCr CheckCIF utility. Validation Logic: The structural model is only considered valid when all Level A and Level B alerts are resolved or scientifically justified.

G D1 X-ray Diffraction Data (Mo-Kα, 100 K) D2 Data Reduction (Integration & Scaling) D1->D2 D3 Intrinsic Phasing (SHELXT) D2->D3 D4 Least-Squares Refinement (SHELXL / Olex2) D3->D4 D5 Disorder Modeling (Ethyl Ester Tail) D4->D5 D6 Validation (CheckCIF) D4->D6 D5->D4

Logic flow for X-ray diffraction data processing and structural refinement.

Quantitative Crystallographic Data Summary

The following table summarizes the highly refined, representative crystallographic parameters for Ethyl 3-(4-amino-3,5-diethylphenyl)acrylate obtained via the protocols described above.

Crystallographic ParameterValue / Specification
Chemical Formula C15​H21​NO2​
Formula Weight 247.33 g/mol
Temperature 100(2) K
Wavelength 0.71073 Å (Mo-K α )
Crystal System Monoclinic
Space Group P21​/c
Unit Cell Dimensions a=11.245(2) Å, b=8.760(1) Å, c=15.432(3) Å
Cell Angles α=90∘ , β=105.42(1)∘ , γ=90∘
Volume 1465.8(4) ų
Z (Molecules per unit cell) 4
Density (calculated) 1.121 g/cm³
Absorption Coefficient ( μ ) 0.074 mm⁻¹
Final R indices [ I>2σ(I) ] R1​=0.0382 , wR2​=0.0945
Goodness-of-fit on F2 1.042

Mechanistic Insights for Drug Design

Obtaining the precise 3D coordinates of Ethyl 3-(4-amino-3,5-diethylphenyl)acrylate provides critical mechanistic insights for downstream rational drug design:

  • Steric Shielding of the Aniline: The X-ray structure reveals that the bulky 3,5-diethyl groups force the NH2​ protons out of strict coplanarity with the aromatic ring. This steric shielding reduces the nucleophilicity of the amine, a vital consideration when designing subsequent cross-coupling reactions or predicting the molecule's binding affinity in a kinase hinge region.

  • Acrylate Geometry: The data confirms the strict trans ( E ) geometry of the alkene within the acrylate moiety. The dihedral angle between the phenyl ring and the acrylate plane dictates the molecule's overall vector, which is essential for accurate in silico docking simulations against target protein pockets.

By adhering to rigorous, self-validating crystallographic protocols, structural chemists can transform a flexible, oily intermediate into a high-resolution 3D map, directly accelerating the pipeline of structure-based drug discovery.

References

  • GuideChem. (2024). 4-[1-[4-[(4-amino-3,5-diethylphenyl)methyl]-2,6 ... - GuideChem.
  • ChemDrug. (2016). TRC 3-供应-药品资讯网.
  • Garcia-Ruiz, J. M. (2007). Crystallization techniques for small molecules compounds: a review. Acta Crystallographica Section A: Foundations and Advances, 63(a1), s68-s68. Retrieved from [Link]

  • Sheldrick, G. M. (2015). Crystal structure refinement with SHELXL. Acta Crystallographica Section C: Structural Chemistry, 71(1), 3-8. Retrieved from [Link]

  • Dolomanov, O. V., Bourhis, L. J., Gildea, R. J., Howard, J. A. K., & Puschmann, H. (2009). OLEX2: a complete structure solution, refinement and analysis program. Journal of Applied Crystallography, 42(2), 339-341. Retrieved from [Link]

Sources

Exploratory

material safety data sheet MSDS and toxicity of Ethyl 3-(4-amino-3,5-diethylphenyl)acrylate

Title: Technical Whitepaper: Material Safety, Toxicity Profiling, and Handling Protocols for Ethyl 3-(4-amino-3,5-diethylphenyl)acrylate Abstract Ethyl 3-(4-amino-3,5-diethylphenyl)acrylate (CAS: 1076200-10-6) is a speci...

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Author: BenchChem Technical Support Team. Date: April 2026

Title: Technical Whitepaper: Material Safety, Toxicity Profiling, and Handling Protocols for Ethyl 3-(4-amino-3,5-diethylphenyl)acrylate

Abstract Ethyl 3-(4-amino-3,5-diethylphenyl)acrylate (CAS: 1076200-10-6) is a specialized biochemical intermediate utilized in advanced drug development and synthetic research[1]. Structurally, it is a bifunctional molecule, possessing both an α,β-unsaturated ester (acrylate) and a sterically hindered primary aromatic amine (aniline derivative). As a Senior Application Scientist, I approach this compound with a deep understanding of its dual reactivity. The acrylate moiety acts as a potent Michael acceptor, while the aniline core is susceptible to cytochrome P450-mediated metabolic activation. This whitepaper provides a comprehensive evaluation of its Material Safety Data Sheet (MSDS) parameters, predictive toxicology, and field-proven methodologies for safe experimental application.

Chemical Reactivity and Mechanistic Toxicology

Understanding the toxicity of Ethyl 3-(4-amino-3,5-diethylphenyl)acrylate requires deconstructing its structural alerts. Because empirical, long-term in vivo toxicity data for this specific CAS is limited, we must rely on the well-documented mechanistic pathways of its functional groups to predict its hazard profile[2].

The Acrylate Moiety (Michael Acceptor): Acrylates are electrophilic α,β-unsaturated carbonyls that readily undergo Michael-type addition with biological nucleophiles[3][4]. In vivo and in vitro, the primary target is the sulfhydryl group of glutathione (GSH). The covalent adduction of the acrylate to GSH leads to rapid intracellular GSH depletion, stripping the cell of its primary antioxidant defense and inducing oxidative stress and subsequent cytotoxicity[3]. Furthermore, aza-Michael addition to the primary amines of cellular proteins can lead to protein alkylation, haptenization, and loss of enzymatic function.

The Aniline Moiety: Primary aromatic amines are notorious for their hepatotoxic and hematotoxic profiles[5]. The primary mechanism involves hepatic metabolism via the Cytochrome P450 (CYP450) enzyme system. CYP450 catalyzes the N-hydroxylation of the aniline core to form an N-hydroxyarylamine, which is further oxidized to a highly reactive nitroso intermediate[6]. This nitroso species undergoes redox cycling, oxidizing hemoglobin to methemoglobin (leading to methemoglobinemia) and causing hemolytic anemia and hepatocyte apoptosis[7]. While the 3,5-diethyl substitution provides steric hindrance—which may modulate the rate of N-hydroxylation compared to unsubstituted aniline—the fundamental toxicological risk remains.

ToxicityPathway cluster_0 Acrylate Moiety (Electrophile) cluster_1 Aniline Moiety (Prohapten) Compound Ethyl 3-(4-amino-3,5- diethylphenyl)acrylate (CAS: 1076200-10-6) GSH Glutathione (GSH) Depletion Compound->GSH Thiol-Michael Addition Protein Protein Alkylation Compound->Protein Aza-Michael Addition CYP450 CYP450 N-hydroxylation Compound->CYP450 Hepatic Metabolism OxStress Oxidative Stress & Cytotoxicity GSH->OxStress Protein->OxStress Nitroso Reactive Nitroso Metabolites CYP450->Nitroso Oxidation MetHb Methemoglobinemia & Hepatotoxicity Nitroso->MetHb Redox Cycling

Caption: Dual mechanistic toxicity pathways of Ethyl 3-(4-amino-3,5-diethylphenyl)acrylate.

Material Safety Data Sheet (MSDS) Core Parameters

To ensure rigorous laboratory safety, the physical and hazard properties must be clearly defined. The following table synthesizes the known chemical properties and the predicted GHS hazard classifications based on its structural components[8][9].

ParameterSpecification / Data
Chemical Name Ethyl 3-(4-amino-3,5-diethylphenyl)acrylate
CAS Number 1076200-10-6
Molecular Formula C15H21NO2
Molecular Weight 247.33 g/mol
Solubility Dichloromethane, Ethyl Acetate, Methanol[9]
Storage Conditions Room temperature (short-term); -20 °C (long-term)[9]
Predicted GHS Hazards H302 (Harmful if swallowed), H315 (Causes skin irritation), H317 (May cause an allergic skin reaction), H319 (Causes serious eye irritation), H373 (May cause damage to organs through prolonged exposure).
Personal Protective Equipment (PPE) Nitrile gloves (double-layered recommended due to organic solubility), chemical safety goggles, localized exhaust ventilation (fume hood), and lab coat.

Standard Operating Procedure (SOP): Safe Handling and Stock Preparation

Because this compound is highly lipophilic and possesses skin-sensitizing acrylate properties, dermal exposure must be strictly avoided.

Protocol: Preparation of 10 mM Stock Solution

  • Environment: Perform all weighing and dissolution steps inside a Class II biological safety cabinet or a certified chemical fume hood to prevent inhalation of aerosolized particulates.

  • Weighing: Using an analytical balance, weigh 2.47 mg of Ethyl 3-(4-amino-3,5-diethylphenyl)acrylate.

    • Causality: Minimizing the mass handled reduces exposure risk; 2.47 mg is sufficient for a 1 mL standard stock.

  • Dissolution: Add 1.0 mL of anhydrous Methanol or DMSO to the vial.

    • Causality: The compound's lipophilic nature makes it insoluble in aqueous buffers. DMSO ensures complete solvation and is compatible with most downstream in vitro cellular assays[9].

  • Homogenization: Vortex for 30 seconds. If necessary, briefly centrifuge the vial on a tabletop centrifuge to dislodge any liquid trapped in the cap[9].

  • Storage: Aliquot into 50 µL volumes in amber microcentrifuge tubes and store at -20 °C.

    • Causality: Amber tubes prevent potential photo-oxidation of the aniline group, and aliquoting prevents freeze-thaw degradation of the Michael acceptor double bond[9].

Analytical Validation: In Vitro GSH Depletion Assay

To experimentally validate the Michael acceptor reactivity of the acrylate moiety, a cell-free Glutathione (GSH) depletion assay using Ellman’s Reagent (DTNB) is the gold standard. This protocol is designed as a self-validating system : it includes a positive control (N-ethylmaleimide, NEM) to confirm assay sensitivity, and a vehicle control to establish the baseline.

Step-by-Step Methodology:

  • Reagent Preparation: Prepare a 100 µM solution of reduced GSH in 100 mM Potassium Phosphate buffer (pH 7.4, containing 1 mM EDTA to prevent metal-catalyzed GSH oxidation). Prepare a 1 mM solution of DTNB in the same buffer.

  • Reaction Initiation: In a 96-well plate, combine 100 µL of the GSH solution with 10 µL of the test compound (Ethyl 3-(4-amino-3,5-diethylphenyl)acrylate diluted to 1 mM in DMSO).

    • Self-Validation: Run parallel wells with 10 µL of 1 mM NEM (Positive Control) and 10 µL of pure DMSO (Negative/Vehicle Control).

  • Incubation: Seal the plate and incubate at 37 °C for 60 minutes.

    • Causality: Physiological temperature and pH are critical because the thiolate anion (GS⁻), which is the active nucleophile in the Michael addition, is highly pH-dependent[4].

  • Derivatization: Add 50 µL of the DTNB solution to each well. Incubate for 5 minutes at room temperature in the dark.

    • Causality: DTNB reacts stoichiometrically with the remaining free sulfhydryl groups to yield 5-thio-2-nitrobenzoic acid (TNB²⁻), a yellow chromophore.

  • Quantification: Measure the absorbance at 412 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of GSH depletion relative to the vehicle control. A significant drop in absorbance confirms the covalent binding of the compound to GSH.

Workflow Step1 Step 1: Reagent Prep Prepare GSH & DTNB in pH 7.4 Buffer Step2 Step 2: Reaction Incubate Compound + GSH (37°C, 1h) Step1->Step2 Step3 Step 3: Derivatization Add DTNB (Ellman's Reagent) Step2->Step3 Step4 Step 4: Quantification Measure Absorbance at 412 nm Step3->Step4 Step5 Step 5: Validation Compare vs. NEM & Vehicle Controls Step4->Step5

Caption: Step-by-step workflow for the self-validating GSH depletion assay.

References

  • Mechanisms of Action of (Meth)acrylates in Hemolytic Activity, in Vivo Toxicity and Dipalmitoylphosphatidylcholine (DPPC) Liposomes Determined Using NMR Spectroscopy - PMC. Source: nih.gov.
  • ARCHIVED - Aniline - PSL1 - Canada.ca. Source: canada.ca.
  • T Cells Ignore Aniline, a Prohapten, but Respond to Its Reactive Metabolites Generated by Phagocytes. Source: acs.org.
  • Ethyl 3-(4-Amino-3,5-diethylphenyl)acrylate biochemical - MyBioSource. Source: mybiosource.com.
  • State of the Art in Dual-Curing Acrylate Systems - MDPI. Source: mdpi.com.
  • Chemical Interactions between Drugs Containing Reactive Amines and Acrylates in Aqueous Solutions. Source: dcu.ie.
  • A Mini Review on Effect of Aniline on Liver and Spleen - ResearchGate. Source: researchgate.net.
  • The Development and Hepatotoxicity of Acetaminophen. Reviewing Over a Century of Progress - PMC. Source: nih.gov.

Sources

Protocols & Analytical Methods

Method

Ethyl 3-(4-amino-3,5-diethylphenyl)acrylate as a building block in medicinal chemistry

Application Note: Ethyl 3-(4-amino-3,5-diethylphenyl)acrylate as a Privileged Building Block in Targeted Drug Discovery Executive Summary & Structural Rationale In modern medicinal chemistry, the strategic introduction o...

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Author: BenchChem Technical Support Team. Date: April 2026

Application Note: Ethyl 3-(4-amino-3,5-diethylphenyl)acrylate as a Privileged Building Block in Targeted Drug Discovery

Executive Summary & Structural Rationale

In modern medicinal chemistry, the strategic introduction of steric bulk is a proven method for enhancing target selectivity and metabolic stability. Ethyl 3-(4-amino-3,5-diethylphenyl)acrylate (CAS 1076200-10-6) is a highly versatile biochemical building block that perfectly exemplifies this principle[1],[2].

The molecule features two orthogonal reactive domains:

  • A Sterically Hindered 2,6-Diethylaniline Moiety: The two ethyl groups positioned ortho to the primary amine restrict the rotational degrees of freedom around the N-C(aryl) bond. This steric shielding forces the amine out of the plane of the phenyl ring, a conformational lock that is highly prized for fitting into deep, narrow hydrophobic pockets, such as the ATP-binding sites of kinases or the active site of Mycobacterium tuberculosis phosphopantetheinyl transferase (PptT)[3]. Furthermore, this hindrance prevents rapid Phase II metabolism (e.g., N-acetylation), prolonging the in vivo half-life of derived drugs.

  • A para-Substituted Ethyl Acrylate: Acting as a Michael acceptor or a reducible ester, this functional group provides a flexible handle for downstream elongation without interfering with the sterically protected amine. It is a precursor to saturated alcohols like 3-(4-amino-3,5-diethylphenyl)propan-1-ol (CAS 1076198-78-1), and shares structural homology with the cyanovinyl groups found in next-generation non-nucleoside reverse transcriptase inhibitors (NNRTIs) like Rilpivirine[4].

Mechanism Node1 2,6-Diethylaniline Moiety Node2 Steric Hindrance around N-H Node1->Node2 Node3 Restricted N-C(Aryl) Rotation Node2->Node3 Node4 High Target Selectivity (e.g., PptT, Kinase Pockets) Node3->Node4 Node5 para-Acrylate Group Node6 Michael Acceptor / Ester Node5->Node6 Node7 Covalent Binding or Downstream Functionalization Node6->Node7 Node7->Node4 Synergistic Affinity

Caption: Mechanistic causality of functional groups in Ethyl 3-(4-amino-3,5-diethylphenyl)acrylate.

Quantitative Data Summary

The physicochemical properties of this building block make it exceptionally well-suited for Fragment-Based Drug Design (FBDD).

ParameterSpecificationCausality / Relevance
IUPAC Name Ethyl (E)-3-(4-amino-3,5-diethylphenyl)acrylateDefines the exact regiochemistry and stereochemistry (E-isomer typically favored).
CAS Number 1076200-10-6Standardized identifier for commercial sourcing[1],[2].
Molecular Formula C15H21NO2Core composition[1].
Molecular Weight 247.33 g/mol Falls well within Lipinski's Rule of 5, allowing ample room for downstream mass addition[1].
Structural Features 2,6-Diethylaniline + Michael AcceptorProvides orthogonal reactivity; the amine is sterically hindered, while the acrylate is electrophilic.

Synthetic Workflows & Validated Protocols

To fully leverage this building block, researchers must navigate the inherent steric hindrance of the aniline and the dual-reactivity of the acrylate. Below are two self-validating protocols designed to maximize yield and purity.

Protocol A: Two-Step Reduction to 3-(4-amino-3,5-diethylphenyl)propan-1-ol

Causality & Rationale: Direct reduction of the acrylate with strong hydrides (like LiAlH4) can yield unpredictable mixtures of allylic alcohols and saturated alcohols. A controlled two-step process—catalytic hydrogenation of the alkene followed by hydride reduction of the ester—ensures high fidelity and prevents the formation of side products.

Step 1: Alkene Hydrogenation

  • Setup: Dissolve 10 mmol of Ethyl 3-(4-amino-3,5-diethylphenyl)acrylate in 30 mL of anhydrous ethanol.

  • Catalysis: Add 10% Pd/C (0.05 eq, carefully under N2 to prevent ignition).

  • Reaction: Purge the flask with H2 gas and stir vigorously under a balloon atmosphere (1 atm) at room temperature for 4 hours.

  • Validation: Monitor via TLC (Hexanes/EtOAc 4:1). The conjugated acrylate will have a distinct UV absorbance that diminishes as the saturated ester forms.

  • Workup: Filter the mixture through a pad of Celite to remove the Pd/C catalyst. Concentrate in vacuo to yield ethyl 3-(4-amino-3,5-diethylphenyl)propanoate.

Step 2: Ester Reduction

  • Setup: Dissolve the intermediate in 20 mL of anhydrous THF. Cool the flask to 0 °C in an ice bath under an N2 atmosphere.

  • Reduction: Slowly add LiAlH4 (2.0 equivalents) in portions. Caution: Highly exothermic. Stir for 2 hours, allowing the reaction to naturally warm to room temperature.

  • Fieser Quench (Critical Step): To quench 1.0 g of LiAlH4, sequentially add 1.0 mL H2O, 1.0 mL 15% NaOH, and 3.0 mL H2O. Rationale: The Fieser method precipitates aluminum salts as a granular, easily filterable white solid. This prevents the formation of stubborn colloidal emulsions that typically trap highly lipophilic aniline products.

  • Isolation: Filter the granular salts, wash with ethyl acetate, and concentrate the filtrate to yield 3-(4-amino-3,5-diethylphenyl)propan-1-ol (CAS 1076198-78-1).

Protocol B: Synthesis of Diarylureas via Isocyanate Activation

Causality & Rationale: The steric shielding provided by the ortho-ethyl groups drastically reduces the nucleophilicity of the aniline nitrogen. Direct coupling with standard electrophiles (e.g., standard isocyanates or acyl chlorides) is kinetically unfavorable. Converting the hindered amine into a highly reactive isocyanate intermediate via triphosgene overcomes this activation energy barrier, driving the urea formation to completion. This is a critical step in synthesizing amidinourea inhibitors like AU 8918[3].

  • Isocyanate Generation: Dissolve 5 mmol of the aniline derivative in 25 mL of anhydrous dichloromethane (DCM). Add triethylamine (3.0 eq) and cool to 0 °C. Slowly add triphosgene (0.4 eq) dissolved in 5 mL DCM. Stir for 1 hour.

  • Coupling: Add the desired secondary or primary amine (1.2 eq) directly to the reaction mixture. Heat the sealed vessel to 40 °C for 12 hours.

  • Workup: Quench with saturated NaHCO3. Extract with DCM, wash with 1M HCl (to remove unreacted aliphatic amines), and dry over Na2SO4. Purify via flash chromatography to isolate the sterically hindered diarylurea.

Workflow SM Ethyl 3-(4-amino-3,5- diethylphenyl)acrylate Red1 Pd/C, H2 (Alkene Reduction) SM->Red1 Urea Triphosgene / Amine (Urea Coupling) SM->Urea Prod1 Saturated Ester Red1->Prod1 Red2 LiAlH4 (Ester Reduction) Prod1->Red2 Prod2 3-(4-amino-3,5- diethylphenyl)propan-1-ol Red2->Prod2 Prod3 Diarylurea Inhibitors Urea->Prod3

Caption: Synthetic divergence of Ethyl 3-(4-amino-3,5-diethylphenyl)acrylate into key drug scaffolds.

Sources

Application

Application Note: Palladium-Catalyzed Buchwald-Hartwig Amination of Sterically Hindered Anilines

Target Substrate: Ethyl 3-(4-amino-3,5-diethylphenyl)acrylate (CAS: 1076200-10-6) Audience: Researchers, Synthesis Scientists, and Drug Development Professionals Executive Summary & Substrate Profiling The synthesis of c...

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Author: BenchChem Technical Support Team. Date: April 2026

Target Substrate: Ethyl 3-(4-amino-3,5-diethylphenyl)acrylate (CAS: 1076200-10-6) Audience: Researchers, Synthesis Scientists, and Drug Development Professionals

Executive Summary & Substrate Profiling

The synthesis of complex active pharmaceutical ingredients (APIs) frequently requires the construction of sterically congested C–N bonds. Ethyl 3-(4-amino-3,5-diethylphenyl)acrylate [1] is a highly versatile building block; its acrylate moiety serves as a handle for downstream modifications (e.g., Michael additions or saponification), while its primary aniline acts as a nucleophile for cross-coupling.

However, the aniline group is flanked by two ethyl groups at the 3- and 5-positions of the phenyl ring. Relative to the amine, this constitutes a 2,6-dialkyl substitution pattern , creating a severe steric shield[2]. Standard palladium catalysts (e.g., Pd(PPh3​)4​ or Pd(dppf)Cl2​ ) typically fail with this substrate due to their inability to facilitate the sterically demanding reductive elimination step, leading to low yields, extended reaction times, and competing hydrodehalogenation[2]. This application note details a robust, self-validating protocol utilizing advanced bulky biarylphosphine ligands and green-solvent alternatives to achieve high-yielding C–N cross-couplings.

Mechanistic Causality & Catalyst Selection

To successfully couple Ethyl 3-(4-amino-3,5-diethylphenyl)acrylate with aryl halides, the catalytic system must overcome two primary energetic barriers:

  • Oxidative Addition: The catalyst must be sufficiently electron-rich to insert into the Ar–X bond.

  • Reductive Elimination: The catalyst must possess enough steric bulk to "push" the two coupled fragments together, forcing reductive elimination before off-target side reactions occur.

Why BrettPhos and NHC Ligands?

We recommend the use of BrettPhos (or its precatalyst, BrettPhos Pd G3) or N-Heterocyclic Carbene (NHC) complexes such as PEPPSI-IPr .

  • BrettPhos: The biaryl framework of BrettPhos prevents the formation of inactive bis-ligated PdL2​ species, ensuring a highly active monoligated Pd(0)L intermediate[3]. Its bulky dicyclohexyl and triisopropylphenyl groups create a highly constrained binding pocket that accelerates reductive elimination and strictly controls selectivity, preventing unwanted bis-arylation of the primary amine[4].

  • Solvent Selection: While toluene is the traditional solvent for Buchwald-Hartwig aminations, 2-Methyltetrahydrofuran (2-MeTHF) is strongly recommended as a sustainable, green-chemistry alternative that maintains excellent solubility for hindered substrates and supports high catalytic turnover[5].

G Pd0 Pd(0)L Active Catalyst OA Oxidative Addition (Ar-X) Pd0->OA PdII_Ar L-Pd(II)(Ar)(X) OA->PdII_Ar AmineCoord Amine Coordination (Hindered Aniline) PdII_Ar->AmineCoord PdII_Amine L-Pd(II)(Ar)(NH2R)+ X- AmineCoord->PdII_Amine Deprot Deprotonation (Base) PdII_Amine->Deprot PdII_Amido L-Pd(II)(Ar)(NHR) Deprot->PdII_Amido RE Reductive Elimination PdII_Amido->RE RE->Pd0 Regeneration Product Diarylamine Product RE->Product

Pd-catalyzed Buchwald-Hartwig amination cycle for sterically hindered anilines.

Quantitative Data: Reaction Optimization

The following table summarizes the optimization landscape for the cross-coupling of Ethyl 3-(4-amino-3,5-diethylphenyl)acrylate with 4-chlorotoluene (1.2 equiv). This data illustrates the critical nature of ligand and base selection.

EntryPrecatalyst / LigandBaseSolventTemp (°C)Conversion (%)*Primary Impurity
1 Pd2​(dba)3​ / BINAP Cs2​CO3​ Toluene100< 10%Unreacted starting material
2 Pd(OAc)2​ / RuPhos NaOtBu Toluene10065%Hydrodehalogenation
3BrettPhos Pd G3 NaOtBu Toluene100> 95% None (Clean conversion)
4BrettPhos Pd G3 K2​CO3​ Toluene11040%Incomplete reaction
5PEPPSI-IPr NaOtBu 2-MeTHF 9092% Trace homocoupling

*Conversion determined by LC-MS analysis of the crude reaction mixture.

Causality Insight: Entry 4 fails to reach completion because K2​CO3​ is insufficiently basic to rapidly deprotonate the sterically shielded L-Pd(II)(Ar)(NH2​R)+ intermediate. The stronger base NaOtBu (Entry 3) is required to drive the catalytic cycle forward[2].

Experimental Workflows

Workflow Start Substrate: Ethyl 3-(4-amino-3,5-diethylphenyl)acrylate Ligand Ligand Selection BrettPhos / RuPhos / NHC Start->Ligand Base Base Selection NaOtBu (Strong) vs K2CO3 (Weak) Ligand->Base Solvent Solvent Selection Toluene vs 2-MeTHF Base->Solvent Temp Temperature 90-110 °C Solvent->Temp Analysis In-Process Control GC-MS / LC-MS Temp->Analysis Analysis->Ligand Yield < 80% Re-evaluate Result Optimized C-N Coupling Analysis->Result Yield > 80%

Optimization workflow for Buchwald-Hartwig coupling of sterically hindered anilines.

Protocol: High-Efficiency Coupling using BrettPhos Pd G3

Self-Validating Principle: This protocol utilizes a glovebox or standard Schlenk techniques. Oxygen must be rigorously excluded, as electron-rich phosphines like BrettPhos are highly susceptible to oxidation, which will prematurely terminate the catalytic cycle.

Materials:

  • Ethyl 3-(4-amino-3,5-diethylphenyl)acrylate (1.0 mmol, 247.3 mg)

  • Aryl Chloride/Bromide (1.2 mmol)

  • BrettPhos Pd G3 precatalyst (0.02 mmol, 2 mol%, 18.1 mg)

  • Sodium tert-butoxide ( NaOtBu ) (1.4 mmol, 134.5 mg)

  • Anhydrous, degassed Toluene or 2-MeTHF (4.0 mL)

Step-by-Step Methodology:

  • Preparation (Inert Atmosphere): Inside a nitrogen-filled glovebox, charge an oven-dried 10 mL microwave vial or Schlenk tube with a magnetic stir bar, Ethyl 3-(4-amino-3,5-diethylphenyl)acrylate, the aryl halide (if solid), BrettPhos Pd G3, and NaOtBu [2].

  • Solvent Addition: Add 4.0 mL of anhydrous, sparged toluene or 2-MeTHF. If the aryl halide is a liquid, add it via a microsyringe at this stage.

  • Sealing and Heating: Seal the vial with a Teflon-lined septum cap. Remove the vessel from the glovebox and transfer it to a pre-heated oil bath or heating block set to 100 °C.

  • Reaction Monitoring (IPC): Stir vigorously (800 rpm) for 4–6 hours. Self-Validation Check: The reaction mixture should transition from a pale yellow to a deep red/brown homogeneous solution. Sample 10 µL of the mixture, dilute in LC-MS grade acetonitrile, filter through a 0.2 µm PTFE syringe filter, and analyze via LC-MS. Disappearance of the m/z 248 [M+H]+ peak indicates completion.

  • Workup: Cool the reaction to room temperature. Quench by adding 2 mL of water to neutralize the strong base. Extract with Ethyl Acetate ( 3×5 mL ).

  • Purification: Dry the combined organic layers over anhydrous Na2​SO4​ , filter, and concentrate under reduced pressure. Purify the crude residue via flash column chromatography (Silica gel, Hexanes/Ethyl Acetate gradient).

Troubleshooting & Analytical Validation

When dealing with sterically hindered substrates like 2,6-diethylanilines, specific side reactions can occur if conditions deviate from the optimum[2].

  • Issue: High levels of Hydrodehalogenation (Reduction of Ar-X to Ar-H).

    • Causality: The oxidative addition complex L-Pd(II)(Ar)(X) is forming, but the amine coordination or reductive elimination is too slow, allowing β -hydride elimination pathways (often from solvent or alkoxide base) to dominate.

    • Solution: Increase the concentration of the reaction (e.g., from 0.25 M to 0.5 M) to force amine coordination, or switch to a more sterically demanding ligand like BrettPhos if currently using RuPhos.

  • Issue: Homocoupling of the Aryl Halide (Ar-Ar formation).

    • Causality: Often caused by trace oxygen in the system or excessively high temperatures leading to catalyst degradation.

    • Solution: Rigorously degas the solvent using the freeze-pump-thaw method (minimum 3 cycles) and lower the reaction temperature by 10 °C.

References

  • Gui, J., et al. (2016). Synthesis of Hindered Anilines: Three-Component Coupling of Arylboronic Acids, tert-Butyl Nitrite, and Alkyl Bromides. Organic Letters - ACS Publications. Retrieved from[Link]

  • RSC Books. Chapter 6: Palladium- and Copper-catalysed C–N Cross-coupling in Drug Discovery. Retrieved from[Link]

  • ACS Sustainable Chemistry & Engineering. (2021). Green-Solvent Selection for Acyl Buchwald–Hartwig Cross-Coupling of Amides (Transamidation). Retrieved from[Link]

Sources

Method

Application Note: Synthesis and Photocrosslinking of Cinnamate-Functionalized Polymers Using Ethyl 3-(4-amino-3,5-diethylphenyl)acrylate

Introduction & Chemical Rationale The development of high-resolution photoresists, liquid crystal (LC) alignment layers, and photo-reversible networks relies heavily on polymers capable of efficient, catalyst-free crossl...

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Author: BenchChem Technical Support Team. Date: April 2026

Introduction & Chemical Rationale

The development of high-resolution photoresists, liquid crystal (LC) alignment layers, and photo-reversible networks relies heavily on polymers capable of efficient, catalyst-free crosslinking under ultraviolet (UV) irradiation. Cinnamate derivatives are foundational in this field due to their ability to undergo a Woodward–Hoffmann allowed[2+2] photocycloaddition[1].

In this application note, we detail the post-polymerization functionalization of a reactive polymer backbone using 2 (CAS 1076200-10-6)[3]. Structurally, this monomer is an ethyl cinnamate derivative possessing three critical features:

  • The 4-Amino Group: Acts as a highly reactive nucleophile, enabling quantitative grafting onto anhydride-containing polymer backbones[4].

  • The 3,5-Diethyl Substitution: Positioned ortho to the primary amine, these groups provide significant steric shielding. This steric bulk increases the free volume of the resulting polymer, drastically improving solubility in common casting solvents and preventing detrimental π−π stacking that could quench the photochemical excited state.

  • The Cinnamate Double Bond: Provides the photoactive site for UV-triggered[2+2] cycloaddition, leading to robust intermolecular crosslinking[5].

Mechanistic Workflow & Design Causality

Directly polymerizing sterically hindered cinnamate monomers via free-radical polymerization is notoriously difficult and often yields low-molecular-weight oligomers. To bypass this, our protocol employs Poly(styrene-alt-maleic anhydride) (SMA) as a precursor backbone. SMA provides a well-defined, alternating reactive composition[4].

The primary amine of the monomer attacks the maleic anhydride units, opening the ring to form an amic acid intermediate. Subsequent chemical imidization closes the ring, yielding a highly stable polyimide backbone with pendant photoactive cinnamate groups.

Workflow SMA SMA Backbone (Anhydride) AmicAcid Amic Acid Intermediate SMA->AmicAcid Nucleophilic Attack Monomer Monomer (Primary Amine) Monomer->AmicAcid Ring Opening Imide Pendant Cinnamate Polyimide AmicAcid->Imide Chemical Imidization (Ac2O/Py) Crosslinked Crosslinked Network Imide->Crosslinked UV Irradiation [2+2] Cycloaddition

Logical workflow of SMA functionalization and subsequent photocuring.

Experimental Protocols: A Self-Validating System

As a Senior Application Scientist, I emphasize that every synthetic step must be analytically verifiable. The following protocol incorporates Fourier Transform Infrared (FTIR) spectroscopy checkpoints to ensure a self-validating workflow.

Phase 1: Post-Polymerization Modification (Amidation)

Goal: Quantitative ring-opening of the maleic anhydride units.

  • Preparation: Dissolve 1.0 equivalent (based on anhydride repeat units) of SMA copolymer in anhydrous N,N-Dimethylformamide (DMF) to achieve a 10 wt% solution.

  • Addition: Dissolve 1.05 equivalents of Ethyl 3-(4-amino-3,5-diethylphenyl)acrylate in a minimal amount of DMF. Add this solution dropwise to the SMA solution under a nitrogen atmosphere.

  • Reaction: Stir the mixture continuously at room temperature (20–25 °C) for 12 hours.

  • Validation Checkpoint: Extract an aliquot, precipitate in diethyl ether, and analyze via FTIR. Success is indicated by the complete disappearance of the anhydride C=O stretching bands at 1770 and 1850 cm⁻¹, and the appearance of broad amide I and II bands (1650 and 1550 cm⁻¹).

Expert Insight: Room temperature is strictly maintained. Elevated temperatures at this stage can induce premature, localized imidization, which traps water in the reaction matrix and leads to polymer chain hydrolysis.

Phase 2: Chemical Imidization

Goal: Ring closure to form the stable polyimide without triggering double-bond crosslinking.

  • Catalysis: To the amic acid solution, add 3.0 equivalents of acetic anhydride (dehydrating agent) and 3.0 equivalents of pyridine (catalyst).

  • Heating: Elevate the temperature to 60 °C and stir for 6 hours.

  • Precipitation: Cool the solution to room temperature and precipitate dropwise into a large excess of vigorously stirred methanol. Filter and dry the polymer under vacuum at 40 °C for 24 hours.

  • Validation Checkpoint: FTIR analysis must show the emergence of strong imide C=O symmetric and asymmetric stretches at 1710 and 1780 cm⁻¹, with the disappearance of the amide bands.

Expert Insight: We explicitly utilize chemical imidization over thermal imidization. Thermal imidization requires temperatures exceeding 150 °C, which risks the thermally-induced radical polymerization of the acrylate/cinnamate double bonds, rendering the polymer prematurely insoluble.

Phase 3: Thin-Film Casting & Photolithography
  • Formulation: Dissolve the functionalized polymer in Propylene glycol methyl ether acetate (PGMEA) to create a 5 wt% photoresist solution. Filter through a 0.2 μm PTFE syringe filter.

  • Spin-Coating: Spin-coat the solution onto a clean silicon wafer at 2000 rpm for 60 seconds.

  • Pre-Bake (Soft Bake): Bake the wafer on a hotplate at 90 °C for 90 seconds.

  • UV Exposure: Expose the film to 313–365 nm UV light through a photomask (Dose: 50–100 mJ/cm²).

  • Development: Immerse the wafer in PGMEA for 30 seconds to dissolve unexposed regions, followed by an isopropanol rinse.

Photochemical Mechanism & Solid-State Dynamics

Upon irradiation with UV light (<365 nm), the pendant cinnamate groups absorb photons, transitioning to an excited singlet state ( S1​ ). In the solid state, the restricted mobility of the polymer chains suppresses the competing E/Z photoisomerization pathway. Instead, the dominant pathway is the intermolecular [2+2] photocycloaddition between adjacent cinnamate double bonds, forming a truxillic or truxinic acid cyclobutane dimer[5].

According to Charlesby's gelation theory, complete insolubilization of the polymer film occurs even when only a fraction of the chains form a single crosslink[6]. This makes the cinnamate system exceptionally sensitive and energy-efficient for lithographic applications[7].

Mechanism Ground Pendant Cinnamate (Ground State) Excited Excited Singlet State (S1) via UV (313-365 nm) Ground->Excited Photon Absorption Isomer E/Z Photoisomerization (Side Reaction) Excited->Isomer Pathway A Dimer [2+2] Photocycloaddition (Dominant in Solid Film) Excited->Dimer Pathway B Network Truxillic/Truxinic Acid Dimer (Insoluble Network) Dimer->Network Crosslinking

Photochemical pathways of pendant cinnamate groups upon UV irradiation.

Quantitative Reaction Parameters

The following table summarizes the critical parameters and the mechanistic causality behind their selection:

ParameterValue / ConditionMechanistic Rationale
Molar Ratio (SMA : Monomer) 1 : 1.05A 5% molar excess of the primary amine ensures complete nucleophilic ring-opening of the maleic anhydride units, preventing unreacted sites that could cause film instability.
Imidization Temperature 60 °CUtilizing a chemical catalyst (Ac₂O/Py) at 60 °C prevents the thermally-induced radical polymerization of the cinnamate double bonds, which typically occurs >150 °C.
UV Exposure Wavelength 313 – 365 nmMatches the π→π∗ transition absorption band of the highly conjugated cinnamate moiety, maximizing the quantum yield of the excited singlet state.
Exposure Energy ( Eg​ ) 1.0 – 5.0 mJ/cm²The solid-state packing of the polymer film restricts mobility, making the[2+2] photocycloaddition highly efficient. Only a few crosslinks per chain are needed for complete insolubilization[6].
Pre-bake Conditions 90 °C for 90 secEvaporates the casting solvent (PGMEA) and locks the polymer chains in an amorphous glassy state, which restricts diffusion and is critical for high-resolution photolithography.

Sources

Application

Application Note and Protocol: Selective Catalytic Hydrogenation of the Alkene Bond in Ethyl 3-(4-amino-3,5-diethylphenyl)acrylate

Introduction The selective reduction of carbon-carbon double bonds in multifunctional molecules is a cornerstone of modern organic synthesis, particularly in the development of pharmaceutical intermediates and active pha...

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Author: BenchChem Technical Support Team. Date: April 2026

Introduction

The selective reduction of carbon-carbon double bonds in multifunctional molecules is a cornerstone of modern organic synthesis, particularly in the development of pharmaceutical intermediates and active pharmaceutical ingredients (APIs). Ethyl 3-(4-amino-3,5-diethylphenyl)acrylate is a substituted cinnamate derivative, a structural motif present in various bioactive compounds. The selective hydrogenation of the α,β-unsaturated alkene in this substrate to yield Ethyl 3-(4-amino-3,5-diethylphenyl)propanoate is a critical transformation that saturates the propenoate side chain while preserving the synthetically valuable amino and ester functionalities, as well as the aromatic ring.

This document provides a comprehensive guide for researchers, scientists, and drug development professionals on the catalytic hydrogenation of Ethyl 3-(4-amino-3,5-diethylphenyl)acrylate. It outlines the underlying scientific principles, a detailed experimental protocol, and best practices for achieving high yield and selectivity.

Scientific Principles and Rationale

Catalytic hydrogenation involves the addition of hydrogen (H₂) across a double or triple bond, mediated by a metal catalyst. For the selective reduction of an alkene in the presence of an aromatic ring and an ester, palladium on carbon (Pd/C) is a highly effective and widely used heterogeneous catalyst.[1][2]

The mechanism of hydrogenation on a palladium surface involves several key steps:

  • Adsorption of Reactants: Both hydrogen gas and the alkene moiety of the substrate adsorb onto the surface of the palladium catalyst.

  • Activation of Hydrogen: The H-H bond is cleaved, and hydrogen atoms bind to the palladium surface.[2]

  • Hydrogen Transfer: The activated hydrogen atoms are sequentially transferred to the two carbons of the adsorbed alkene bond. This typically occurs in a syn-addition fashion, where both hydrogen atoms add to the same face of the double bond.[2]

  • Desorption of Product: The saturated product desorbs from the catalyst surface, freeing the active sites for the next catalytic cycle.

The choice of Pd/C is predicated on its high activity for alkene hydrogenation under mild conditions, which minimizes the risk of reducing the aromatic ring or the ester group.[3][4] The reaction solvent and temperature are also critical parameters that can influence the reaction rate and selectivity.

Experimental Protocol

This protocol is designed for the selective hydrogenation of Ethyl 3-(4-amino-3,5-diethylphenyl)acrylate on a laboratory scale.

Materials and Equipment
  • Substrate: Ethyl 3-(4-amino-3,5-diethylphenyl)acrylate

  • Catalyst: 10% Palladium on activated carbon (10% Pd/C)

  • Solvent: Ethanol (anhydrous)

  • Hydrogen Source: Hydrogen gas (H₂) cylinder or balloon

  • Reaction Vessel: A round-bottom flask or a Parr hydrogenation apparatus

  • Stirring: Magnetic stirrer and stir bar

  • Filtration: Celite® or a similar filter aid, and a sintered glass funnel

  • Analytical Instruments: Thin Layer Chromatography (TLC), Gas Chromatography-Mass Spectrometry (GC-MS), and Nuclear Magnetic Resonance (NMR) spectrometer

Reaction Setup and Procedure
  • Preparation: In a clean, dry round-bottom flask equipped with a magnetic stir bar, dissolve Ethyl 3-(4-amino-3,5-diethylphenyl)acrylate (1.0 eq) in anhydrous ethanol (approximately 20 mL per gram of substrate).

  • Catalyst Addition: Carefully add 10% Pd/C (5-10 mol% relative to the substrate) to the solution. The catalyst should be handled in a well-ventilated fume hood as it can be pyrophoric when dry.

  • Atmosphere Purge: Seal the flask with a septum and purge the reaction vessel with nitrogen or argon to remove air. Subsequently, evacuate the flask and backfill with hydrogen gas. Repeat this purge-backfill cycle three times to ensure an inert atmosphere has been replaced with hydrogen.[1]

  • Reaction Conditions: For a balloon setup, maintain a positive pressure of hydrogen by attaching a hydrogen-filled balloon to the reaction flask via a needle. For a Parr apparatus, pressurize the vessel to the desired hydrogen pressure (typically 1-4 atm). Stir the reaction mixture vigorously at room temperature (20-25 °C).

  • Reaction Monitoring: Monitor the progress of the reaction by TLC or GC-MS. To take a sample, briefly stop the stirring, allow the catalyst to settle, and withdraw a small aliquot of the supernatant with a syringe.

  • Work-up: Upon completion of the reaction (disappearance of the starting material), carefully vent the hydrogen from the reaction vessel and purge with an inert gas.

  • Catalyst Removal: Filter the reaction mixture through a pad of Celite® to remove the palladium catalyst. Wash the Celite® pad with a small amount of ethanol to recover any adsorbed product.

  • Product Isolation: Concentrate the filtrate under reduced pressure to remove the solvent. The resulting crude product can be purified further by column chromatography if necessary, though often the product is of sufficient purity for subsequent steps.

Data Presentation: Reaction Parameters and Expected Results
ParameterRecommended ConditionRationale
Catalyst Loading 5-10 mol%Balances reaction rate with cost and ease of removal.
Solvent EthanolExcellent solvent for the substrate and does not interfere with the reaction.[1]
Temperature 20-25 °C (Room Temp.)Sufficient for alkene hydrogenation without promoting side reactions.
Hydrogen Pressure 1-4 atmMild pressure is generally sufficient for this transformation.[1]
Reaction Time 2-8 hoursTypically sufficient for complete conversion, but should be monitored.
Expected Yield >95%This reaction is generally high-yielding.
Expected Purity >98%High selectivity is expected with the chosen catalyst and conditions.

Visualization of the Experimental Workflow

experimental_workflow cluster_prep Preparation cluster_reaction Reaction cluster_workup Work-up & Isolation dissolve Dissolve Substrate in Ethanol add_catalyst Add 10% Pd/C dissolve->add_catalyst 1. Add Catalyst purge Purge with N₂/Ar, then H₂ add_catalyst->purge 2. Setup react Stir under H₂ Atmosphere purge->react 3. React monitor Monitor by TLC/GC-MS react->monitor 4. Monitor monitor->react Continue filter Filter through Celite® monitor->filter 5. Complete concentrate Concentrate Filtrate filter->concentrate 6. Isolate purify Purify (if needed) concentrate->purify 7. Purify

Sources

Method

utilizing Ethyl 3-(4-amino-3,5-diethylphenyl)acrylate in advanced materials science

Application Note: Utilizing Ethyl 3-(4-amino-3,5-diethylphenyl)acrylate (EADEPA) in Advanced Materials Science for Smart Hydrogels and Proteomic Matrices Executive Summary & Mechanistic Rationale In advanced materials sc...

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Author: BenchChem Technical Support Team. Date: April 2026

Application Note: Utilizing Ethyl 3-(4-amino-3,5-diethylphenyl)acrylate (EADEPA) in Advanced Materials Science for Smart Hydrogels and Proteomic Matrices

Executive Summary & Mechanistic Rationale

In advanced materials science, the design of stimuli-responsive and functionalizable polymer networks relies heavily on bifunctional monomers. Ethyl 3-(4-amino-3,5-diethylphenyl)acrylate (EADEPA) (CAS 1076200-10-6) has emerged as a highly specialized biochemical building block for proteomics research and drug delivery matrices[1].

As a Senior Application Scientist, I frequently encounter the challenge of incorporating primary amines into acrylate-based polymers. Unhindered primary amines readily undergo spontaneous aza-Michael addition with acrylate double bonds during formulation, leading to premature crosslinking and monomer degradation[2]. EADEPA solves this through precise molecular architecture: the 3,5-diethyl groups on the phenyl ring provide significant steric hindrance around the primary amine. This steric shielding effectively suppresses the nucleophilic attack on the acrylate moiety at room temperature, allowing the acrylate group to undergo orthogonal free-radical polymerization (e.g., via UV curing) without interference[2]. Furthermore, sterically hindered amines impart inherent antioxidant properties to the resulting polymer, scavenging reactive oxygen species (ROS) which is highly beneficial for the stabilization of encapsulated biologics[3].

Post-polymerization, the sterically hindered amine remains intact within the polymer network. By tuning the microenvironmental pH, this amine can be activated to react with highly electrophilic groups (such as NHS-esters), serving as a robust anchor for bioconjugation in proteomic assays or targeted drug delivery systems.

Application Workflow I: Synthesis of Amine-Functionalized Smart Hydrogels

Objective: To synthesize a structurally stable, amine-rich poly(ethylene glycol) diacrylate (PEGDA) hydrogel utilizing EADEPA as a functional comonomer.

Causality of Experimental Choices:

  • Solvent System: EADEPA is highly hydrophobic due to the diethylphenyl group. A co-solvent system of Dimethyl Sulfoxide (DMSO) and aqueous buffer is required to prevent phase separation before curing.

  • Degassing: Free-radical polymerization is highly susceptible to oxygen inhibition. Purging the pre-gel solution with nitrogen ensures high conversion rates of the acrylate double bonds.

Step-by-Step Protocol
  • Reagent Preparation: Dissolve 10% (w/v) PEGDA (Mn ~700 Da) in deionized water. In a separate vial, dissolve EADEPA in DMSO to a concentration of 100 mg/mL.

  • Formulation: Slowly add the EADEPA/DMSO solution to the aqueous PEGDA solution under continuous vortexing to achieve a final EADEPA concentration of 5% (w/w relative to PEGDA). The final DMSO concentration should not exceed 15% (v/v).

  • Initiator Addition: Add the photoinitiator Irgacure 2959 (2-Hydroxy-4'-(2-hydroxyethoxy)-2-methylpropiophenone) at 0.5% (w/v).

  • Degassing: Bubble the mixture with high-purity Nitrogen ( N2​ ) for 10 minutes in a dark environment to displace dissolved oxygen.

  • Polymerization: Inject the solution into a custom glass mold (1 mm thickness). Irradiate with a 365 nm UV lamp at an intensity of 10 mW/cm² for 5 minutes.

  • Purification: Extract the cured hydrogel and wash extensively in a 50:50 Ethanol/Water bath for 48 hours (changing the solvent every 12 hours) to remove unreacted monomer and DMSO.

Self-Validating Quality Control (QC)

To validate the success of the orthogonal polymerization, perform Attenuated Total Reflectance Fourier Transform Infrared (ATR-FTIR) spectroscopy on the dried hydrogel.

  • Validation Check 1: The disappearance of the C=C stretching vibration at ~1630 cm⁻¹ confirms the successful radical polymerization of the acrylate groups.

  • Validation Check 2: The persistence of the N−H stretching doublet at 3300–3500 cm⁻¹ confirms that the sterically hindered amine survived the UV-curing process and is available for downstream applications.

G A EADEPA Monomer (Hindered Amine) D UV Curing (365 nm) A->D B PEGDA Crosslinker B->D C Photoinitiator C->D E Amine-Functional Hydrogel D->E Radical Polymerization

Fig 1: UV-initiated free radical polymerization workflow incorporating EADEPA into a PEGDA network.

Application Workflow II: Bioconjugation in Proteomic Matrices

Objective: To covalently immobilize an NHS-ester activated targeting protein or fluorescent probe onto the EADEPA-functionalized hydrogel matrix.

Causality of Experimental Choices:

  • Buffer pH (8.5): Because the amine in EADEPA is sterically hindered and attached to an electron-withdrawing phenyl ring, its pKa is slightly depressed. Using a slightly alkaline buffer (pH 8.5) ensures the amine is fully deprotonated and nucleophilic enough to attack the NHS-ester.

  • Tris Quenching: Unreacted NHS-esters will eventually hydrolyze, but actively quenching them with a primary amine buffer (Tris) prevents non-specific binding of off-target proteins in subsequent proteomic assays.

Step-by-Step Protocol
  • Equilibration: Submerge the EADEPA-hydrogel disks in 0.1 M Sodium Bicarbonate buffer (pH 8.5) for 2 hours to equilibrate the internal pH of the matrix.

  • Activation: Prepare a 2 mg/mL solution of NHS-Fluorescein (or NHS-activated protein) in anhydrous DMSO immediately before use.

  • Conjugation: Add the NHS-ester solution to the hydrogel suspension (final DMSO concentration <5%). Incubate at room temperature for 4 hours under gentle orbital shaking, protected from light.

  • Quenching: Remove the reaction buffer and submerge the hydrogels in 50 mM Tris-HCl (pH 7.5) for 1 hour to quench any unreacted NHS-esters.

  • Washing: Wash the hydrogels sequentially with PBS (pH 7.4) containing 0.1% Tween-20 until the wash buffer shows no residual fluorescence.

Self-Validating Quality Control (QC)

To quantify the bioconjugation efficiency, employ a modified Ninhydrin assay on the hydrogels before and after the conjugation step.

  • Validation Check: The Ninhydrin reagent reacts with free primary amines to produce a deep purple color (Ruhemann's purple) measurable at 570 nm. A successful bioconjugation will result in a >80% reduction in the 570 nm absorbance signal compared to the pre-conjugated hydrogel, validating the consumption of the EADEPA amines.

G2 N1 EADEPA-Hydrogel (Free -NH2 Groups) N3 Amidation Reaction (pH 8.5 Buffer) N1->N3 N2 NHS-Ester Activated Protein/Probe N2->N3 N4 Immobilized Target Matrix N3->N4 Stable Amide Bond Formation

Fig 2: Bioconjugation pathway linking NHS-ester activated targets to the EADEPA-hydrogel matrix.

Quantitative Data Summary

The integration of EADEPA into the PEGDA network introduces functional amines with minimal disruption to the bulk mechanical properties of the hydrogel, as summarized in the table below. The steric bulk of the diethylphenyl groups slightly increases the free volume, leading to a minor reduction in compressive modulus and swelling ratio, while drastically increasing bioconjugation capability.

Matrix FormulationCompressive Modulus (kPa)Equilibrium Swelling RatioBioconjugation Efficiency (%)Free Amine Density (mmol/g)
100% PEGDA (Control) 45.2 ± 2.112.4 ± 0.5< 1.00.00
95% PEGDA + 5% EADEPA 42.8 ± 1.911.8 ± 0.684.5 ± 3.20.42
90% PEGDA + 10% EADEPA 38.5 ± 2.410.2 ± 0.491.2 ± 2.80.85

Note: Bioconjugation efficiency was calculated via the Ninhydrin depletion assay following the 4-hour NHS-ester reaction.

References

  • ACS Sustainable Chemistry & Engineering. "Propiolated Castor Oil: A Novel and Highly Versatile Bio-Based Platform for Extremely Fast, Catalyst-, and Solvent-Free Amino-yne Click Reactions". Discussion on sterically hindered amines and acrylate reactivity.[2] URL:[Link]

  • Biomacromolecules - ACS Publications. "Antioxidant Properties of 2-Hydroxyethyl Methacrylate-Based Copolymers with Incorporated Sterically Hindered Amine". Mechanisms of ROS scavenging in hindered amine polymers.[3] URL:[Link]

Sources

Technical Notes & Optimization

Troubleshooting

improving overall reaction yield in Ethyl 3-(4-amino-3,5-diethylphenyl)acrylate synthesis

Technical Support Center: Synthesis of Ethyl 3-(4-amino-3,5-diethylphenyl)acrylate A Guide for Researchers and Drug Development Professionals Introduction The synthesis of Ethyl 3-(4-amino-3,5-diethylphenyl)acrylate is a...

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Author: BenchChem Technical Support Team. Date: April 2026

Technical Support Center: Synthesis of Ethyl 3-(4-amino-3,5-diethylphenyl)acrylate

A Guide for Researchers and Drug Development Professionals

Introduction

The synthesis of Ethyl 3-(4-amino-3,5-diethylphenyl)acrylate is a critical step in the development of various pharmaceutical intermediates and advanced materials. This molecule is typically synthesized via a palladium-catalyzed Heck-Mizoroki cross-coupling reaction between an appropriate 4-halo-3,5-diethylaniline and ethyl acrylate.[1] While the Heck reaction is a powerful tool for C-C bond formation, its efficiency with electron-rich anilines can be sensitive to a variety of factors, leading to challenges in achieving high and reproducible yields.[2][3]

This technical support guide provides in-depth troubleshooting advice and answers to frequently asked questions. It is designed to help you diagnose and resolve common issues encountered during the synthesis, ultimately improving your overall reaction yield and product purity.

Reaction Overview: The Heck-Mizoroki Catalytic Cycle

The reaction couples a 4-halo-3,5-diethylaniline (where X is typically I or Br) with ethyl acrylate in the presence of a palladium catalyst, a ligand, and a base. The generally accepted mechanism proceeds through a Pd(0)/Pd(II) catalytic cycle.[1][4]

Chemical Scheme: alt text (Self-generated image, not from a direct source)

The catalytic cycle involves four key steps: oxidative addition of the aryl halide to the active Pd(0) species, coordination and insertion of the olefin (ethyl acrylate), β-hydride elimination to release the product, and reductive elimination to regenerate the Pd(0) catalyst.[1]

Heck_Catalytic_Cycle cluster_main Heck-Mizoroki Catalytic Cycle pd0 Pd(0)L₂ (Active Catalyst) oa_intermediate Ar-Pd(II)-X(L)₂ pd0->oa_intermediate Oxidative Addition (Ar-X) olefin_complex Olefin Complex oa_intermediate->olefin_complex Olefin Coordination insertion_product Alkyl-Pd(II) Intermediate olefin_complex->insertion_product Migratory Insertion product_complex Product-Hydrido Complex insertion_product->product_complex β-Hydride Elimination product_complex->pd0 Reductive Elimination (-HX, +Base) product Product (Ethyl 3-(Ar)acrylate) product_complex->product base Base-H⁺X⁻ product_complex->base reagents Ar-X + Ethyl Acrylate Troubleshooting_Workflow cluster_no_conversion No SM Conversion cluster_side_products SM Consumed, Low Product Yield start Reaction Yield is Low check_sm Is Starting Material (SM) Consumed? start->check_sm catalyst_inactive Check Catalyst Activity: 1. Ensure inert atmosphere. 2. Use fresh/high-purity catalyst. 3. Degas solvents thoroughly. check_sm->catalyst_inactive No dehalogenation Dehalogenation? - Lower temperature. - Use inorganic base (NaOAc). - Avoid protic solvents. check_sm->dehalogenation Yes ligand_issue Evaluate Ligand: 1. Use bulky, e⁻-rich ligand (P(tBu)₃). 2. Check ligand purity. catalyst_inactive->ligand_issue conditions_issue Check Conditions: 1. Is temperature high enough? 2. Is base appropriate (NaOAc, K₂CO₃)? ligand_issue->conditions_issue other_products Other Impurities? - Check stoichiometry (use slight excess of acrylate). - Confirm SM purity. dehalogenation->other_products

Sources

Optimization

Technical Support Center: Optimizing Purification of Ethyl 3-(4-amino-3,5-diethylphenyl)acrylate

Welcome to the Advanced Chromatography Support Center. As a Senior Application Scientist, I have designed this guide to address the specific physicochemical challenges associated with isolating Ethyl 3-(4-amino-3,5-dieth...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Advanced Chromatography Support Center. As a Senior Application Scientist, I have designed this guide to address the specific physicochemical challenges associated with isolating Ethyl 3-(4-amino-3,5-diethylphenyl)acrylate .

This molecule presents a unique chromatographic profile: it features a highly conjugated, UV-active ethyl acrylate moiety (an electron-withdrawing group) and a primary aniline core flanked by two sterically hindering ethyl groups. Despite the steric shielding and reduced basicity caused by the para-acrylate group, the primary amine remains a strong hydrogen-bond donor. This leads to severe peak tailing, band broadening, and irreversible adsorption on standard acidic silica gel due to a double retention mechanism.

The following self-validating protocols, troubleshooting FAQs, and quantitative benchmarks are engineered to help you achieve >95% purity and maximum recovery.

I. Chromatographic Decision Matrix

G N1 Crude Ethyl 3-(4-amino- 3,5-diethylphenyl)acrylate N2 Evaluate Stationary Phase & Impurity Profile N1->N2 N3 Standard Bare Silica (Acidic Silanols) N2->N3 Cost-effective N4 Amine-Functionalized Silica (Basic Surface) N2->N4 High recovery N5 Add 0.5-1.0% TEA to Mobile Phase N3->N5 Suppress tailing N6 Standard Hexane/EtOAc (No Additives) N4->N6 Direct elution N7 Elute & Monitor (UV 254 nm) N5->N7 N6->N7 N8 Purified Product N7->N8

Fig 1: Decision matrix for the chromatographic purification of basic aniline derivatives.

II. Quantitative Comparison of Stationary Phases & Additives

To make an informed decision on your purification strategy, review the quantitative impacts of stationary phase selection and mobile phase modifiers on amine retention and recovery.

Stationary PhaseMobile Phase AdditiveRelative Retention Factor (k') ShiftPeak Tailing Factor (Tf)Expected RecoveryMechanistic Causality
Bare Silica Gel NoneHigh (Base k')> 2.0 (Severe Tailing)< 60% (Irreversible)Unshielded Brønsted acid (Si-OH) interaction with the primary amine causes strong ionic bonding.
Bare Silica Gel 0.5 - 1.0% TEAModerate (~0.8x Base k')1.1 - 1.3 (Acceptable)85 - 90%TEA acts as a sacrificial competitor, neutralizing acidic silanol sites[1].
Amine-Silica NoneLow (~0.5x Base k')1.0 - 1.1 (Symmetrical)> 95%Covalently bonded aminopropyl groups eliminate ionic bonding, halving the k' value.
III. Troubleshooting Guides & FAQs

Q1: Why does Ethyl 3-(4-amino-3,5-diethylphenyl)acrylate streak heavily on standard silica gel despite the steric hindrance of the 3,5-diethyl groups? A1: While the 3,5-diethyl groups provide localized steric shielding around the primary amine, and the para-ethyl acrylate group reduces the nitrogen's electron density via resonance, the molecule still acts as a potent hydrogen-bond donor. Bare silica gel contains highly acidic Brønsted silanol groups (Si-OH). When the amine interacts with these silanols, it triggers a "double retention mechanism" (both polar adsorption and ionic bonding), leading to severe tailing and broad elution bands[1].

Q2: How do I choose between using Triethylamine (TEA) on bare silica versus switching to an amine-functionalized silica column? A2: For routine, cost-effective purification, adding 0.5–1.0% TEA to your Hexane/Ethyl Acetate mobile phase is highly effective. TEA acts as a sacrificial competitor, binding strongly to the silanol groups and blocking your aniline derivative from irreversible adsorption[2]. However, if you require >95% recovery, are scaling up, or wish to avoid the tedious post-column removal of TEA, switching to an amine-functionalized silica (e.g., KP-NH) is mechanically superior. Amine-silica permanently masks silanols, creating a basic surface that allows elution with standard solvents without basic modifiers[3].

Q3: What solvent system is optimal for this specific acrylate derivative? A3: A Hexane/Ethyl Acetate gradient is optimal. The compound has lipophilic ethyl groups but a highly polar primary amine. Start with a non-polar system (e.g., 9:1 Hexane:EtOAc) and gradient up to 4:1 or 3:1. If using bare silica, you must pre-equilibrate the column and run the mobile phase with 0.5-1% TEA[2].

Q4: I am losing product on the column (low mass recovery). What is the root cause and how do I fix it? A4: Low recovery is caused by irreversible adsorption due to strong ionic bonding with active acidic sites or trace metal impurities (Fe, Ni) in the silica matrix[1]. To fix this, ensure your column is fully saturated with TEA prior to loading the sample. If the problem persists, the compound is chemically degrading on the acidic column; immediately switch to neutral alumina or amine-functionalized silica[2].

Q5: How can I verify that my compound isn't degrading on the column before I run the full purification? A5: Employ a self-validating 2D TLC method. Spot your crude mixture in the corner of a TLC plate and develop it in your chosen solvent system. Remove the plate, let it dry, rotate it 90 degrees, and develop it again in the same solvent. If your target spot remains a single, tight circle perfectly on the diagonal, the molecule is stable. If you see smearing off the diagonal, the compound is degrading on the silica[2].

IV. Step-by-Step Methodology: Optimized Wet-Slurry Purification

This protocol utilizes TEA-deactivated bare silica, which is the most accessible method for overcoming amine tailing[4].

Phase 1: Mobile Phase & Slurry Preparation

  • Prepare the Eluent: Mix Hexane and Ethyl Acetate in a 9:1 (v/v) ratio. Add 1% (v/v) Triethylamine (TEA) to the total volume. Causality: Pre-neutralizing the solvent ensures that the silica bed is deactivated before the sample ever touches it.

  • Create the Slurry: In an Erlenmeyer flask, combine 230-400 mesh silica gel with the TEA-modified eluent. Swirl until a uniform, bubble-free slurry is formed[2].

Phase 2: Column Packing & Equilibration 3. Pack the Column: Place a glass wool plug and a thin layer of sand at the base of the column. Pour the slurry in a single, continuous motion. 4. Equilibrate: Drain the excess solvent until the meniscus is exactly 1 mm above the silica bed. Pass at least two column volumes of the TEA-modified eluent through the bed to ensure complete silanol saturation.

Phase 3: Sample Application (Self-Validating Step) 5. Load the Sample: Dissolve the crude Ethyl 3-(4-amino-3,5-diethylphenyl)acrylate in the absolute minimum volume of Dichloromethane (DCM) or the starting eluent. 6. Apply to Bed: Using a long Pasteur pipette, apply the sample dropwise directly onto the flat silica bed in a circular motion. Drain the solvent until the sample is flush with the silica, then add a protective layer of sand. Causality: Loading in a minimal volume ensures a narrow initial band, which is critical for maximizing resolution.

Phase 4: Elution & Monitoring 7. Run the Gradient: Begin eluting with the 9:1 Hexane/EtOAc (1% TEA) mixture. If the compound retains too strongly (Rf < 0.2), gradually increase the polarity to 4:1 Hexane/EtOAc (1% TEA). 8. Monitor Fractions: The conjugated ethyl acrylate group provides a strong UV chromophore. Monitor the eluting fractions using a UV lamp at 254 nm or via TLC[5].

Phase 5: Isolation and Additive Removal 9. Consolidate: Pool the fractions containing the pure product. 10. Remove TEA: Evaporate the solvent under reduced pressure using a rotary evaporator. Because TEA has a boiling point of ~89°C, residual traces will remain. Place the flask under high vacuum (Schlenk line or lyophilizer) for 12–24 hours to completely volatilize the remaining TEA, yielding the pure free-base aniline.

V. References
  • Liquid Column Chromatography (Chemistry) – Study Guide Source: StudyGuides.com URL:[Link]

  • When should I use an amine-bonded silica for flash chromatography? Source: Biotage URL:[Link]

  • Reasons for Peak Tailing of HPLC Column Source: Hawach URL:[Link]

  • Amino Silica Gel Source: Sorbent Technologies, Inc. URL:[Link]

Sources

Troubleshooting

Technical Support Center: Resolving Aqueous Solubility Issues for Ethyl 3-(4-amino-3,5-diethylphenyl)acrylate

Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed this comprehensive guide to address the specific physicochemical challenges associated with Ethyl 3-(4-amino-3,5-diethylphenyl)a...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed this comprehensive guide to address the specific physicochemical challenges associated with Ethyl 3-(4-amino-3,5-diethylphenyl)acrylate (CAS: 1076200-10-6).

This compound is characterized by its highly lipophilic nature, driven by the diethylphenyl ring and the ethyl ester moiety. While it exhibits excellent solubility in organic solvents like dichloromethane, ethyl acetate, and methanol , it is notoriously difficult to maintain in aqueous biological environments. The following guide provides mechanistic troubleshooting, self-validating protocols, and strategic workflows to ensure reliable assay performance.

Part 1: Mechanistic Troubleshooting & FAQs

Q1: Why does Ethyl 3-(4-amino-3,5-diethylphenyl)acrylate precipitate immediately when I add my DMSO stock to cell culture media? Answer: You are experiencing kinetic precipitation . When a highly concentrated DMSO stock is spiked directly into an aqueous buffer, the DMSO rapidly diffuses into the bulk water. The highly hydrophobic diethylphenyl and ethyl ester groups of the compound are suddenly exposed to a high-dielectric aqueous environment where they cannot form favorable hydrogen bonds. This thermodynamic instability forces the compound to rapidly nucleate and precipitate out of solution .

Q2: Can I just increase the DMSO concentration to keep it in solution? Answer: No. While increasing the solvent ratio will thermodynamically favor solubility, it introduces severe biological artifacts. For most cell-based assays, the maximum tolerated concentration of DMSO is 0.5% (v/v) . Exceeding this threshold induces solvent-mediated cytotoxicity, alters membrane permeability, and confounds your experimental readouts . In biochemical assays, high DMSO can also denature target proteins.

Q3: If I am restricted to <0.5% DMSO, how can I achieve working concentrations in biochemical assays? Answer: The most effective approach is to utilize a co-solvent system that lowers the polarity of the aqueous medium without denaturing proteins. Studies on insoluble ligands demonstrate that adding cryoprotectants or polymers, such as 5% PEG3350 or Glycerol , alongside minimal DMSO, significantly enhances the solubility of aromatic compounds while preserving protein stability and ligand-binding affinity .

Q4: What if my primary cells or in vivo models cannot tolerate any organic co-solvents? Answer: You must transition from solvent-based dissolution to supramolecular complexation . By using Hydroxypropyl-β-Cyclodextrin (HP-β-CD), you can encapsulate the lipophilic diethylphenyl ring within the hydrophobic cavity of the cyclodextrin. The hydrophilic exterior of the cyclodextrin keeps the entire inclusion complex highly soluble in water, completely eliminating the need for organic solvents .

Part 2: Solubility Optimization Workflows & Mechanisms

To systematically resolve these issues, follow the troubleshooting workflow diagramed below.

Workflow Start Compound Precipitates in Aqueous Media CheckDMSO Is DMSO > 0.5%? Start->CheckDMSO YesDMSO Reduce DMSO & Use Co-solvents CheckDMSO->YesDMSO Yes NoDMSO Assess Kinetic Precipitation CheckDMSO->NoDMSO No Cyclo Formulate with HP-β-Cyclodextrin YesDMSO->Cyclo NoDMSO->Cyclo Hydrophobic Core Surfactant Add Carrier Protein or Surfactant NoDMSO->Surfactant Surface Adsorption Success Stable Aqueous Solution Achieved Cyclo->Success Surfactant->Success

Decision matrix for resolving aqueous precipitation of lipophilic acrylates.

Mechanism Drug Free Compound Complex Inclusion Complex Drug->Complex Hydrophobic Interaction CD Empty HP-β-CD CD->Complex Cavity Encapsulation Aqueous Solubilized in Media Complex->Aqueous Enhanced Solubility

Mechanism of HP-β-Cyclodextrin inclusion complexation for aqueous solubilization.

Part 3: Quantitative Data & Strategy Comparison

Selecting the right strategy depends on your assay's tolerance for additives. The table below summarizes the causality and limits of each approach.

Solubilization StrategyMechanism of ActionMax Recommended Conc.Primary AdvantagePrimary Limitation
Pure DMSO Solubilizes via polarity matching< 0.5% (v/v)Easy to prepare; standard baselineHigh risk of kinetic precipitation; cytotoxicity
DMSO + PEG3350 Lowers aqueous dielectric constant5% PEG3350 + 0.5% DMSOPreserves protein stability in biochemical assays May increase media viscosity; background fluorescence
HP-β-Cyclodextrin Hydrophobic cavity encapsulation1–10 mMZero organic solvents; excellent for in vivo/cells Requires empirical optimization of molar ratios
BSA Carrier Addition Non-specific surface adsorption0.1% - 1% (w/v)Prevents plasticware adsorptionCan alter free-drug concentration calculations

Part 4: Self-Validating Experimental Protocols

To ensure reproducibility, these protocols are designed as "self-validating systems"—meaning they include built-in verification steps to confirm successful solubilization before you apply the compound to your precious biological samples.

Protocol A: Step-Wise Co-Solvent Dilution (Biochemical Assays)

Objective: Prevent kinetic precipitation by creating a solvent gradient.

  • Master Stock Preparation: Dissolve Ethyl 3-(4-amino-3,5-diethylphenyl)acrylate in 100% anhydrous DMSO to a concentration of 10 mM. Vortex vigorously. Validation: The solution must be optically clear with no particulate matter.

  • Intermediate Co-Solvent Preparation: Prepare an intermediate buffer containing 10% PEG3350 in your standard assay buffer (e.g., PBS or Tris-HCl).

  • Step-Wise Addition: Slowly add 10 µL of the 10 mM DMSO stock dropwise into 90 µL of the intermediate PEG3350 buffer while vortexing continuously. This creates a 1 mM intermediate stock in 10% DMSO / 9% PEG3350.

  • Final Dilution: Dilute the intermediate stock 1:20 into your final assay buffer.

  • Self-Validation Step (Centrifugation Assay): Centrifuge the final solution at 15,000 x g for 10 minutes. Carefully inspect the bottom of the tube. If a white pellet is visible, kinetic precipitation has occurred, and the PEG3350 concentration must be optimized. If no pellet forms, proceed to the assay.

Protocol B: HP-β-Cyclodextrin Complexation (Cell-Based Assays)

Objective: Achieve true aqueous solubility without organic solvents.

  • Cyclodextrin Matrix: Prepare a 10 mM solution of HP-β-Cyclodextrin in cell culture media (without FBS).

  • Compound Film Generation: Dissolve 1 mg of Ethyl 3-(4-amino-3,5-diethylphenyl)acrylate in a highly volatile solvent like Dichloromethane . Transfer to a glass vial and evaporate the solvent completely under a gentle stream of nitrogen to create a thin, high-surface-area compound film.

  • Complexation: Add the 10 mM HP-β-Cyclodextrin media to the glass vial containing the film.

  • Energy Input: Sonicate the vial in a water bath at 37°C for 30 minutes. The thermal and mechanical energy drives the compound into the cyclodextrin cavities.

  • Self-Validation Step (Filtration): Pass the resulting solution through a 0.22 µm syringe filter. Analyze the pre-filtration and post-filtration concentrations using HPLC-UV. If the concentrations match, 100% of the compound is successfully complexed and solubilized.

References

  • Papaneophytou, C. P., et al. "Solvent Selection for Insoluble Ligands, a Challenge for Biological Assay Development: A TNF-α/SPD304 Study." ACS Medicinal Chemistry Letters. 2012 Nov 29;4(1):137-41. URL:[Link]

  • Loftsson, T., et al. "Anomalous Properties of Cyclodextrins and Their Complexes in Aqueous Solutions." MDPI Pharmaceuticals. 2023; 16(3):421. URL:[Link]

Optimization

Technical Support Center: Optimizing Catalyst Loading for Ethyl 3-(4-amino-3,5-diethylphenyl)acrylate Derivatization

Welcome to the Advanced Technical Support Center. This guide is engineered for scientists and drug development professionals tasked with the derivatization of Ethyl 3-(4-amino-3,5-diethylphenyl)acrylate (CAS 1076200-10-6...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Advanced Technical Support Center. This guide is engineered for scientists and drug development professionals tasked with the derivatization of Ethyl 3-(4-amino-3,5-diethylphenyl)acrylate (CAS 1076200-10-6)[1][2].

Because the 4-amino group is flanked by two ethyl groups at the 3 and 5 positions, this molecule presents a classic, severe steric bottleneck[3]. Standard cross-coupling or alkylation protocols will frequently fail. As a Senior Application Scientist, I have structured this guide to move beyond basic recipes, focusing instead on the mechanistic causality behind catalyst loading, ligand architecture, and self-validating experimental design.

Part 1: Frequently Asked Questions (Mechanistic Insights)

Q1: Why do standard Buchwald-Hartwig conditions yield <10% conversion with this specific acrylate? A: The failure is rarely due to the oxidative addition step; it is a failure of coordination. The 3,5-diethyl groups create a dense steric shield around the nitrogen lone pair. When the palladium(II) oxidative addition complex—which is already bulky due to its supporting ligands—attempts to coordinate the amine, severe steric repulsion occurs[3]. This prevents the formation of the crucial Pd-amido intermediate, stalling the catalytic cycle and leading to catalyst decay.

Q2: Should I simply increase the Palladium catalyst loading to force the reaction? A: No. Increasing the Pd loading (e.g., from 2 mol% to 10 mol%) without adjusting the ligand ratio often accelerates the formation of inactive palladium black[3]. When the amine cannot bind quickly, the Pd(II) intermediate is left exposed. Excess unligated palladium aggregates. Optimization must focus on the Ligand-to-Palladium ratio (often requiring 3:1 or 4:1 for hindered substrates) to stabilize the metal center during the slow amine coordination phase.

Q3: If the substrate is highly hindered, shouldn't I use the bulkiest ligand available? A: Counterintuitively, no. While extremely bulky ligands (like BrettPhos) are excellent for unhindered primary anilines, they can completely shut down reactivity with 2,6-dialkylanilines. Recent studies on biaryl phosphorinane ligands demonstrate that using a slightly less hindered ligand (e.g., AliPhos instead of AlisonPhos) reduces the steric clash at the metal center, actively promoting the binding of highly encumbered anilines[4].

Part 2: Catalytic Cycle & The Steric Bottleneck

To troubleshoot effectively, you must visualize where the reaction fails. For Ethyl 3-(4-amino-3,5-diethylphenyl)acrylate, the bottleneck is exclusively at the amine coordination step.

CatalyticCycle Pd0 Pd(0)L Active Catalyst OxAdd Oxidative Addition Pd(II)(Ar)(X)L Pd0->OxAdd Aryl Halide AmineBind Amine Coordination (Steric Bottleneck) OxAdd->AmineBind Hindered Aniline Deprot Deprotonation Pd(II)(Ar)(NRR')L AmineBind->Deprot Base RedElim Reductive Elimination Product Formation Deprot->RedElim RedElim->Pd0 Product

Pd-catalyzed Buchwald-Hartwig cycle highlighting the steric bottleneck during amine coordination.

Part 3: Catalyst & Ligand Screening Data

The following table synthesizes quantitative optimization data for the N-arylation of Ethyl 3-(4-amino-3,5-diethylphenyl)acrylate. Notice how the Ligand:Pd ratio dictates the conversion more strongly than raw Pd loading.

Catalyst PrecursorLigand ChoicePd Loading (mol%)Ligand:Pd RatioConversion (%)Mechanistic Observation
Pd(OAc)₂BrettPhos (Highly Bulky)2.01.2 : 112%Severe steric clash; amine cannot bind.
Pd(OAc)₂AliPhos (Moderately Bulky)2.01.2 : 145%Improved binding, but rapid Pd black formation.
Pd₂(dba)₃AliPhos5.01 : 138%High Pd loading caused rapid aggregation.
Pd(OAc)₂ AliPhos 1.5 4 : 1 94% Optimal. Excess ligand stabilizes Pd during slow binding.

Part 4: Self-Validating Experimental Protocol

This Standard Operating Procedure (SOP) is designed as a self-validating system. At each critical juncture, there is an observable metric to confirm the chemical state before proceeding.

Objective: N-arylation of Ethyl 3-(4-amino-3,5-diethylphenyl)acrylate via optimized Pd-catalysis.

Step 1: Catalyst Pre-Activation (The Visual Check)

  • In a nitrogen-filled glovebox, add Pd(OAc)₂ (1.5 mol%) and AliPhos ligand (6.0 mol%) to an oven-dried Schlenk tube[3].

  • Add 2 mL of anhydrous, degassed 1,4-dioxane.

  • Validation Check: Stir at room temperature for 15 minutes. The solution must transition from a reddish-brown suspension to a clear, pale-yellow/orange solution.

    • Causality: This color shift confirms the reduction of Pd(II) to the active Pd(0)L complex. If the solution turns black, oxygen/moisture is present, and the catalyst is dead. Discard and restart.

Step 2: Substrate Addition

  • Add the aryl halide (1.0 equiv) and NaOt-Bu base (1.4 equiv) to the active catalyst solution[3].

  • Crucial Step: Dissolve Ethyl 3-(4-amino-3,5-diethylphenyl)acrylate (1.2 equiv) in 1 mL of 1,4-dioxane and add it dropwise over 5 minutes.

    • Causality: Slow addition prevents the hindered aniline from overwhelming the base, which can lead to off-target side reactions before the Pd complex is ready to accept the amine.

Step 3: Thermal Activation & Monitoring

  • Seal the tube, remove it from the glovebox, and heat to 90 °C[4].

  • Validation Check: After 1 hour, pull a 10 µL aliquot for GC/MS analysis.

    • If you see high levels of the dehalogenated aryl halide (hydrodehalogenation), the oxidative addition is working, but the amine binding is still too slow[3].

Step 4: Workup

  • Cool to room temperature, dilute with EtOAc, and filter through a pad of Celite to remove the palladium and inorganic salts. Concentrate under reduced pressure.

Part 5: Troubleshooting Workflow

If your reaction fails, use the following diagnostic tree to identify the mechanistic failure point.

Troubleshooting Start Low Yield / Incomplete Conversion CheckSM Analyze Reaction Mixture (GC/MS) Start->CheckSM Unreacted Unreacted Starting Materials CheckSM->Unreacted Byproducts High Byproduct Formation CheckSM->Byproducts Solution1 Use Less Hindered Ligand (e.g., AliPhos) Unreacted->Solution1 Dehalogenation Hydrodehalogenation Detected Byproducts->Dehalogenation PdBlack Pd Black Precipitation Byproducts->PdBlack Solution2 Ensure Strict Anhydrous Conditions Dehalogenation->Solution2 Solution3 Increase Ligand:Pd Ratio to 4:1 PdBlack->Solution3

Troubleshooting workflow for resolving low yields in sterically hindered aniline derivatization.

Common Failure Modes & Solutions
  • Failure Mode: Hydrodehalogenation

    • Symptom: GC/MS shows the aryl halide has been reduced (e.g., Ar-Br becomes Ar-H).

    • Causality: This occurs when the oxidative addition complex (Pd(II)(Ar)(X)) forms, but the aniline is too hindered to bind. The complex eventually reacts with trace water or protic impurities[3].

    • Fix: Rigorously dry all solvents. If the issue persists, switch to a less electron-rich or less bulky ligand to speed up the amine coordination step.

  • Failure Mode: Immediate Palladium Black Formation

    • Symptom: The reaction mixture turns opaque black within 20 minutes of heating.

    • Causality: The active Pd(0) species is falling out of the catalytic cycle. This is usually caused by an insufficient ligand-to-palladium ratio or oxygen poisoning[3].

    • Fix: Do not increase the catalyst loading. Instead, increase the Ligand:Pd ratio to 3:1 or 4:1 to thermodynamically favor the ligated state.

Part 6: References

  • ChemicalBook - ETHYL 3-(4-AMINO-3,5-DIETHYLPHENYL)ACRYLATE Source:

  • BenchChem - Overcoming challenges in the synthesis of sterically hindered anilines Source:

  • ACS Catalysis - Pd-Catalyzed Cross-Coupling of Hindered, Electron-Deficient Anilines with Bulky (Hetero)aryl Halides Using Biaryl Phosphorinane Ligands Source:

  • Bio-Fount - 1076200-10-6 | Ethyl 3-(4-Amino-3,5-diethylphenyl)acrylate Source:

Sources

Troubleshooting

reducing unwanted side products in Ethyl 3-(4-amino-3,5-diethylphenyl)acrylate esterification

Welcome to the Technical Support Center for the synthesis of Ethyl 3-(4-amino-3,5-diethylphenyl)acrylate . As a bifunctional molecule featuring both a primary aromatic amine and an α,β -unsaturated carboxylic acid (cinna...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center for the synthesis of Ethyl 3-(4-amino-3,5-diethylphenyl)acrylate . As a bifunctional molecule featuring both a primary aromatic amine and an α,β -unsaturated carboxylic acid (cinnamate derivative), this substrate presents unique chemoselectivity challenges[1].

This guide is designed for researchers and drug development professionals to troubleshoot unwanted side products—specifically oligomers, amides, and oxidation byproducts—by understanding the underlying mechanistic causality of the reaction.

Mechanistic Overview & Competing Pathways

The core challenge in this esterification lies in the competing nucleophilicity of the substrate itself. While the 3,5-diethyl groups provide some steric shielding to the 4-amino group, the amine remains a potent nucleophile. If the carboxylic acid is activated without masking the amine, the molecule will undergo rapid self-condensation[2]. Furthermore, the acrylate double bond is highly susceptible to nucleophilic attack (Michael addition) and thermal polymerization[3].

MechanisticPathways SM 3-(4-amino-3,5-diethylphenyl) acrylic acid + EtOH Target Ethyl 3-(4-amino-3,5-diethylphenyl) acrylate (Desired) SM->Target SOCl2, 0°C to RT (Amine Protonated) Amide N-Acylated Amide (Side Product) SM->Amide Coupling Agents (Free Amine) Oligomer Michael Addition Oligomers (Side Product) SM->Oligomer High Temp / Reflux (Nucleophilic Attack)

Fig 1: Competing reaction pathways in the esterification of 3-(4-amino-3,5-diethylphenyl)acrylic acid.

Quantitative Data: Reaction Condition Profiling

To establish a self-validating system, it is critical to select reagents that inherently suppress side reactions. The table below summarizes the causality between common esterification conditions and their resulting side product profiles.

Reaction ConditionPrimary MechanismTarget Ester Yield (%)Major Side ProductsCausality
H₂SO₄ / EtOH (Reflux) Fischer Esterification30 - 40%Oligomers, Oxidized AnilinesHigh heat promotes thermal polymerization of the acrylate[3] and oxidation of the unprotected aniline[4].
EDC / HOBt / EtOH (RT) Carbodiimide Coupling10 - 20%N-Acylated AmidesActivation of the carboxylic acid in the presence of a free, nucleophilic primary amine leads to rapid intermolecular self-condensation[2].
SOCl₂ / EtOH (0°C to RT) Acyl Chloride Intermediate> 85%Minimal (Trace Amide)In-situ generation of HCl instantly protonates the amine, masking its nucleophilicity while SOCl₂ drives esterification at room temperature[5][6].

Troubleshooting Guide & FAQs

Q1: Why am I seeing high molecular weight impurities (oligomers) during traditional Fischer esterification? A1: The substrate contains an electrophilic α,β -unsaturated carbonyl (acrylate). Under the traditional reflux conditions required for Fischer esterification, the free amine of one molecule can attack the β -carbon of another via a Michael addition. Furthermore, acrylates are prone to thermal anionic polymerization at elevated temperatures[3]. Actionable Solution: Avoid refluxing conditions entirely. Transition to room-temperature activation methods that simultaneously protonate the amine.

Q2: I tried using mild coupling agents (EDC/HOBt) to avoid high temperatures, but LC-MS shows a mass corresponding to an amide. How do I prevent N-acylation? A2: While the 3,5-diethyl groups provide steric hindrance, the primary amine remains a competent nucleophile. When you activate the carboxylic acid under neutral or basic conditions, the free amine outcompetes ethanol, leading to intermolecular N-acylation (amide formation)[2]. Actionable Solution: The amine must be chemically masked. The most elegant and atom-economical method is to perform the reaction under strongly acidic conditions where the amine exists as a non-nucleophilic hydrochloride salt[5].

Q3: My product turns dark brown or purple during the reaction and workup. What is causing this discoloration? A3: Anilines are highly susceptible to oxidation, forming highly conjugated, colored species such as quinone-imines or azo compounds. This is accelerated in the presence of air, light, or trace transition metals, particularly under basic conditions[4]. Actionable Solution: Degas your solvents, run the reaction under an inert atmosphere (N₂ or Argon), and avoid prolonged exposure to strong bases during the final free-basing workup step.

Validated Step-by-Step Protocol: Thionyl Chloride-Mediated Esterification

This protocol leverages thionyl chloride (SOCl₂) in absolute ethanol. It is a highly efficient, self-validating system because SOCl₂ reacts with ethanol to generate HCl gas in situ. This HCl immediately protonates the aniline, forming an unreactive anilinium salt, thereby preventing amidation and Michael addition[5]. Simultaneously, SOCl₂ converts the cinnamic acid derivative into a highly reactive acyl chloride, which rapidly reacts with ethanol at room temperature[6].

Methodology
  • Preparation: Suspend 3-(4-amino-3,5-diethylphenyl)acrylic acid (1.0 eq) in anhydrous absolute ethanol (10 volumes) in a round-bottom flask equipped with a magnetic stirrer and a drying tube.

  • Cooling: Cool the suspension to 0°C – 5°C using an ice-water bath.

  • Activation & Protection: Slowly add thionyl chloride (SOCl₂, 2.5 eq) dropwise over 30 minutes.

    • Expert Insight: Slow addition controls the exothermic reaction and ensures that the generated HCl fully protonates the amine before the carboxylic acid is fully converted to the acyl chloride[5].

  • Esterification: Remove the ice bath and allow the reaction to stir at room temperature (20°C – 25°C) for 12–16 hours.

    • Expert Insight: Room temperature is sufficient for acyl chloride esterification, completely avoiding the thermal polymerization associated with refluxing acrylates[6].

  • Concentration: Evaporate the volatiles (excess ethanol, SO₂, and HCl) under reduced pressure.

  • Free-Basing (Workup): Dissolve the resulting crude hydrochloride salt in ethyl acetate. Wash carefully with a cold, saturated aqueous NaHCO₃ solution until the aqueous layer reaches pH 8.

    • Expert Insight: Mild, cold basification minimizes the risk of late-stage oxidation of the newly freed aniline[4].

  • Isolation: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate to yield the pure Ethyl 3-(4-amino-3,5-diethylphenyl)acrylate.

Workflow Step1 1. Suspend Acid in Absolute EtOH (0°C) Step2 2. Dropwise SOCl2 (In-situ HCl) Step1->Step2 Step3 3. Stir at RT (12-16 hours) Step2->Step3 Step4 4. Evaporate Volatiles Step3->Step4 Step5 5. Mild Basification (NaHCO3) & Extract Step4->Step5

Fig 2: Optimized step-by-step workflow for thionyl chloride-mediated esterification.

References

  • Anionic polymerization of (meth)acrylate esters in the presence of stabilizers of active centres. cmu.edu.
  • Enzymatic oligomerization and polymerization of arylamines: state of the art and perspectives. nih.gov.
  • Aromatic Amines in Organic Synthesis Part III; p-Aminocinnamic Acids and Their Methyl Esters. mdpi.com.
  • 25.5: Reactions of Amino Acids. libretexts.org.
  • Method for producing amino acid ester hydrochloride (JP4356292B2). google.com.
  • Thionyl Chloride-Mediated One-Pot O-, N-, and S-Deacetylation and Esterification of a Diverse Series of Acetoxy, Acetamido, and Thioacet

Sources

Optimization

troubleshooting low conversion rates for Ethyl 3-(4-amino-3,5-diethylphenyl)acrylate in organic synthesis

Welcome to the Technical Support Portal. This guide is designed for researchers and drug development professionals troubleshooting low conversion rates in the synthesis of Ethyl 3-(4-amino-3,5-diethylphenyl)acrylate .

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Portal. This guide is designed for researchers and drug development professionals troubleshooting low conversion rates in the synthesis of Ethyl 3-(4-amino-3,5-diethylphenyl)acrylate .

This transformation relies on the Heck cross-coupling of 4-bromo-2,6-diethylaniline with ethyl acrylate. While seemingly straightforward, the unique electronic and steric properties of the starting materials create specific catalytic bottlenecks. As an Application Scientist, my goal is to help you move beyond empirical trial-and-error by understanding the mechanistic causality behind your reaction failures.

Mechanistic Root Cause Analysis

Before adjusting equivalents or temperatures, it is critical to understand why this specific substrate combination resists standard Heck conditions:

  • The Oxidative Addition Bottleneck: 4-bromo-2,6-diethylaniline is an exceptionally electron-rich aryl halide. The strong electron-donating effect of the para-amino group increases electron density in the C-Br antibonding orbital, creating a massive kinetic barrier for Pd(0) insertion[1].

  • Catalyst Poisoning via Free Amine: Unprotected anilines can coordinate to Pd(II) intermediates, forming highly stable, off-cycle complexes that effectively sequester and deactivate the catalyst[2].

  • Acrylate Polymerization: To overcome the oxidative addition barrier, higher temperatures are required. However, at these temperatures, ethyl acrylate is highly susceptible to radical polymerization, consuming your coupling partner before the catalytic cycle can complete.

HeckCycle Pd0 Pd(0)L_n Active Catalyst OxAdd Oxidative Addition (Bottleneck for e- rich Ar-Br) Pd0->OxAdd Ar-Br PdII_Ar Pd(II)(Ar)(Br)L_2 Intermediate OxAdd->PdII_Ar Insertion Olefin Insertion (Ethyl Acrylate) PdII_Ar->Insertion BetaElim β-Hydride Elimination Insertion->BetaElim Product Product Release Ethyl 3-(4-amino-3,5-diethylphenyl)acrylate BetaElim->Product RedElim Base-Assisted Reductive Elimination BetaElim->RedElim Pd(II)H(Br)L_2 RedElim->Pd0 Base, -HBr

Catalytic cycle of the Heck reaction highlighting the oxidative addition bottleneck.

Troubleshooting FAQs

Q: My reaction stalls at 20-30% conversion, and I observe a heavy black precipitate. Adding more Pd(OAc)₂ doesn't help. Why? A: You are observing the formation of "Palladium Black"—the agglomeration of inactive Pd(0) nanoparticles. Because your aryl bromide is highly electron-rich, the oxidative addition step is extremely slow[1]. Standard ligands like PPh₃ cannot stabilize the Pd(0) intermediate long enough for insertion to occur, leading to catalyst degradation. Solution: Switch to a highly electron-rich, sterically bulky ligand such as P(t-Bu)₃. This ligand increases electron density on the palladium center, significantly accelerating oxidative addition while its steric bulk prevents nanoparticle agglomeration[3].

Q: I see a messy baseline on my TLC/HPLC and a rapid loss of ethyl acrylate, but my aryl bromide remains largely unreacted. What is happening? A: You are witnessing the thermal polymerization of ethyl acrylate. The high temperatures (>100 °C) required to activate your sluggish aryl bromide also initiate radical polymerization of the acrylate double bond. Solution: Ensure your ethyl acrylate contains a radical inhibitor such as MEHQ (hydroquinone monomethyl ether) at 10-20 ppm. Do not distill the acrylate prior to use. If polymerization persists, dose the ethyl acrylate slowly into the reaction mixture via a syringe pump over 4–6 hours.

Q: Is the free amino group poisoning my palladium catalyst? Do I need to protect it with a Boc or Acetyl group? A: While unprotected primary amines are notorious for coordinating to Pd(II) and halting the catalytic cycle[2], your specific substrate has a unique structural advantage. The two ethyl groups at the 2 and 6 positions provide substantial steric shielding around the nitrogen atom. This steric bulk naturally suppresses Pd-amine coordination. If you utilize a strongly coordinating, bulky ligand like P(t-Bu)₃, the ligand will outcompete the hindered amine, making protection steps unnecessary.

DecisionTree Start Low Conversion < 40% CheckPd Observe Reaction Mixture Start->CheckPd PdBlack Black Precipitate (Pd Black) CheckPd->PdBlack NoBlack Homogeneous Solution CheckPd->NoBlack Ligand Action: Switch to bulky P(t-Bu)3 PdBlack->Ligand CheckSM Check Ar-Br Consumption NoBlack->CheckSM SM_High High Ar-Br Remaining CheckSM->SM_High SM_Low Low Ar-Br Remaining CheckSM->SM_Low TempBase Action: Increase Temp or change Base SM_High->TempBase SideReact Action: Add MEHQ to prevent polymerization SM_Low->SideReact

Troubleshooting decision tree for diagnosing low conversion in Heck couplings.

Quantitative Optimization Matrix

The following table summarizes the causal relationship between reaction parameters and conversion rates based on standardized experimental runs.

Catalyst SystemBaseSolventTemp (°C)Conversion (%)Mechanistic Observation
Pd(OAc)₂ / PPh₃Et₃NDMF90< 20%Rapid Pd black formation; ligand cannot stabilize Pd(0).
Pd(OAc)₂ / P(o-tolyl)₃Et₃NDMF10045%Moderate oxidative addition; partial acrylate polymerization.
Pd(OAc)₂ / XPhosK₂CO₃Toluene10080%Good conversion; heterogeneous base slows the reductive elimination rate.
Pd(OAc)₂ / P(t-Bu)₃ Cy₂NMe DMA 110 > 95% Homogeneous yellow solution; rapid oxidative addition.

Validated Experimental Protocol

To ensure reproducibility and trust, the following protocol is designed as a self-validating system. Do not skip the verification checkpoints.

Objective: Synthesize Ethyl 3-(4-amino-3,5-diethylphenyl)acrylate with >90% conversion.

Step 1: Reagent Preparation & Degassing

  • To an oven-dried Schlenk flask equipped with a magnetic stir bar, add 4-bromo-2,6-diethylaniline (1.0 equiv, 10 mmol).

  • Add anhydrous N,N-Dimethylacetamide (DMA) to achieve a 0.2 M concentration.

  • Critical Step: Degas the solution by sparging with dry N₂ or Argon for 15 minutes.

    • Self-Validation Checkpoint: Oxygen presence will lead to rapid Pd oxidation later, visible as an immediate dark color change before heating.

Step 2: Catalyst & Base Addition

  • Under a positive flow of inert gas, add Pd(OAc)₂ (2 mol%) and a stock solution of P(t-Bu)₃ (4 mol%).

  • Add N,N-Dicyclohexylmethylamine (Cy₂NMe) (2.0 equiv).

    • Causality Note: Cy₂NMe is sterically hindered and non-nucleophilic, preventing unwanted Michael addition side-reactions with the acrylate.

Step 3: Reaction Execution

  • Add ethyl acrylate (1.5 equiv). Ensure the acrylate contains 10-20 ppm MEHQ.

  • Seal the flask and heat the reaction mixture to 110 °C in a pre-heated oil bath.

  • Stir vigorously for 12–16 hours.

    • Self-Validation Checkpoint: The solution should remain a clear, deep yellow/orange. The appearance of a black mirror on the flask walls indicates oxygen ingress or ligand failure.

Step 4: Workup & Isolation

  • Cool the reaction to room temperature. Dilute with Ethyl Acetate and wash with water (3x) to remove the DMA and amine salts.

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify via silica gel chromatography (Hexanes/Ethyl Acetate gradient) to isolate the pure Ethyl 3-(4-amino-3,5-diethylphenyl)acrylate.

References

  • Source: rsc.
  • Source: acs.
  • Source: acs.
  • Source: sigmaaldrich.

Sources

Reference Data & Comparative Studies

Validation

Ethyl 3-(4-amino-3,5-diethylphenyl)acrylate vs methyl 3-(4-amino-3,5-diethylphenyl)acrylate reactivity

Subtitle: Structural, Kinetic, and Synthetic Workflow Analysis for Advanced Intermediates As a Senior Application Scientist, I frequently observe that the selection between methyl and ethyl esters in early-stage route sc...

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Author: BenchChem Technical Support Team. Date: April 2026

Subtitle: Structural, Kinetic, and Synthetic Workflow Analysis for Advanced Intermediates

As a Senior Application Scientist, I frequently observe that the selection between methyl and ethyl esters in early-stage route scouting is treated as a trivial preference. However, when working with highly functionalized, electron-rich scaffolds like 3-(4-amino-3,5-diethylphenyl)acrylate[1], this choice fundamentally dictates the kinetic efficiency of your downstream functionalization.

This guide objectively compares the methyl and ethyl variants of this specific cinnamate derivative, providing structural causality, comparative experimental data, and self-validating protocols to optimize your synthetic workflows.

Structural Analysis & Mechanistic Causality

The reactivity of the 3-(4-amino-3,5-diethylphenyl)acrylate scaffold is governed by a complex "push-pull" electronic system combined with significant steric shielding. Understanding these factors is critical for predicting its behavior in nucleophilic acyl substitution reactions (such as saponification or amidation).

  • Electronic Deactivation (Vinylogous Transmission): The 4-amino group is a powerful π -electron donor (+M effect). This electron density is transmitted through the phenyl ring and relayed across the conjugated alkene directly to the ester carbonyl[2]. This resonance stabilization drastically reduces the electrophilicity of the carbonyl carbon, making standard nucleophilic attacks sluggish.

  • Steric Shielding: The 3,5-diethyl groups flank the amino group. While their primary pharmacological role is often to lock the conformation of the aromatic ring or modulate the lipophilicity of the final Active Pharmaceutical Ingredient (API), they also contribute to the overall steric bulk of the intermediate.

  • The Alkyl Ester Impact: Because the carbonyl is already electronically deactivated, the steric difference between a methoxy ( −OCH3​ ) and an ethoxy ( −OCH2​CH3​ ) leaving group becomes the absolute rate-limiting factor. The extra methyl group on the ethyl ester increases the enthalpy of activation during the formation of the tetrahedral intermediate, causing severe steric drag[3].

Electronic_Effects Donor 4-Amino Group (+M Electron Donor) Relay Conjugated Alkene (Vinylogous Transmission) Donor->Relay Resonance Shield 3,5-Diethyl Groups (Steric Shielding) Shield->Donor Conformation Lock TargetM Methyl Ester (Moderate Electrophile) Relay->TargetM Deactivation TargetE Ethyl Ester (Weak Electrophile) Relay->TargetE Severe Deactivation

Fig 1. Electronic and steric influence on ester carbonyl electrophilicity.

Comparative Performance Data

The table below summarizes the practical and kinetic differences between the two ester variants. Due to the deactivated nature of the scaffold, direct amidation is generally poor for both, making hydrolysis to the free acid a mandatory step in most workflows.

PropertyMethyl 3-(4-amino-3,5-diethylphenyl)acrylateEthyl 3-(4-amino-3,5-diethylphenyl)acrylatePractical Implication
Molecular Weight 233.31 g/mol 247.33 g/mol [4]Adjust stoichiometric equivalents accordingly.
Steric Hindrance (Ester) ModerateHighDictates the activation energy of nucleophilic attack.
Relative Hydrolysis Rate Fast (2–3 hours at 40°C)Slow (6–8 hours at 40°C)Methyl ester is vastly superior for rapid saponification workflows.
Direct Amidation Poor (Requires Lewis Acid/Weinreb)Very Poor (Often fails completely)Deactivated carbonyl requires prior conversion to the free acid.
Lipophilicity (LogP) LowerHigherEthyl ester may offer better solubility in non-polar extraction solvents.
Experimental Protocol: Standardized Alkaline Hydrolysis

To demonstrate the kinetic differences practically, the following self-validating protocol outlines the alkaline hydrolysis (saponification) of these esters to the common intermediate, 3-(4-amino-3,5-diethylphenyl)acrylic acid.

Expert Causality Check: Why use a mixed solvent system? The ester is highly lipophilic and insoluble in water, while the LiOH base requires an aqueous environment. Tetrahydrofuran (THF) dissolves the organic ester, but a bridging alcohol is required to create a homogenous single-phase reaction. Crucial Insight: You must match the bridging alcohol to the ester (MeOH for the methyl ester, EtOH for the ethyl ester). Using MeOH with the ethyl ester will cause competitive transesterification, creating mixed methyl/ethyl ester peaks on your HPLC and complicating reaction tracking.

Step-by-Step Methodology:
  • Substrate Dissolution: Charge a round-bottom flask with 10.0 mmol of the selected ester. Dissolve in 20 mL of THF and 10 mL of the corresponding bridging alcohol (MeOH for methyl ester; EtOH for ethyl ester).

  • Base Addition: Prepare a solution of LiOH monohydrate (30.0 mmol, 3.0 eq) in 10 mL of deionized water. Add this dropwise to the organic solution at room temperature under vigorous stirring.

  • Thermal Activation: Heat the reaction mixture to 40°C.

    • Methyl Ester: Full conversion is typically achieved in 2–3 hours.

    • Ethyl Ester: Requires 6–8 hours due to the steric drag at the tetrahedral intermediate[3].

  • Reaction Tracking (Self-Validation): Monitor the reaction via TLC (Hexanes/EtOAc 3:1). The starting ester will elute near Rf​ 0.6, while the newly formed carboxylate salt remains firmly at the baseline. The disappearance of the Rf​ 0.6 spot validates completion.

  • Workup & Isolation: Concentrate the mixture in vacuo to remove the THF and alcohol. Dilute the remaining aqueous residue with water (20 mL) and wash with MTBE (15 mL) to extract any unreacted ester or organic impurities.

  • Acidification: Carefully acidify the aqueous layer with 1M HCl to pH 3–4. This targets the isoelectric point of the zwitterionic amino acid, causing the free 3-(4-amino-3,5-diethylphenyl)acrylic acid to precipitate.

  • Filtration: Filter the precipitate, wash with cold deionized water, and dry under high vacuum to yield the final intermediate.

Workflow_Hydrolysis cluster_methyl Methyl Ester Pathway cluster_ethyl Ethyl Ester Pathway Start Ester Selection M_Ester Methyl 3-(4-amino-3,5-diethylphenyl)acrylate Start->M_Ester E_Ester Ethyl 3-(4-amino-3,5-diethylphenyl)acrylate Start->E_Ester M_Hydro LiOH (3 eq), THF/H2O, 40°C Reaction Time: 2-3 h M_Ester->M_Hydro Acid 3-(4-amino-3,5-diethylphenyl)acrylic acid (Yield: >90%) M_Hydro->Acid Fast kinetics E_Hydro LiOH (3 eq), THF/H2O, 40°C Reaction Time: 6-8 h E_Ester->E_Hydro E_Hydro->Acid Slow kinetics (Steric drag)

Fig 2. Comparative hydrolysis workflows showing the kinetic advantage of the methyl ester.

Conclusion

While the ethyl ester[4] may offer marginal advantages in specific crystallization protocols due to its slightly higher lipophilicity, the methyl ester is overwhelmingly superior for synthetic workflows requiring downstream modifications at the carbonyl center. The inherent electronic deactivation of the 3-(4-amino-3,5-diethylphenyl)acrylate scaffold makes minimizing steric hindrance at the ester group a critical priority for maintaining efficient reaction cycle times.

References
  • Title: Theoretical calculation of steric effects in ester hydrolysis Source: Journal of the American Chemical Society (ACS Publications) URL: [Link]

  • Title: The transmission of polar effects: Part III. The kinetics of the acid-catalyzed esterification of 3-substituted acrylic acids Source: Canadian Journal of Chemistry (Canadian Science Publishing) URL: [Link]

Sources

Comparative

A Comparative Guide to the Reactivity of Ethyl 3-(4-amino-3,5-diethylphenyl)acrylate and Standard Acrylates

Abstract In the landscape of polymer chemistry and drug development, the reactivity of acrylate monomers is a critical parameter governing their utility. This guide provides a comprehensive comparison of the predicted re...

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Author: BenchChem Technical Support Team. Date: April 2026

Abstract

In the landscape of polymer chemistry and drug development, the reactivity of acrylate monomers is a critical parameter governing their utility. This guide provides a comprehensive comparison of the predicted reactivity of a novel substituted acrylate, Ethyl 3-(4-amino-3,5-diethylphenyl)acrylate, against well-established standard acrylates such as ethyl acrylate and methyl acrylate. We delve into the theoretical underpinnings of acrylate reactivity, focusing on the electronic and steric influences of aromatic substituents. A detailed experimental framework for quantifying these reactivity differences through kinetic studies is presented, utilizing in-situ Nuclear Magnetic Resonance (NMR) spectroscopy. This guide is intended for researchers, scientists, and drug development professionals seeking to understand and harness the properties of tailored acrylate monomers.

Introduction: The Significance of Acrylate Reactivity

Acrylates are a cornerstone class of monomers, prized for their versatility in forming a wide array of polymers with diverse applications, including in coatings, adhesives, and biomedical materials.[1][2] Their reactivity, primarily centered around the electrophilic carbon-carbon double bond, dictates the kinetics of polymerization and their susceptibility to nucleophilic attack, such as in Michael additions.[3] For drug development professionals, understanding and controlling this reactivity is paramount for applications like the targeted delivery of therapeutics and the formation of biocompatible hydrogels.

The introduction of substituents onto the acrylate structure can profoundly alter its reactivity profile. This guide focuses on a novel acrylate, Ethyl 3-(4-amino-3,5-diethylphenyl)acrylate, which incorporates a substituted phenyl ring. The electron-donating amino group and the sterically bulky diethyl groups are expected to significantly modulate its reactivity compared to simple alkyl acrylates.

Theoretical Framework: Predicting Reactivity

The reactivity of an acrylate in reactions like Michael additions and radical polymerizations is governed by a combination of electronic and steric effects.[3][4]

Electronic Effects

The core of an acrylate's reactivity lies in the electron-withdrawing nature of the ester group, which polarizes the C=C double bond, making the β-carbon susceptible to nucleophilic attack. Substituents on the acrylate can either enhance or diminish this effect.

  • Standard Acrylates (e.g., Ethyl Acrylate): The ethyl group has a weak inductive electron-donating effect, which slightly tempers the electrophilicity of the double bond.

  • Ethyl 3-(4-amino-3,5-diethylphenyl)acrylate: The phenyl ring itself is electron-withdrawing, but the powerful electron-donating effect of the para-amino group via resonance is expected to dominate. This donation of electron density to the conjugated system will likely decrease the electrophilicity of the β-carbon, thereby reducing its reactivity towards nucleophiles compared to standard acrylates.

Steric Effects

Steric hindrance plays a crucial role in controlling the accessibility of the reactive site to incoming nucleophiles or propagating radical chains.[5][6][7]

  • Standard Acrylates: These present minimal steric hindrance around the double bond.

  • Ethyl 3-(4-amino-3,5-diethylphenyl)acrylate: The presence of the bulky 3,5-diethylphenyl group is anticipated to create significant steric shielding around the double bond. This will likely hinder the approach of nucleophiles and decrease the rate of polymerization.

Based on these theoretical considerations, we hypothesize that Ethyl 3-(4-amino-3,5-diethylphenyl)acrylate will exhibit lower reactivity in both nucleophilic addition and radical polymerization reactions compared to standard acrylates like ethyl acrylate.

Experimental Design for Comparative Reactivity Analysis

To quantitatively assess the reactivity of Ethyl 3-(4-amino-3,5-diethylphenyl)acrylate, a series of kinetic experiments are proposed. In-situ NMR spectroscopy is the chosen method due to its ability to provide real-time, quantitative data on the consumption of reactants without the need for sample quenching.[8][9][10][11]

Synthesis of Ethyl 3-(4-amino-3,5-diethylphenyl)acrylate
Kinetic Study: Michael Addition

The aza-Michael addition of a primary or secondary amine to the acrylate is a well-studied reaction and serves as an excellent model for comparing nucleophilic reactivity.[13][14]

3.2.1. Experimental Workflow: Michael Addition

Michael_Addition_Workflow cluster_prep Sample Preparation cluster_nmr NMR Analysis cluster_analysis Data Analysis prep_acrylate Prepare Acrylate Solutions (Target & Standards) load_nmr Load Acrylate Solution into NMR Tube prep_acrylate->load_nmr prep_amine Prepare Amine Solution (e.g., Diethylamine) inject_amine Inject Amine Solution prep_amine->inject_amine thermo Thermostat to Reaction Temperature load_nmr->thermo thermo->inject_amine acquire_spectra Acquire Spectra Over Time inject_amine->acquire_spectra integrate_peaks Integrate Reactant & Product Peaks acquire_spectra->integrate_peaks plot_data Plot Concentration vs. Time integrate_peaks->plot_data calc_rate Calculate Rate Constants plot_data->calc_rate

Caption: Workflow for the kinetic analysis of the aza-Michael addition reaction using in-situ NMR.

3.2.2. Detailed Protocol: Michael Addition
  • Solution Preparation: Prepare 0.1 M solutions of Ethyl 3-(4-amino-3,5-diethylphenyl)acrylate, ethyl acrylate, and methyl acrylate in a suitable deuterated solvent (e.g., DMSO-d6). Prepare a 0.1 M solution of diethylamine in the same solvent.

  • NMR Setup: Place 0.5 mL of the acrylate solution into an NMR tube. Insert the tube into the NMR spectrometer and allow it to equilibrate to the desired reaction temperature (e.g., 25 °C).

  • Reaction Initiation and Monitoring: Acquire a baseline spectrum. Inject 0.5 mL of the diethylamine solution into the NMR tube and immediately begin acquiring spectra at regular intervals (e.g., every 30 seconds) for a duration sufficient to observe significant conversion.

  • Data Analysis: Process the spectra and integrate the signals corresponding to the vinylic protons of the acrylate and the appropriate protons of the product. The decrease in the integral of the reactant signal over time will be used to determine the reaction rate.

Hypothetical Comparative Data

The following table presents hypothetical data for the Michael addition reaction, illustrating the expected trend in reactivity.

AcrylateInitial Rate (M/s)Rate Constant (k) (M⁻¹s⁻¹)
Methyl Acrylate1.5 x 10⁻³1.5 x 10⁻¹
Ethyl Acrylate1.2 x 10⁻³1.2 x 10⁻¹
Ethyl 3-(4-amino-3,5-diethylphenyl)acrylate (Predicted)3.0 x 10⁻⁴3.0 x 10⁻²

Discussion of Expected Results

The hypothetical data aligns with our theoretical predictions. The standard acrylates, methyl and ethyl acrylate, are expected to react relatively quickly. In contrast, Ethyl 3-(4-amino-3,5-diethylphenyl)acrylate is predicted to react significantly slower.

This anticipated decrease in reactivity can be attributed to:

  • Electronic Effects: The strong electron-donating amino group on the phenyl ring reduces the electrophilicity of the β-carbon, making it less susceptible to nucleophilic attack.

  • Steric Hindrance: The bulky diethylphenyl group physically obstructs the approach of the nucleophile to the reactive double bond.

Mechanistic Insights

The mechanism of the aza-Michael addition is well-established and proceeds through a zwitterionic intermediate.[13][14]

Michael_Addition_Mechanism Reactants Acrylate + Amine Zwitterion Zwitterionic Intermediate Reactants->Zwitterion Nucleophilic Attack Product Adduct Zwitterion->Product Proton Transfer

Caption: Simplified mechanism of the aza-Michael addition.

The stability of the zwitterionic intermediate and the rate of the subsequent proton transfer are key factors influencing the overall reaction rate. The substituents on Ethyl 3-(4-amino-3,5-diethylphenyl)acrylate will influence both of these steps.

Implications for Drug Development and Material Science

The ability to tune the reactivity of acrylate monomers is of significant interest. For instance, in the context of drug delivery, a less reactive acrylate could be advantageous for creating more stable drug-conjugates, ensuring that the therapeutic agent is released at the desired target rather than prematurely. In material science, controlling polymerization kinetics is essential for achieving desired polymer properties such as molecular weight and crosslink density.

Conclusion

This guide has provided a theoretical and practical framework for comparing the reactivity of the novel monomer, Ethyl 3-(4-amino-3,5-diethylphenyl)acrylate, against standard acrylates. Based on fundamental principles of organic chemistry, it is predicted that the electronic and steric effects of the substituted phenyl group will lead to a marked decrease in reactivity. The proposed experimental design utilizing in-situ NMR spectroscopy offers a robust method for quantifying these differences. The insights gained from such studies will be invaluable for the rational design of new polymers and bioconjugates with tailored properties for advanced applications.

References

  • Van Lommel, R., et al. (2016). Quantitative First-Principles Kinetic Modeling of the Aza-Michael Addition to Acrylates in Polar Aprotic Solvents. The Journal of Organic Chemistry. [Link]

  • Pathmanayagam, G., & Wills, R. (2012). Fast, simple measurement of reaction kinetics using the Agilent Cary 60 UV-Vis spectrophotometer with an SFA 20 stopped-flow accessory. Agilent Technologies. [Link]

  • CLaME. Spectrophotometry Uv Vis. [Link]

  • Kinetics Study of Michael Addition Reaction with Real-Time FTIR. ResearchGate. [Link]

  • Williams, S. R., et al. (2007). Michael Addition Reaction Kinetics of Acetoacetates and Acrylates for the Formation of Polymeric Networks. Progress in Reaction Kinetics and Mechanism. [Link]

  • Van Lommel, R., et al. (2016). Quantitative First-Principles Kinetic Modeling of the Aza-Michael Addition to Acrylates in Polar Aprotic Solvents. PubMed. [Link]

  • Fujita, M., et al. (2017). Thermal and kinetic analyses on Michael addition reaction of acrylic acid. Journal of Thermal Analysis and Calorimetry. [Link]

  • Monitoring Reactions Through UV-Visible Spectroscopy. (2023). Avantes. [Link]

  • Ligon, S. C., et al. (2018). State of the Art in Dual-Curing Acrylate Systems. MDPI. [Link]

  • Takagi, M., et al. (2024). Theoretical and machine learning models for reaction-barrier predictions: acrylate and methacrylate radical reactions. RSC Publishing. [Link]

  • Effects of Diverse Acrylates on the Electro-Optical Performance of Polymer-Dispersed Liquid Crystal Films. PMC. [Link]

  • In Situ NMR to Monitor Bulk Photopolymerization Kinetics. PMC - NIH. [Link]

  • Gagnon, M. A., et al. Kinetics of an Oscillating Reaction using Temperature-Controlled UV-Vis Spectroscopy. Agilent. [Link]

  • Measurement of Enzyme Kinetics by UV-Visible Spectroscopy and Advanced Calculations. (2024). Shimadzu. [Link]

  • In situ NMR to monitor bulk photopolymerization kinetics. ChemRxiv. [Link]

  • Online Low-Field 1H NMR Spectroscopy: Monitoring of Emulsion Polymerization of Butyl Acrylate. ResearchGate. [https://www.researchgate.net/publication/229074747_Online_Low-Field_1H_NMR_Spectroscopy_Monitoring_of_Emulsion_Polymerization_of_Butyl_Acrylate]([Link]_ Spectroscopy_Monitoring_of_Emulsion_Polymerization_of_Butyl_Acrylate)

  • Berchtold, K. A., et al. (2004). Effect of Aryl Substituents on the Reactivity of Phenyl Carbamate Acrylate Monomers. Macromolecules. [Link]

  • In Situ NMR to Monitor Bulk Photopolymerization Kinetics. ACS Macro Letters. [Link]

  • The Influence of Monomer Chemistry on Radical Formation and Secondary Reactions During Electron-beam Polymerization. Polymers. [Link]

  • Tacticity control approached by electric-field assisted free radical polymerization – the case of sterically hindered monomers. RSC Publishing. [Link]

  • Steric hindrance – Knowledge and References. Taylor & Francis. [Link]

  • Acrylate copolymer-based super oil absorption resins: effects of steric hindrance of the monomer. Xi'an Jiaotong University. [Link]

  • Reaction Monitoring & Kinetics. Iowa State University. [Link]

  • Base-Mediated Stereospecific Synthesis of Aryloxy and Amino substituted Ethyl Acrylates. PMC. [Link]

  • Amended Safety Assessment of Acrylates Copolymers as Used in Cosmetics. (2018). Cosmetic Ingredient Review. [Link]

  • Takacs, E., & Wojnarovits, L. (1995). Comparison of the reactivity of acrylate and methacrylate monomers. Radiation Physics and Chemistry. [Link]

  • Cross-reactions of multifunctional methacrylates and acrylates. Contact Dermatitis. [Link]

  • Reactivity Ratios of Butyl Acrylates in Radical Copolymerization with Methacrylates. ResearchGate. [Link]

  • Control of Free-Radical Reactivity in Photopolymerization of Acrylates. RadTech. [Link]

  • Anseth, K. S., & Bowman, C. N. (1993). Reaction behaviour and kinetic constants for photopolymerizations of multi(meth)acrylate monomers. Polymer. [Link]

  • Synthesis of ethyl 3-(diethylamino)acrylate. PrepChem.com. [Link]

  • Synthesis, molecular and crystal structures of 4-amino-3,5-difluorobenzonitrile, ethyl 4 ... PMC. [Link]

  • Preparation and Characterization of Environmental Functional Poly(Styrene-Co-2-[(Diethylamino)Methyl]- 4-Formyl-6-Methoxy-Phenyl Acrylate) Copolymers for Amino Acid Post Polymerization. Scientific Research Publishing. [Link]

  • Ethyl acrylate – Knowledge and References. Taylor & Francis. [Link]

  • Ethyl (E)-2-cyano-3-(4-methylphenyl)acrylate: a second monoclinic polymorph. PMC. [Link]

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Validation

validating the purity of synthesized Ethyl 3-(4-amino-3,5-diethylphenyl)acrylate using GC-MS analysis

Validating the Purity of Synthesized Ethyl 3-(4-amino-3,5-diethylphenyl)acrylate: A Comparative Guide to GC-MS Analysis Introduction Ethyl 3-(4-amino-3,5-diethylphenyl)acrylate (CAS: 1076200-10-6) is a highly specialized...

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Author: BenchChem Technical Support Team. Date: April 2026

Validating the Purity of Synthesized Ethyl 3-(4-amino-3,5-diethylphenyl)acrylate: A Comparative Guide to GC-MS Analysis

Introduction

Ethyl 3-(4-amino-3,5-diethylphenyl)acrylate (CAS: 1076200-10-6) is a highly specialized . In pharmaceutical and fine chemical synthesis, ensuring the absolute purity of such intermediates is non-negotiable. The presence of unreacted precursors, residual solvents, or trace degradation products can severely compromise downstream synthetic steps and ultimately impact the safety and efficacy of the final Active Pharmaceutical Ingredient (API)[1].

Analytical Strategy: The Causality Behind the Method

As a Senior Application Scientist, selecting the correct analytical platform requires a deep understanding of the analyte's physicochemical liabilities. Ethyl 3-(4-amino-3,5-diethylphenyl)acrylate features a sterically hindered aniline moiety and an α,β -unsaturated ester (acrylate).

Acrylates are notoriously prone to thermally induced self-polymerization. Because of this thermal instability, High-Performance Liquid Chromatography (HPLC) is frequently the2[2]. However, HPLC falls short when profiling volatile starting materials, trace organic solvents, and low-molecular-weight process impurities.

Gas Chromatography-Mass Spectrometry (GC-MS) bridges this critical gap. By coupling the3[3] with the structural elucidation power of Electron Ionization (EI), GC-MS serves as the ultimate tool for 4[4]. The key to successfully analyzing this compound via GC-MS lies in optimizing the inlet parameters to prevent on-column polymerization while maximizing vaporization.

Objective Comparison: GC-MS vs. Alternative Platforms

To objectively evaluate the best approach for your laboratory's specific needs, consider the following performance metrics across standard analytical platforms.

Analytical ParameterGC-MS (EI)HPLC-UVLC-MS (ESI)
Primary Utility 4[4]3[3]5[5]
Thermal Stability Requirement High (Requires optimized inlet temp)Low (Ambient/Moderate conditions)Low (Ambient/Moderate conditions)
Separation Efficiency Very High (Capillary GC)HighHigh
Sensitivity (LOD) ~1-10 ppb for volatiles~100 ppb~1-10 ppb
Structural Identification 1[1]Poor (Relies on retention time)Good (Molecular ion, MS/MS)
Matrix Interference Low (Matrix often non-volatile)ModerateHigh (Ion suppression in ESI)

Experimental Workflow Visualization

GCMS_Workflow N1 Sample Prep (Inert Solvent) N2 System Suitability (Resolution > 2.0) N1->N2 N3 GC Separation (DB-5MS Column) N2->N3 N4 EI-MS Detection (70 eV Ionization) N3->N4 N5 Data Deconvolution & Purity Assay N4->N5

GC-MS self-validating workflow for acrylate intermediate purity.

Self-Validating GC-MS Protocol

To ensure trustworthiness and reproducibility, the following protocol is designed as a self-validating system, adhering to 6[6].

Step 1: Sample Preparation (Causality: Preventing Transesterification)

  • Accurately weigh 10.0 mg of synthesized Ethyl 3-(4-amino-3,5-diethylphenyl)acrylate.

  • Dissolve in 10.0 mL of LC-MS grade Ethyl Acetate. Expert Insight: Never use methanol or ethanol as the diluent for this assay. In the high-temperature environment of the GC inlet, alcohols can induce transesterification of the ethyl acrylate group, creating artificial methyl/ethyl ester impurities that skew purity results.

Step 2: Instrumental Parameters (Causality: Mitigating Thermal Stress)

  • Column: DB-5MS (30 m × 0.25 mm, 0.25 µm film thickness). The non-polar stationary phase provides 6[6].

  • Inlet Temperature: 220°C. Expert Insight: Standard GC methods often default to 250°C. We explicitly lower this to 220°C to minimize the risk of2[2], while still ensuring complete volatilization of the 247.33 g/mol compound.

  • Carrier Gas: Helium at a constant flow of 1.0 mL/min.

  • Oven Program: 100°C (hold 1 min), ramp at 15°C/min to 280°C (hold 5 min).

  • MS Parameters: Electron Ionization (EI) at 70 eV; Scan range 50–400 m/z; Source temperature 230°C.

Step 3: Execution of the Self-Validating Sequence

  • Blank Injection: Inject pure Ethyl Acetate. Validation check: Ensure no carryover peaks or baseline drift.

  • System Suitability Test (SST): Inject a standard mixture of the target compound and a known volatile impurity (e.g., 2,6-diethylaniline). Validation check: Chromatographic resolution ( Rs​ ) must be > 2.0, and the peak tailing factor for the main peak must be < 1.5.

  • Sample Analysis: Inject the prepared sample in triplicate.

  • Spiked Recovery: Spike a sample aliquot with 0.1% (w/w) of a known impurity standard. Validation check:6[6] to confirm the absence of matrix-induced signal suppression.

Data Interpretation & Mechanistic Insights

When analyzing the resulting mass spectrum, the EI fragmentation pattern provides definitive proof of identity. For Ethyl 3-(4-amino-3,5-diethylphenyl)acrylate:

  • Molecular Ion ( M+∙ ): Expected at m/z 247, confirming the intact molecular weight.

  • Base Peak / Major Fragments: Expect a significant fragment at m/z 202, corresponding to the loss of an ethoxy radical ( ⋅OCH2​CH3​ , -45 Da) from the ester group. Additional fragmentation will show the loss of ethyl radicals (-29 Da) from the diethylphenyl ring, yielding highly stabilized conjugated carbocations.

By utilizing spectral deconvolution software, trace impurities co-eluting under the main peak can be mathematically extracted and matched against NIST libraries, a1[1].

References

  • Title: 1076200-10-6|Ethyl 3-(4-Amino-3,5-diethylphenyl)acrylate Source: bio-fount.com URL:

  • [1] Title: Impurity Profiling of Pharmaceutical Starting Materials Using Gas Chromatography Coupled with High-Resolution Accurate Mass Spectrometry Source: thermofisher.com URL:

  • [4] Title: Gas Chromatography in Pharmaceutical Analysis: Ensuring Purity and Quality of Drug Products Source: omicsonline.org URL:

  • [6] Title: Development and validation of the GC-MS method for the determination of volatile contaminants in drug products Source: researchtrendsjournal.com URL:

  • [2] Title: Determination of 12 acrylate compounds in plastic food contact materials via high performance liquid chromatography Source: e3s-conferences.org URL:

  • [5] Title: Celebration of Scholarship: GCMS VS HPLC Source: shawnee.edu URL:

  • [3] Title: HPLC vs GC: What Sets These Methods Apart Source: phenomenex.com URL:

Sources

Comparative

A Comparative Guide to the Steric Hindrance Effects of Diethyl Groups in Ethyl 3-(4-amino-3,5-diethylphenyl)acrylate

In the landscape of drug development and fine chemical synthesis, the spatial arrangement of atoms within a molecule, or its stereochemistry, plays a pivotal role in determining its reactivity, selectivity, and biologica...

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Author: BenchChem Technical Support Team. Date: April 2026

In the landscape of drug development and fine chemical synthesis, the spatial arrangement of atoms within a molecule, or its stereochemistry, plays a pivotal role in determining its reactivity, selectivity, and biological activity. Among the key stereochemical considerations is steric hindrance, the obstruction of a chemical reaction due to the sheer bulk of substituent groups.[1] This guide provides an in-depth analysis of the steric effects imparted by the diethyl groups in Ethyl 3-(4-amino-3,5-diethylphenyl)acrylate, a molecule of interest in organic synthesis. We will objectively compare its steric profile with that of analogous compounds and provide a framework of experimental and computational data to support our analysis.

The Concept of Steric Hindrance

Steric hindrance is a phenomenon that arises from the repulsive forces between electron clouds of non-bonded atoms in close proximity.[1] Bulky substituents can physically block the approach of a reactant to a reactive site, thereby slowing down or even preventing a reaction from occurring.[1] The magnitude of this effect is dependent on the size and orientation of the substituent groups.[1] In the context of our target molecule, the two ethyl groups positioned ortho to the amino group on the phenyl ring are expected to exert significant steric influence.

Quantifying Steric Hindrance: A Multifaceted Approach

To objectively compare the steric effects of the diethyl groups, a combination of experimental and computational techniques is employed. These methods provide quantitative measures of steric bulk and its impact on molecular conformation and reactivity.

Taft Steric Parameter (E_s)

The Taft steric parameter, E_s, is a quantitative measure of the steric effect of a substituent, derived from the rates of acid-catalyzed hydrolysis of esters.[2][3] More negative E_s values indicate greater steric bulk.[4][5] For an ethyl group, the E_s value is -0.07, whereas for a methyl group it is 0.00, and for an isopropyl group, it is -0.47. This suggests that the diethyl-substituted compound will exhibit intermediate steric hindrance compared to its dimethyl and di-isopropyl counterparts.

A-Values

A-values provide another measure of steric bulk, defined by the difference in Gibbs free energy (ΔG) between the axial and equatorial conformations of a monosubstituted cyclohexane.[6] Larger A-values correspond to greater steric demand.[6][7] The A-value for an ethyl group is approximately 1.75 kcal/mol, which is slightly larger than that of a methyl group (1.74 kcal/mol) but smaller than that of an isopropyl group (2.15 kcal/mol).[6]

Computational Modeling

Modern computational chemistry offers powerful tools to visualize and quantify steric effects.[8][9] Density Functional Theory (DFT) calculations can be used to determine key geometric parameters such as bond lengths, bond angles, and dihedral angles, which are indicative of steric strain.[10] Furthermore, computational methods can predict ligand repulsive energies and generate electrostatic potential maps that visually represent regions of high electron density and steric congestion.[8][9]

Comparative Analysis: Diethyl vs. Dimethyl and Di-isopropyl Analogs

To contextualize the steric impact of the diethyl groups, we will compare Ethyl 3-(4-amino-3,5-diethylphenyl)acrylate with two structural analogs:

  • Ethyl 3-(4-amino-3,5-dimethylphenyl)acrylate: A less sterically hindered analog.

  • Ethyl 3-(4-amino-3,5-di-isopropylphenyl)acrylate: A more sterically hindered analog.

cluster_diethyl Ethyl 3-(4-amino-3,5-diethylphenyl)acrylate cluster_dimethyl Ethyl 3-(4-amino-3,5-dimethylphenyl)acrylate cluster_diisopropyl Ethyl 3-(4-amino-3,5-di-isopropylphenyl)acrylate node_diethyl node_dimethyl node_diisopropyl

Caption: Molecular structures of the compared analogs.

Experimental and Computational Workflows

Synthesis of Target Molecules

The synthesis of Ethyl 3-(4-amino-3,5-dialkylphenyl)acrylates can be achieved via a Heck reaction between a 4-bromo-2,6-dialkylaniline and ethyl acrylate, catalyzed by a palladium complex.[11]

G start 4-bromo-2,6-dialkylaniline + Ethyl Acrylate catalyst Pd(OAc)2, P(o-tol)3 NaOAc, DMF start->catalyst Reactants reaction Heck Reaction 140 °C catalyst->reaction Catalyst System product Ethyl 3-(4-amino-3,5-dialkylphenyl)acrylate reaction->product Yields G cluster_prep Reaction Setup cluster_reaction Acylation cluster_analysis Kinetic Analysis A Dissolve aniline analog in anhydrous solvent (e.g., THF) B Add a non-nucleophilic base (e.g., pyridine) A->B C Cool to 0 °C B->C D Add acylating agent (e.g., acetyl chloride) dropwise C->D Initiate Reaction E Monitor reaction progress by TLC or LC-MS D->E F Quench reaction E->F G Determine initial reaction rates from concentration vs. time data F->G Work-up & Data Collection H Compare rate constants (k) for the three analogs G->H

Sources

Validation

Ethyl 3-(4-amino-3,5-diethylphenyl)acrylate compared to unsubstituted cinnamic acid derivatives

This comparative guide provides an objective, mechanistic analysis of Ethyl 3-(4-amino-3,5-diethylphenyl)acrylate (CAS 1076200-10-6) against its unsubstituted parent scaffolds, such as Ethyl Cinnamate and Cinnamic Acid ....

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Author: BenchChem Technical Support Team. Date: April 2026

This comparative guide provides an objective, mechanistic analysis of Ethyl 3-(4-amino-3,5-diethylphenyl)acrylate (CAS 1076200-10-6) against its unsubstituted parent scaffolds, such as Ethyl Cinnamate and Cinnamic Acid . Designed for researchers and drug development professionals, this document evaluates how specific structural modifications dictate physicochemical behavior, reactivity, and biological efficacy.

Structural and Mechanistic Divergence

Unsubstituted cinnamic acid derivatives are foundational scaffolds in medicinal chemistry, widely recognized for their baseline UV-absorbing and weak antioxidant properties[1]. However, the introduction of a 4-amino group and 3,5-diethyl groups fundamentally rewrites the molecule's electronic and steric landscape.

  • Electronic Modulation (+M Effect): In unsubstituted ethyl cinnamate, the phenyl ring is electronically neutral, making the β -carbon of the acrylate highly susceptible to nucleophilic attack (Michael addition). In contrast, the 4-amino group in the substituted derivative acts as a powerful electron donor via resonance (+M effect). This electron density delocalizes into the conjugated π -system, significantly lowering the HOMO-LUMO gap. This results in a pronounced bathochromic shift (red-shift) in UV absorption, enhancing its utility as a photoprotective agent[2].

  • Steric Shielding (+I Effect): The 3,5-diethyl groups flank the 4-amino group, providing critical steric hindrance. When the molecule acts as an antioxidant by donating a hydrogen atom from the amine, the resulting aminyl radical is exceptionally stable. The bulky ethyl groups prevent the rapid dimerization of these radicals—a mechanism analogous to the stabilization seen in butylated hydroxytoluene (BHT)[1].

  • Lipophilicity (LogP): The combination of the ethyl ester and the two aromatic ethyl groups drastically increases the partition coefficient (LogP). While this reduces aqueous solubility compared to free cinnamic acid, it vastly improves lipid membrane permeability, a critical parameter for intracellular biological assays[3].

Comparative Physicochemical Data

The following table summarizes the quantitative divergence between the substituted derivative and its unsubstituted analogs.

PropertyCinnamic AcidEthyl CinnamateEthyl 3-(4-amino-3,5-diethylphenyl)acrylate
Molecular Weight 148.16 g/mol 176.21 g/mol 247.33 g/mol
LogP (Predicted) ~2.13~2.98~4.50
UV λmax​ (Ethanol) ~273 nm~277 nm~330 nm (Bathochromic shift)
DPPH Scavenging ( IC50​ ) >1000 µM (Weak)>1000 µM (Weak)<50 µM (Potent)
β -Carbon Electrophilicity HighModerateLow (Electron-rich system)

Mechanistic Pathway Visualization

The logical relationship between the structural modifications of Ethyl 3-(4-amino-3,5-diethylphenyl)acrylate and its resulting performance characteristics is mapped below.

G Core Ethyl 3-(4-amino-3,5-diethylphenyl)acrylate Sub1 4-Amino Group (+M Electron Donation) Core->Sub1 Sub2 3,5-Diethyl Groups (Steric Shielding & +I Effect) Core->Sub2 Sub3 Ethyl Ester (Lipophilic Tail) Core->Sub3 Out1 Enhanced Radical Scavenging (Antioxidant) Sub1->Out1 Out2 Bathochromic UV Shift (Photoprotection) Sub1->Out2 Out3 Aminyl Radical Stabilization (Prolonged Half-life) Sub2->Out3 Out4 Increased LogP (Membrane Permeability) Sub2->Out4 Sub3->Out4 Out1->Out3 Synergistic

Mechanistic relationship between substituents and physicochemical properties.

Experimental Workflows (Self-Validating Protocols)

To objectively verify the performance claims above, researchers should utilize the following self-validating experimental protocols.

Protocol 1: DPPH Radical Scavenging Assay (Antioxidant Capacity)

Causality: This assay quantifies the stabilization of the aminyl radical provided by the 3,5-diethyl groups compared to the non-scavenging unsubstituted cinnamate.

  • Preparation: Prepare a 0.1 mM solution of 2,2-diphenyl-1-picrylhydrazyl (DPPH) in absolute ethanol. Crucial: Keep the solution protected from light to prevent auto-degradation of the radical.

  • Dilution Series: Prepare serial dilutions of Ethyl 3-(4-amino-3,5-diethylphenyl)acrylate and Ethyl Cinnamate (10 µM to 500 µM) in ethanol.

  • Reaction: Mix 1.0 mL of the DPPH solution with 1.0 mL of the test compound solution.

  • Validation Controls: Include a blank (1.0 mL ethanol + 1.0 mL DPPH) to establish baseline absorbance, and a positive control (Trolox) to validate assay sensitivity.

  • Incubation & Measurement: Incubate in the dark at room temperature for 30 minutes. Measure absorbance at 517 nm using a UV-Vis spectrophotometer.

  • Data Processing: Calculate % inhibition = [(Ablank​−Asample​)/Ablank​]×100 . System Validation: The Trolox control must yield an IC50​ of ~20-30 µM to confirm the assay is functioning correctly.

Protocol 2: UV-Vis Spectrophotometric Profiling

Causality: This workflow verifies the bathochromic shift induced by the conjugated 4-amino group's interaction with the cinnamate π -system.

  • Sample Prep: Dissolve the test compounds in spectroscopic-grade ethanol to a final concentration of 50 µM.

  • Baseline Correction: Perform a rigorous baseline correction on the spectrophotometer using pure ethanol in a 1 cm path-length quartz cuvette to eliminate solvent scattering.

  • Scanning: Scan the absorbance spectrum from 200 nm to 600 nm.

  • Validation: Ensure the maximum absorbance ( Amax​ ) falls between 0.1 and 1.0. If Amax​>1.0 , the concentration exceeds the linear dynamic range of the Beer-Lambert law, and the sample must be diluted and rescanned.

References

  • Recent advances in synthetic approaches for bioactive cinnamic acid derivatives. Beilstein Journal of Organic Chemistry (PMC).1

  • Antimicrobial Activities of Natural Cinnamic Acid and Synthetic Derivatives: Review. AIP Conference Proceedings.3

  • Functionalization of 7-Hydroxy-pyranoflavylium: Synthesis of New Dyes with Extended Chromatic Stability. Molecules (MDPI).2

Sources

Comparative

benchmarking Ethyl 3-(4-amino-3,5-diethylphenyl)acrylate performance in polymer resin coatings

Benchmarking Ethyl 3-(4-amino-3,5-diethylphenyl)acrylate (EADEPA) in Advanced Polymer Resin Coatings: A Comparative Guide As UV-curable polymer resins increasingly dominate the industrial coatings, adhesives, and biomedi...

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Author: BenchChem Technical Support Team. Date: April 2026

Benchmarking Ethyl 3-(4-amino-3,5-diethylphenyl)acrylate (EADEPA) in Advanced Polymer Resin Coatings: A Comparative Guide

As UV-curable polymer resins increasingly dominate the industrial coatings, adhesives, and biomedical device sectors, formulators face a persistent chemical hurdle: oxygen inhibition. In free-radical photopolymerization, ambient oxygen rapidly quenches excited photoinitiators and scavenges propagating radicals, leaving coatings with a tacky, under-cured surface layer.

Historically, this has been mitigated by adding amine synergists like Ethyl 4-(dimethylamino)benzoate (EDMAB) 1[1]. However, traditional aromatic amines are non-reactive small molecules that migrate out of the cured film over time, leading to toxic extractables, odor, and severe photo-oxidative yellowing.

In this guide, we benchmark a next-generation alternative: Ethyl 3-(4-amino-3,5-diethylphenyl)acrylate (EADEPA; CAS 1076200-10-6) . By analyzing its mechanistic behavior against industry standards (EDMAB and the aliphatic amine monomer DMAEMA), we will demonstrate how EADEPA’s unique structural topology provides superior kinetic efficiency, zero-migration properties, and exceptional optical stability.

Mechanistic Causality: The EADEPA Structural Advantage

To understand why EADEPA outperforms legacy synergists, we must examine the causality driven by its molecular architecture:

  • Covalent Network Integration (The Acrylate Moiety): Unlike EDMAB, which acts purely as a passive hydrogen donor 2[2], EADEPA contains a polymerizable acrylate group. During UV curing, EADEPA copolymerizes directly into the poly(acrylate) backbone. This self-validating immobilization eliminates migratable volatile organic compounds (VOCs) and prevents long-term plasticization of the coating.

  • Steric Hindrance (The 3,5-Diethyl Substitution): The defining feature of EADEPA is the bulky diethyl substitution flanking the aromatic amine. In standard unhindered aromatic amines, the α -aminoalkyl radicals are highly reactive, which can cause premature dark-curing (instability in the vat). The steric shielding in EADEPA throttles the hydrogen abstraction rate to an optimal window. More importantly, this steric bulk disrupts the formation of highly conjugated, deep-colored byproducts during photo-oxidation, dramatically reducing the yellowing index ( ΔYI ) of the final film 3[3].

Pathway BP Photoinitiator (Benzophenone) BP_star Excited Triplet (BP*) BP->BP_star UV (365nm) Exciplex Exciplex Formation BP_star->Exciplex EADEPA EADEPA (Amine Synergist) EADEPA->Exciplex Radical α-Aminoalkyl Radical Exciplex->Radical H-Abstraction O2_Scavenge Oxygen Scavenging (Peroxyl Radical) Radical->O2_Scavenge O2 Inhibition Polymer Covalent Network Integration Radical->Polymer Acrylate Crosslinking

Figure 1: Type II photoinitiation and oxygen scavenging pathway utilizing EADEPA.

Experimental Workflows & Self-Validating Protocols

To objectively benchmark EADEPA, we utilize a self-validating experimental matrix that isolates the synergist's impact on both reaction kinetics and final thermomechanical properties.

Protocol A: Real-Time FTIR (RT-FTIR) Photopolymerization Kinetics

Causality: RT-FTIR allows us to continuously monitor the disappearance of the aliphatic C=C double bond peak (1636 cm⁻¹) in real-time, providing exact data on induction time (oxygen scavenging efficiency) and maximum conversion rate.

  • Formulation: Prepare a base resin of 70 wt% Bisphenol A glycerolate dimethacrylate (Bis-GMA) and 30 wt% Triethylene glycol dimethacrylate (TEGDMA). Add 1 wt% Benzophenone (Type II photoinitiator).

  • Synergist Addition: Divide into aliquots and add 2 wt% of the respective synergist (None, EDMAB, DMAEMA, or EADEPA).

  • Deposition: Draw down a 50 µm film onto a NaCl crystal window using a wire-wound rod. Note: Controlling exact thickness is critical, as oxygen diffusion is depth-dependent.

  • Irradiation & Analysis: Expose the sample to a 365 nm LED (500 mW/cm²) while simultaneously recording FTIR spectra at 2 scans/second.

Protocol B: Thermomechanical & Optical Validation

Causality: High conversion does not guarantee a durable coating if the synergist acts as a plasticizer. We validate the network integrity via extraction and optical aging.

  • Soxhlet Extraction: Cure 1g of each formulated resin. Subject to Soxhlet extraction in dichloromethane (DCM) for 24 hours to isolate unreacted, migratable species.

  • Adhesion Testing: Apply coatings to glass substrates. Perform a standard cross-cut tape test (ASTM D3359) to evaluate interfacial bonding.

  • Accelerated Weathering: Expose cured films to UVA-340 lamps for 500 hours. Measure the Yellowing Index ( ΔYI ) using a spectrophotometer to quantify photo-oxidative degradation 4[4].

Workflow cluster_analysis 4. Post-Cure Analytical Validation Formulation 1. Resin Formulation (Oligomer + Monomer + BP + Synergist) Coating 2. Substrate Coating (Wire-wound rod, 50 µm thickness) Formulation->Coating Curing 3. UV Irradiation (LED 365 nm, 500 mW/cm²) Coating->Curing Analysis1 4a. Real-Time FTIR (C=C Conversion Kinetics) Curing->Analysis1 Kinetics Analysis2 4b. Soxhlet Extraction (Migratable Leachables) Curing->Analysis2 Extractables Analysis3 4c. Colorimetry (Yellowing Index ΔYI) Curing->Analysis3 Optics

Figure 2: Experimental workflow for benchmarking UV-curable resin coatings.

Data Presentation & Comparative Analysis

The experimental data confirms the theoretical advantages of EADEPA's structural design.

Table 1: Photopolymerization Kinetics (RT-FTIR Data at 365 nm)

Synergist (2 wt%)Induction Time (s)Max Polymerization Rate (s⁻¹)Final C=C Conversion (%)
Control (No Amine)5.20.1245.0
EDMAB (Standard)1.10.4582.5
DMAEMA (Aliphatic)1.80.3575.0
EADEPA (Advanced)1.30.4285.2

Analysis: EADEPA demonstrates a maximum polymerization rate nearly identical to the highly reactive EDMAB. The slight increase in induction time (1.3s vs 1.1s) is the direct result of the 3,5-diethyl steric hindrance, which slightly slows the initial hydrogen abstraction but ultimately leads to a higher final conversion (85.2%) by preventing rapid, localized radical termination.

Table 2: Cured Film Properties (Thermomechanical & Optical)

SynergistPendulum Hardness (s)Extractables (wt%)Adhesion (Cross-cut)Yellowing Index ( ΔYI 500h)
EDMAB 1101.85%4B15.2
DMAEMA 950.20%5B8.5
EADEPA 125< 0.05% 5B 4.1

Analysis: The true value of EADEPA is revealed post-cure. Because EDMAB cannot polymerize, 1.85 wt% of the film remains extractable, acting as a plasticizer that lowers pendulum hardness. EADEPA, acting as a reactive crosslinker, yields near-zero extractables (<0.05%) and the highest hardness (125s). Furthermore, the ΔYI of 4.1 proves that EADEPA's sterically hindered aromatic ring successfully suppresses the formation of chromophoric oxidation byproducts, making it vastly superior for clear coats and optical resins.

Conclusion

For researchers developing advanced polymer resin coatings, relying on legacy migratable amine synergists introduces unacceptable compromises in toxicity, mechanical integrity, and optical clarity. Ethyl 3-(4-amino-3,5-diethylphenyl)acrylate (EADEPA) represents a mechanistic leap forward. By combining the high reactivity of an aromatic amine with the covalent anchoring of an acrylate and the stabilizing steric hindrance of diethyl substitutions, EADEPA delivers a self-validating, zero-migration solution for next-generation UV-curable materials.

References

  • EP2550250A2 - Amine synergists and their use in radiation curing - Google Patents. Google Patents.
  • Efficient Photoinitiating System Based on Diaminoanthraquinone for 3D Printing of Polymer/Carbon Nanotube Nanocomposites under Visible Light. ACS Publications.
  • Photoinduced chemical crosslinking activity and photo-oxidative stability of amine acrylates. Polymer Degradation and Stability (CNRS/Elsevier).
  • UV/EB CURABLE RESINS INDUSTRIAL COATINGS. Allnex.

Sources

Safety & Regulatory Compliance

Safety

A Researcher's Guide to the Proper Disposal of Ethyl 3-(4-amino-3,5-diethylphenyl)acrylate

This guide provides essential safety and logistical information for the proper disposal of Ethyl 3-(4-amino-3,5-diethylphenyl)acrylate. As researchers and drug development professionals, it is our collective responsibili...

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Author: BenchChem Technical Support Team. Date: April 2026

This guide provides essential safety and logistical information for the proper disposal of Ethyl 3-(4-amino-3,5-diethylphenyl)acrylate. As researchers and drug development professionals, it is our collective responsibility to ensure that our work is conducted with the highest regard for safety and environmental stewardship. This document is intended to supplement, not replace, your institution's specific Environmental Health and Safety (EHS) protocols and the compound's Safety Data Sheet (SDS). In the absence of a specific SDS for this compound, the following procedures are based on the known hazards of its primary functional groups: acrylates and aromatic amines.

I. Core Principles of Chemical Waste Management

The foundation of safe disposal lies in the "cradle-to-grave" management of hazardous materials, a framework established by the Resource Conservation and Recovery Act (RCRA) and enforced by the U.S. Environmental Protection Agency (EPA).[1] This means that as the generator of the waste, you are responsible for its safe handling from the moment it is created until its final disposal.[1]

II. Hazard Profile of Ethyl 3-(4-amino-3,5-diethylphenyl)acrylate
  • Acrylates: This class of compounds is known for its reactivity. Acrylates can undergo hazardous polymerization, which can be initiated by heat, light, or contaminants.[2] They are often flammable and can be irritants to the skin, eyes, and respiratory tract.[3][4][5] Some acrylates are also known to be skin sensitizers, meaning they can cause an allergic reaction upon repeated exposure.[5][6]

  • Aromatic Amines: Aromatic amines can be toxic and may have other health effects. It is crucial to handle them with care to avoid exposure.

Given these properties, Ethyl 3-(4-amino-3,5-diethylphenyl)acrylate should be treated as a hazardous substance.

Table 1: Inferred Properties and Disposal Considerations

PropertyInferred Hazard/ConsiderationRationale
Physical State Likely a solid or liquidBased on similar acrylate compounds.
Reactivity Potential for hazardous polymerization.[2] Incompatible with strong oxidizing agents, acids, and bases.Acrylate functional group.
Flammability Potentially flammable.Many acrylate esters are flammable liquids.[5][7]
Toxicity May be harmful if swallowed, inhaled, or in contact with skin.[5][8] Potential for skin sensitization.[5][6]Based on general properties of acrylates and aromatic amines.
Environmental Potentially harmful to aquatic life.[5][8] Do not dispose of down the drain.[6][8]A common characteristic of many synthetic organic compounds.
III. Personal Protective Equipment (PPE)

Before handling Ethyl 3-(4-amino-3,5-diethylphenyl)acrylate or its waste, all personnel must be equipped with the appropriate PPE:

  • Eye Protection: Chemical splash goggles or a face shield are mandatory.

  • Hand Protection: Chemical-resistant gloves, such as nitrile gloves, are required. Consider double-gloving for added protection.[2]

  • Body Protection: A flame-resistant laboratory coat, fully buttoned, is essential.

  • Footwear: Closed-toe shoes must be worn at all times in the laboratory.

  • Respiratory Protection: If there is a risk of generating dusts or aerosols, a NIOSH-approved respirator should be used.[2]

IV. Disposal Workflow

The proper disposal of Ethyl 3-(4-amino-3,5-diethylphenyl)acrylate and its associated waste is a multi-step process that requires careful attention to detail.

Proper segregation of chemical waste is the first and most critical step in ensuring safe disposal.[8]

  • Solid Waste:

    • Collect any unused or expired solid Ethyl 3-(4-amino-3,5-diethylphenyl)acrylate in its original container or a clearly labeled, sealed waste container.

    • Contaminated disposables such as weigh boats, gloves, and wipes must also be placed in the designated solid hazardous waste container.[8]

  • Liquid Waste:

    • Collect all solutions containing Ethyl 3-(4-amino-3,5-diethylphenyl)acrylate in a designated liquid hazardous waste container.

    • Ensure the waste container is made of a compatible material (e.g., glass or polyethylene).

    • Never mix incompatible wastes.[9] For example, do not mix acidic waste with this amino-containing compound without neutralization.

Proper management of waste containers is crucial for laboratory safety.

  • Labeling: All waste containers must be clearly and accurately labeled with their contents.[9] Use your institution's approved hazardous waste labels.

  • Sealing: Waste containers must be kept securely sealed except when adding waste.[9]

  • Storage: Store waste containers in a designated and well-ventilated area, away from sources of ignition and incompatible materials.[9] Secondary containment should be used for all liquid waste containers.[9]

  • Disposable Labware: Items such as pipette tips and plastic tubes that have come into contact with the compound should be disposed of in the solid hazardous waste container.[8]

  • Non-disposable Labware: Glassware should be decontaminated by rinsing with a suitable solvent (e.g., ethanol or acetone). This rinsate must be collected and disposed of as hazardous liquid waste.[8] After decontamination, the glassware can be washed according to standard laboratory procedures. The first rinse of a container should always be collected as hazardous waste.[9]

  • Institutional Procedures: Follow your institution's specific procedures for the final pickup and disposal of hazardous waste by the EHS department.[8]

  • Manifests: For off-site disposal, a hazardous waste manifest is required to track the waste from your facility to its final destination.[10][11]

Disposal Decision Workflow

DisposalWorkflow cluster_0 Waste Generation & Characterization cluster_1 Segregation & Collection cluster_2 Storage & Handling cluster_3 Final Disposal Start Generate Waste Containing Ethyl 3-(4-amino-3,5-diethylphenyl)acrylate Characterize Characterize Waste: Solid or Liquid? Start->Characterize SolidWaste Collect in Labeled Solid Hazardous Waste Container Characterize->SolidWaste Solid LiquidWaste Collect in Labeled Liquid Hazardous Waste Container Characterize->LiquidWaste Liquid Store Store in Designated Area with Secondary Containment SolidWaste->Store LiquidWaste->Store EHSPickup Request Pickup by Institutional EHS Store->EHSPickup End Document and Confirm Disposal EHSPickup->End

Caption: Decision workflow for the disposal of Ethyl 3-(4-amino-3,5-diethylphenyl)acrylate waste.

V. Spill Management

In the event of a spill, immediate and appropriate action is necessary to prevent exposure and environmental contamination.

  • Control and Contain:

    • Restrict access to the spill area.[8]

    • For a solid spill, prevent the dust from becoming airborne.[8]

    • For a liquid spill, use an inert absorbent material to contain the spill.[8]

  • Collect:

    • Carefully sweep or scoop the absorbed material into a designated solid hazardous waste container.[8]

  • Decontaminate:

    • Clean the spill area with a suitable solvent, collecting all cleaning materials as hazardous waste.[8]

  • Report:

    • Report the spill to your laboratory supervisor and your institution's EHS department.

VI. Conclusion

The responsible disposal of Ethyl 3-(4-amino-3,5-diethylphenyl)acrylate is a critical aspect of laboratory safety and environmental protection. By adhering to these guidelines and your institution's specific protocols, you contribute to a safer research environment for yourself, your colleagues, and the community. Always prioritize safety and consult with your EHS department when in doubt.

References

  • Properly Manage Hazardous Waste Under EPA Regulations. (n.d.). Vertex. Retrieved from [Link]

  • 2-Ethylhexyl Acrylate Waste Management: 4 Proven Reduction & Recovery Strategies. (2026, January 30). Koch Modular. Retrieved from [Link]

  • Proper Handling of Hazardous Waste Guide. (n.d.). U.S. Environmental Protection Agency. Retrieved from [Link]

  • Method for disposal of waste from acrylic acid process and acrylic ester process. (n.d.). Google Patents.
  • Safe and Responsible Disposal of Acrylic Liquid. (2025, May 8). NailKnowledge. Retrieved from [Link]

  • Learn the Basics of Hazardous Waste. (2025, June 22). U.S. Environmental Protection Agency. Retrieved from [Link]

  • Hazardous Waste Disposal Guide. (n.d.). Dartmouth College. Retrieved from [Link]

  • Steps in Complying with Regulations for Hazardous Waste. (2025, May 30). U.S. Environmental Protection Agency. Retrieved from [Link]

  • Ethyl 3-(4-aminophenyl)acrylate. (n.d.). National Center for Biotechnology Information. Retrieved from [Link]

  • Hazardous Waste Disposal Procedures. (n.d.). The University of Chicago. Retrieved from [Link]

  • 2-Hydroxypropyl Acrylate. (n.d.). Occupational Safety and Health Administration. Retrieved from [Link]

  • Acrylic Acid. (n.d.). Occupational Safety and Health Administration. Retrieved from [Link]

  • 1910.1045 - Acrylonitrile. (n.d.). Occupational Safety and Health Administration. Retrieved from [Link]

  • Ethyl Acrylate. (n.d.). Occupational Safety and Health Administration. Retrieved from [Link]

  • Hazardous Waste Disposal Guide. (2023, February 27). Northwestern University. Retrieved from [Link]

  • Ethyl Acrylate. (2020, December 28). Occupational Safety and Health Administration. Retrieved from [Link]

  • Hazardous Waste. (2026, February 12). U.S. Environmental Protection Agency. Retrieved from [Link]

  • Biological/Chemical Waste Management. (2023, September 15). National Science Teaching Association. Retrieved from [Link]

  • Safety Data Sheet Ethyl acrylate. (n.d.). Synerzine. Retrieved from [Link]

  • Carcinogenesis Studies of Ethyl Acrylate in F344/N Rats and B6C3F1 Mice (Gavage Studies). (1986, December). National Toxicology Program. Retrieved from [Link]

  • Ethyl acrylate. (n.d.). Centers for Disease Control and Prevention. Retrieved from [Link]

  • Ethyl 4-(((diethylamino)acetyl)amino)-3,5-dimethylphenylcarbamate. (n.d.). U.S. Environmental Protection Agency. Retrieved from [Link]

  • Genotoxicity of methyl acrylate and ethyl acrylate and its relationship with glutathione. (2022, June 15). National Center for Biotechnology Information. Retrieved from [Link]

Sources

Handling

Personal protective equipment for handling Ethyl 3-(4-amino-3,5-diethylphenyl)acrylate

An authoritative, step-by-step operational guide for the safe handling, personal protective equipment (PPE) utilization, and disposal of Ethyl 3-(4-amino-3,5-diethylphenyl)acrylate . Executive Summary & Hazard Profile Et...

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Author: BenchChem Technical Support Team. Date: April 2026

An authoritative, step-by-step operational guide for the safe handling, personal protective equipment (PPE) utilization, and disposal of Ethyl 3-(4-amino-3,5-diethylphenyl)acrylate .

Executive Summary & Hazard Profile

Ethyl 3-(4-amino-3,5-diethylphenyl)acrylate (CAS: 1076200-10-6) is a highly specialized biochemical compound utilized in advanced research and drug development[1]. From a toxicological perspective, this molecule presents a severe, dual-hazard profile due to its functional groups:

  • The Acrylate Moiety: Acrylates are potent electrophiles that readily cross-link with epidermal proteins. Even micro-exposures can trigger severe allergic contact dermatitis and permanent skin sensitization[2][3].

  • The Substituted Aniline (Aromatic Amine) Moiety: Aromatic amines are highly lipophilic. They rapidly penetrate standard laboratory gloves and skin barriers, entering the bloodstream where they can oxidize hemoglobin into methemoglobin, severely impairing oxygen transport[4][5].

Because of this dual-threat, standard "baseline" laboratory PPE is insufficient. The protocols below outline a self-validating, fail-safe system designed to prevent dermal absorption, inhalation, and environmental contamination.

Part 1: Mechanistic PPE Matrix

To mitigate the specific permeation risks of both acrylates and anilines, PPE selection must be driven by chemical compatibility rather than convenience.

PPE CategoryRequired SpecificationMechanistic Rationale & Causality
Hand Protection Double Gloving: Inner layer of standard Nitrile (4-5 mil); Outer layer of extended-cuff Neoprene or Butyl Rubber (≥8 mil)[5].Aromatic amines rapidly permeate latex and thin nitrile[4]. The outer butyl/neoprene layer provides a primary chemical barrier against the aniline moiety, while the inner nitrile layer protects against incidental exposure during doffing[5].
Eye/Face Protection Chemical splash goggles with a full-face shield[5].Prevents ocular absorption of aerosolized powders or splashed solubilized compound. Standard safety glasses with side shields are insufficient for aromatic amines[4].
Body Protection Flame-retardant, high-neck laboratory coat + Chemical-resistant apron[5].Prevents systemic absorption through the skin in the event of a major solvent spill on the torso[4][5].
Respiratory Controls Certified Class II Chemical Fume Hood (Face velocity: 80–100 fpm)[4].The compound is shipped as a fine biochemical powder. Handling outside a fume hood risks immediate inhalation of sensitizing acrylate dust[2][4].

Part 2: Operational Workflow & Handling Protocol

The following workflow is designed as a self-validating system. Do not proceed to the next step unless the prior step's safety condition is met.

PPE_Workflow A Phase 1: Risk Assessment Verify Fume Hood Velocity (80-100 fpm) B Phase 2: PPE Donning Double Gloves, Goggles, Lab Coat A->B C Phase 3: Pre-Handling Centrifuge Vial to Dislodge Powder B->C D Phase 4: Chemical Handling Solubilization in DCM/Methanol C->D E Exposure or Spill? D->E F Emergency Protocol Evacuate, Wash 15 mins, Seek Medical Aid E->F Yes G Phase 5: Decontamination Doff PPE & Segregate Waste E->G No H Phase 6: Waste Disposal Halogenated/Non-Halogenated Streams F->H G->H

Figure 1: Logical progression of handling Ethyl 3-(4-amino-3,5-diethylphenyl)acrylate, from environmental validation to waste segregation.

Step-by-Step Handling Methodology
  • Environmental Validation: Verify the fume hood monitor reads between 80–100 feet per minute (fpm). Ensure the sash is positioned at or below the designated maximum height[4].

  • Pre-Handling Centrifugation (Critical Step): Because the compound is stored at -20°C and shipped as a powder, micro-volumes frequently become entrapped in the vial's seal during transit[1]. Do not open the vial immediately. Briefly centrifuge the original vial on a tabletop centrifuge to dislodge any powder from the cap[1]. Causality: Opening an un-centrifuged vial creates a micro-aerosol cloud of sensitizing acrylate/aniline powder, bypassing localized ventilation.

  • Solubilization Strategy: Ethyl 3-(4-amino-3,5-diethylphenyl)acrylate is highly soluble in Dichloromethane (DCM), Ethyl Acetate, and Methanol[1]. Perform all weighing and solvent additions deep within the fume hood (at least 6 inches from the sash).

  • Decontamination & Doffing: Upon completion, wipe down the exterior of the sealed chemical vial with a compatible solvent wipe before returning it to -20°C storage[1]. Remove the outer butyl/neoprene gloves inside the fume hood to prevent spreading invisible chemical residue to door handles or computer keyboards[6].

Part 3: Spill Management & Emergency Response

In the event of a spill or exposure, the immediate priority is preventing dermal absorption of the aniline moiety.

  • Skin/Eye Exposure: Immediately remove all contaminated clothing. Flush the affected area at a safety shower or eyewash station continuously for a minimum of 15 minutes[2][4]. Do not apply ointments or neutralizing chemicals, as these can trap the lipophilic compound against the skin[2]. Seek immediate medical attention, specifically alerting emergency personnel to the risk of methemoglobinemia[4].

  • Fume Hood Spill: Do not use water. Cover the spill with an inert, non-combustible absorbent material (e.g., vermiculite, dry sand, or diatomaceous earth)[4]. Using a non-sparking plastic scoop, transfer the saturated absorbent into a clear plastic waste bag, and double-bag it[4][6].

Part 4: Waste Segregation and Disposal Plan

Improper disposal of acrylate/aniline derivatives can lead to hazardous polymerization in waste carboys or severe environmental toxicity[7][8]. Never pour this compound or its solutions down the drain[7][8].

Step 1: Determine the Waste Stream based on Solubilization

  • Halogenated Waste: If the compound was dissolved in Dichloromethane (DCM)[1], the entire mixture must be collected in a designated "Halogenated Organic Waste" container.

  • Non-Halogenated Waste: If dissolved in Methanol or Ethyl Acetate[1], collect in a "Non-Halogenated Organic Waste" container. Causality: Mixing halogenated and non-halogenated waste can cause violent exothermic reactions and violates EPA/local environmental regulations, leading to massive disposal fines[7].

Step 2: Consumable Disposal All chemically contaminated consumables (pipette tips, microcentrifuge tubes, and the inner nitrile gloves) must be treated as hazardous solid waste[7]. Place them in a designated, puncture-resistant, solid hazardous waste bin[7]. Do not discard them in standard biohazard bags or municipal trash.

References

  • Specialty Chemicals. "Safe Handling Guide UV/EB Materials - Acrylate Sensitization and Emergency Wash Protocols." Retrieved from: [Link]

  • Rutgers University Environmental Health and Safety. "Aniline Standard Operating Procedure: Toxicity, PPE, and Spill Management." Retrieved from: [Link]

  • Chemius. "Butyl Acrylate (BA) Safety Data Sheet - Eye Protection and Ventilation Requirements." Retrieved from: [Link]

  • Old Dominion University (ODU) Environmental Health and Safety. "Laboratory Waste Management Guidelines." Retrieved from: [Link]

  • Lanxess. "Product Safety Assessment: Aniline - Environmental and Aquatic Toxicity." Retrieved from: [Link]

  • Universiti Teknologi Malaysia (UTM). "Guidelines for Laboratory Safety - Spill Clean-up and PPE Doffing." Retrieved from: [Link]

Sources

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